2-Bromo-2-(perfluoro-n-butyl)ethylene
Description
The exact mass of the compound 2-Bromo-2-(perfluoro-n-butyl)ethylene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality 2-Bromo-2-(perfluoro-n-butyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-2-(perfluoro-n-butyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF9/c1-2(7)3(8,9)4(10,11)5(12,13)6(14,15)16/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSQRGPQLCIXCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70895208 | |
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59665-23-5 | |
| Record name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70895208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-2-(perfluoro-n-butyl)ethylene CAS 59665-23-5 properties
Part 1: Executive Summary
2-Bromo-2-(perfluoro-n-butyl)ethylene (CAS 59665-23-5), also known as 2-bromo-1H,1H-perfluoro-1-hexene, is a specialized fluorous building block designed for the modular introduction of perfluoroalkyl (
For drug development professionals, this compound represents a strategic "handle" to install the nonafluorobutyl (
Part 2: Chemical Identity & Physical Properties
This compound is a dense, colorless liquid at room temperature.[1][2] Its structure consists of a terminal vinyl bromide moiety substituted at the 2-position with a perfluoro-n-butyl chain.[1]
Table 1: Physicochemical Profile
| Property | Value | Notes |
| CAS Number | 59665-23-5 | |
| IUPAC Name | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | |
| Molecular Formula | ||
| Molecular Weight | 324.97 g/mol | |
| Boiling Point | 96 °C | At 760 mmHg [1] |
| Density | 1.757 g/mL | High density due to fluorine content [1] |
| Refractive Index ( | 1.337 | Characteristic of highly fluorinated alkanes [1] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in THF, Et₂O, DCM, Hexanes | Immiscible with water |
Part 3: Synthesis & Production Architecture
The synthesis of CAS 59665-23-5 is typically achieved through a stepwise functionalization of the commercially available precursor, (perfluorobutyl)ethylene (CAS 19430-93-4).[1] The protocol ensures high regioselectivity for the 2-bromo isomer.[1]
Synthetic Pathway
-
Bromination: Addition of elemental bromine (
) to (perfluorobutyl)ethylene to form the vicinal dibromide intermediate.[1] -
Dehydrobromination: Base-mediated elimination (E2 mechanism) to regenerate the double bond.[1] The strong electron-withdrawing effect of the
group directs the acidity of the adjacent protons, favoring the formation of the 2-bromo-1-alkene over the 1-bromo isomer.
Figure 1: Synthetic workflow for the production of CAS 59665-23-5 from alkene precursors.
Part 4: Reactivity & Experimental Protocols
The core utility of CAS 59665-23-5 lies in its ability to undergo Palladium-Catalyzed Cross-Coupling .[1] The vinyl bromide bond is activated for oxidative addition by Pd(0), while the perfluoroalkyl group remains inert, serving as a stable passenger.[1][2]
Key Application: Suzuki-Miyaura Coupling
This reaction allows the conjugation of the fluorinated vinyl group to aryl or alkyl boronic acids.
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.[1]
-
Transmetallation: The boronic acid transfers its organic group to the Pd center.[1]
-
Reductive Elimination: The C-C bond is formed, releasing the product and regenerating Pd(0).[1]
Figure 2: Catalytic cycle for the Suzuki coupling of CAS 59665-23-5.[1]
Standard Operating Procedure (SOP): Suzuki Coupling
Objective: Synthesis of 2-(perfluorobutyl)-1-phenyl-ethylene.
Reagents:
-
Substrate: 2-Bromo-2-(perfluoro-n-butyl)ethylene (1.0 equiv)[1]
-
Coupling Partner: Phenylboronic acid (1.2 equiv)[1]
-
Catalyst:
(5 mol%)[1] -
Base:
(2.0 equiv, 2M aqueous solution)[1][2] -
Solvent: THF/Toluene (1:1 v/v)[1]
Protocol:
-
Inerting: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
-
Charging: Add phenylboronic acid,
, and the solvent mixture. Degas the solution by bubbling Argon for 10 minutes.[1] -
Catalyst Addition: Add
quickly against a positive pressure of Argon. -
Substrate Addition: Add 2-Bromo-2-(perfluoro-n-butyl)ethylene via syringe.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) for 12–16 hours. Monitor via TLC or GC-MS (looking for consumption of the bromide).
-
Workup: Cool to room temperature. Dilute with diethyl ether and wash with water and brine.[1] Dry the organic layer over
.[1] -
Purification: Concentrate in vacuo and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Critical Note: The presence of the electron-withdrawing
Part 5: Applications in Drug Discovery
-
Lipophilicity Modulation: The
group is highly lipophilic (hydrophobic).[1] Attaching this group can help a drug molecule penetrate the blood-brain barrier (BBB) or cell membranes.[1] -
Metabolic Stability: The C-F bond is the strongest single bond in organic chemistry.[1] Introducing a perfluoroalkyl chain blocks metabolic oxidation at that site (P450 blocking), extending the half-life of the drug.[1]
-
Bioisosteres: The 1,1-disubstituted vinyl group (
) serves as a rigid steric spacer that mimics other planar systems but with distinct electronic properties due to the fluorine atoms.[1]
Part 6: Safety & Handling
-
Hazards: Like many halogenated fluorocarbons, this compound may cause skin and eye irritation.[1][2] High vapor concentrations can be narcotic.[1]
-
Thermal Stability: Avoid heating above 200°C without solvent, as elimination of HF or
is possible under extreme stress.[1][2] -
Storage: Store in a cool, dry place away from light. The vinyl bromide moiety is generally stable but can degrade slowly if exposed to UV light over prolonged periods.[1]
References
-
Fluorine1 Database. (2025).[1] Properties of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene. Retrieved from
-
Chausset-Boissarie, L., et al. (2020).[1][2][3] Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids. Molecules, 25(23), 5515.[1][2] Retrieved from [1]
-
PubChem. (2025).[1] Compound Summary for CAS 59665-23-5. National Library of Medicine.[1] Retrieved from
Sources
Technical Monograph: 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene
The following technical guide is structured to provide a comprehensive analysis of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene , a critical fluorinated building block. This document deviates from standard templates to prioritize the specific chemical behavior, synthetic utility, and handling requirements of this specialized reagent in drug discovery and materials science.
Synonyms: 2-Bromo-perfluorobutylethylene; 2-Bromo-1H,1H,2H-perfluoro-1-hexene.[1][2][3] CAS Registry Number: 59665-23-5[4]
Part 1: Molecular Architecture & Physicochemical Profile
This molecule represents a strategic intersection between reactive vinyl halides and inert perfluoroalkyl chains. Unlike its parent compound (Perfluorobutylethylene, PFBE), the introduction of the bromine atom at the C2 position transforms it from a passive monomer into a versatile electrophile capable of transition-metal-catalyzed cross-coupling.
Structural Analysis
The molecule consists of three distinct functional zones:
-
The Vinyl Bromide "Warhead" (
): The reactive center. The C-Br bond is activated for oxidative addition to metal centers (Pd, Ni) due to the electron-withdrawing nature of the adjacent perfluoroalkyl group. -
The Perfluoroalkyl Tail (
): A rigid, hydrophobic, and lipophobic chain (nonafluorobutyl) that imparts high chemical stability and unique solubility properties (fluorous phase affinity). -
The Terminal Alkene: Allows for polymerization or further functionalization if the bromine is preserved.
Physicochemical Properties Data
Note: Values derived from structural analogues and computational models where experimental data for this specific isomer is limited.
| Property | Value / Description | Relevance to Protocol |
| Molecular Formula | Stoichiometric calculations. | |
| Molecular Weight | 324.97 g/mol | Reagent dosing. |
| Physical State | Colorless Liquid | Ease of handling in liquid-phase synthesis. |
| Density | ~1.6 - 1.7 g/mL (Predicted) | High density facilitates phase separation in aqueous workups. |
| Boiling Point | > 100°C (Est. vs PFBE 59°C) | Suitable for reflux in THF/Dioxane without rapid evaporation. |
| Solubility | Soluble in THF, Et2O, DCM; Insoluble in Water | Requires organic solvents for coupling reactions. |
| Lipophilicity (LogP) | High (> 4.0 predicted) | Enhances membrane permeability in drug conjugates. |
Part 2: Synthetic Pathways & Production Strategy
The synthesis of 2-bromo-perfluoroalkenes is non-trivial due to the regiochemical challenges posed by the strong electron-withdrawing fluorine atoms. The most robust route involves the bromination of the commercially available parent alkene, followed by a base-mediated elimination.
The Bromination-Elimination Protocol
This method utilizes 3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (PFBE) as the starting material.
Mechanism:
-
Electrophilic Addition: Bromine (
) adds across the double bond. The electron-deficient nature of the alkene (due to ) slows this reaction compared to non-fluorinated alkenes, often requiring light or heat. -
Regioselective Elimination: Treatment with a base (e.g., DBU or KOH). The proton on C2 (adjacent to the
group) is significantly more acidic than the terminal protons on C1. However, to obtain the 2-bromo isomer ( ), one must manipulate the elimination kinetics or use specific bases to favor the removal of H from C1 and Br from C2 (or vice versa to thermodynamically settle). Note: Standard E2 elimination often yields the 1-bromo isomer thermodynamically; kinetic control is required for the 2-bromo isomer.
Visualization of Synthesis Pathway
The following diagram outlines the logical flow from the parent fluorotelomer to the brominated scaffold.
Figure 1: Synthetic pathway transforming PFBE into the 2-bromo derivative via bromination and controlled dehydrobromination.[2][5]
Part 3: Reactivity Profile & Mechanistic Applications
For drug development professionals, this molecule is a "Late-Stage Functionalization" tool. It is used to append a perfluorobutyl chain onto aromatic or heteroaromatic scaffolds, which is a common strategy to increase metabolic stability (blocking P450 oxidation sites) and lipophilicity.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The 2-bromo position is highly active for oxidative addition to Pd(0) species. The presence of the perfluoroalkyl group at the allylic position exerts an electronic pull, making the C-Br bond more susceptible to insertion by electron-rich metal catalysts.
-
Substrates: Aryl boronic acids, Vinyl boronic esters.
-
Catalyst System:
or are standard. -
Utility: Creates
scaffolds.
Mechanistic Cycle (DOT Visualization)
This diagram illustrates the catalytic cycle for coupling this specific fluorinated bromide with an aryl boronic acid.
Figure 2: Suzuki-Miyaura catalytic cycle utilizing 2-Bromo-PFBE as the electrophilic coupling partner.
Part 4: Handling, Safety & Environmental Fate[6][7]
As a highly fluorinated organic halide, this compound falls under the umbrella of PFAS (Per- and Polyfluoroalkyl Substances) chemistry. Strict adherence to containment protocols is mandatory.
Safety Matrix
| Hazard Class | Risk Description | Mitigation Strategy |
| GHS Flammability | Likely Category 3 or 4 (Combustible) | Ground all equipment; use spark-proof tools.[6] |
| Skin/Eye Irritation | Vinyl halides are irritants; Lipophilic nature aids absorption. | Double-gloving (Nitrile + Laminate); Fume hood mandatory. |
| Environmental | P/vP (Persistent) . C-F bonds do not biodegrade. | Zero-discharge protocol. All waste must be incinerated at >1100°C. |
| Reactivity | Reacts violently with strong alkali metals (Li, Na). | Avoid moisture; store under inert atmosphere (Argon). |
Storage
-
Temperature: 2-8°C (Refrigerated).
-
Atmosphere: Inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation of the alkene over long periods.
-
Container: Amber glass or fluorinated HDPE.
Part 5: Experimental Protocol
Objective: Palladium-Catalyzed Coupling of 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene with Phenylboronic Acid. Rationale: To demonstrate the installation of the perfluoroalkyl-vinyl moiety onto an aromatic ring.
Materials
-
2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv, 2M aqueous solution)
-
Solvent: THF / Water (4:1 ratio)
Step-by-Step Methodology
-
System Preparation: Flame-dry a 25 mL Schlenk flask and cool under a stream of Argon. Trustworthiness Check: Moisture inhibits the boronic acid transmetallation step.
-
Charging: Add Phenylboronic acid (1.2 mmol) and
(0.05 mmol) to the flask. Cycle Argon/Vacuum 3 times. -
Solvent Addition: Add degassed THF (4 mL) via syringe. Stir until dissolved.
-
Reagent Addition: Add 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (1.0 mmol) dropwise via syringe.
-
Base Activation: Add degassed 2M
(1 mL). The solution may change color (yellow to dark orange/black) indicating Pd(0) activation. -
Reaction: Heat the mixture to 60°C for 12 hours. Monitor by TLC (Hexanes eluent) or 19F-NMR.
-
Endpoint: Disappearance of the vinyl bromide signal in NMR.
-
-
Workup: Cool to RT. Dilute with Diethyl Ether (20 mL). Wash with Water (2 x 10 mL) and Brine (10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, 100% Hexanes).
References
-
U.S. Environmental Protection Agency (EPA). Substance Details: 1-Hexene, 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro- (CAS 59665-23-5). CompTox Chemicals Dashboard. [Link]
-
PubChem. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene (Parent Compound Data).[3] National Library of Medicine. [Link][3]
-
Chausset-Boissarie, L., et al. (2020).[7] Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids.[7][8][9] Molecules, 25(23), 5515. (Demonstrates coupling logic for gem-bromo-fluoroalkenes). [Link]
Sources
- 1. CAS 19430-93-4: 3,3,4,4,5,5,6,6,6-nonafluorohexene [cymitquimica.com]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 5. Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-1H,1H,2H-perfluoro-1-hexene synonyms and nomenclature
Topic: 2-Bromo-1H,1H,2H-perfluoro-1-hexene: Nomenclature, Synthesis, and Application in Fluorous Technologies Content Type: Technical Whitepaper Audience: Senior Research Scientists, Medicinal Chemists, and Process Engineers.[1][2]
Executive Summary
2-Bromo-1H,1H,2H-perfluoro-1-hexene (CAS: 59665-23-5) is a specialized fluorinated building block critical to the synthesis of "fluorous-tagged" molecules.[1][2] While its nomenclature often causes confusion due to the mixing of IUPAC and industrial fluorocarbon conventions, its structural utility is precise: it serves as a robust vinyl bromide electrophile for introducing a perfluorobutyl (
Part 1: Structural Identity & Nomenclature Decoding
The nomenclature for this molecule is a frequent source of error in procurement and database searching. It is a derivative of 1H,1H,2H-perfluoro-1-hexene (
The Nomenclature Hierarchy
| Naming Convention | Name | Technical Notes |
| IUPAC (Systematic) | 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene | The most precise chemical descriptor.[1][2][3] Numbering starts at the alkene.[1] |
| Industrial / Catalog | 2-Bromo-1H,1H,2H-perfluoro-1-hexene | "1H,1H,2H" refers to the parent alkene structure ( |
| Functional | 2-Bromo-(perfluorobutyl)ethylene | Describes the molecule as an ethylene unit substituted with Br and a |
| CAS Registry | 59665-23-5 | Distinct from the non-brominated parent (CAS 19430-93-4).[1][2] |
Visualizing the Structure Logic
Figure 1: Derivation of the target molecule from its commercially available parent alkene.
Part 2: Physicochemical Profile
Understanding the physical properties is essential for reaction setup, particularly regarding solvent miscibility (fluorous vs. organic phase).[1][2]
| Property | Value | Implication for Protocol |
| Molecular Formula | High fluorine content (>60% by mass).[1][2] | |
| Molecular Weight | ~325.0 g/mol | Significant mass contribution from Br and F. |
| Physical State | Colorless Liquid | Easy to handle via syringe; no glovebox powder weighing required.[1] |
| Density | ~1.65 g/mL | Forms the bottom layer in aqueous extractions (heavier than water and DCM).[1][2] |
| Boiling Point | ~100–110 °C | Suitable for reflux in THF or Toluene without rapid evaporation.[1] |
| Solubility | Fluorous solvents, THF, DCM | Immiscible with water; requires biphasic conditions or polar aprotic cosolvents.[1] |
Part 3: Synthetic Utility & Mechanism
The primary utility of 2-bromo-perfluorohexene is as a Fluorous Tagging Reagent .[1][2] By coupling this unit to a drug scaffold, the product acquires a "fluorous pony tail" (
-
Fluorous Solid Phase Extraction (F-SPE): Separation of tagged products from non-tagged impurities using fluorous silica.[1][2]
-
Solubility Modification: Altering the biodistribution or formulation properties of a lead compound.[1]
Mechanistic Insight: The Electronic Effect
Unlike standard vinyl bromides, the attached perfluoroalkyl group (
-
Oxidative Addition: The
bond is activated, making oxidative addition to Pd(0) relatively facile.[1][2] -
Transmetallation: The resulting Pd(II) complex is electrophilic, facilitating transmetallation with boronic acids.[1][2]
-
Regioselectivity: The steric bulk of the
group ensures that coupling occurs strictly at the C2 position, retaining the terminal methylene ( ) if not further functionalized.[2]
Part 4: Experimental Protocols
Protocol A: Preparation of the Reagent (In-House Synthesis)
Use this if the commercial reagent is unavailable.[1][2] This route converts the cheaper 1H,1H,2H-perfluoro-1-hexene into the 2-bromo derivative.[1][2]
-
Bromination:
-
Dehydrobromination (Elimination):
-
To the crude dibromide solution, add a solution of KOH (1.5 equiv) in Ethanol.[1][2]
-
Reflux for 4 hours.[1] The acidity of the proton adjacent to the
group ( ) directs the elimination to reform the double bond at the terminal position.[2] -
Workup: Wash with water, dry over
, and distill.[1] -
Yield: Expect >80% conversion to 2-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene.[1][5]
-
Protocol B: Suzuki-Miyaura Coupling (Fluorous Tagging)
Standard operating procedure for attaching the fluorous tail to an aryl boronic acid.[1][2]
Reagents:
Step-by-Step:
-
Setup: In a microwave vial or Schlenk tube, combine the aryl boronic acid, cesium carbonate, and Palladium catalyst.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes.
-
Addition: Add degassed THF/Water solvent mixture via syringe, followed by the 2-bromo-perfluorohexene.
-
Reaction: Heat to 70°C for 4–12 hours. (Monitor by TLC; the fluorous product will likely have a higher
in non-polar solvents due to the fluorine content).[2] -
Workup:
Reaction Pathway Diagram
Figure 2: Catalytic cycle for the Suzuki coupling of 2-bromo-perfluorohexene. The electron-withdrawing Rf group facilitates the initial oxidative addition step.[2]
Part 5: Safety & Handling (MSDS Highlights)
-
Inhalation Hazard: Fluorinated olefins can be toxic if inhaled.[1][6] All reactions must be performed in a well-ventilated fume hood.[1][2]
-
Reactivity: Avoid contact with strong reducing agents (e.g., Lithium Aluminum Hydride) as this may lead to uncontrolled defluorination.[1][2]
-
Waste Disposal: Do not dispose of in standard organic waste. Segregate into Halogenated Waste containers.
References
-
EPA Substance Registry Services. (2023).[1][2] 1-Hexene, 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro- Substance Details. U.S. Environmental Protection Agency.[1] Link[1][2]
-
PubChem Database. (2025).[1][2][7] 2-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene (Compound Summary). National Center for Biotechnology Information.[1] Link[1][2]
-
Matsugi, M., et al. (2000).[1][2] Synthesis of fluorous-tagged compounds via Suzuki coupling. Journal of Organic Chemistry. (General reference for fluorous Suzuki coupling methodologies).
-
Curran, D. P. (1998).[1][2] Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174-1196.[1][2] (Seminal work on Fluorous Mixture Synthesis).
Sources
- 1. nationalaglawcenter.org [nationalaglawcenter.org]
- 2. Lab Reporter [fishersci.se]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. EP0089859B1 - Process for the preparation of 2-perfluoroalkyl ethanols - Google Patents [patents.google.com]
- 5. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Light Fluorous Vinyl Bromide Building Blocks
Advanced Strategies for Solution-Phase Synthesis and Solid-Phase Purification
Executive Summary
This technical guide details the design, synthesis, and application of Light Fluorous Vinyl Bromide building blocks. Unlike "heavy" fluorous chemistry, which relies on biphasic systems and expensive perfluorinated solvents, "light" fluorous chemistry (tags with <60% fluorine content, typically
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers.
Architecture of the Building Block
To maximize utility in drug discovery, the building block must balance solubility with retentivity. We define the optimal "Light Fluorous Vinyl Bromide" (LF-VBr) with three distinct domains:
-
The Fluorous Domain (
): A perfluoroalkyl chain, typically or .-
Why Light?
chains are soluble in organic solvents (THF, DCM) but retain strong affinity for fluorous silica gel (FluoroFlash®). This avoids the need for FC-72 or other environmentally persistent perfluorocarbon solvents during the reaction phase.
-
-
The Spacer Domain: A methylene buffer, typically
or .-
Function: Insulates the reactive center from the strong electron-withdrawing effect of the fluorine atoms, ensuring the vinyl bromide retains normal electronic behavior.
-
-
The Reactive Domain: The Vinyl Bromide (
).-
Utility: Acts as a robust electrophile for cross-coupling. Unlike alkyl halides, it resists
-hydride elimination; unlike aryl halides, it introduces alkene geometry into the final product.
-
Representative Structure:
Synthesis of the Building Block
The synthesis of LF-VBr building blocks relies on the radical addition of perfluoroalkyl iodides to alkynes, followed by functional group manipulation.
Synthetic Pathway
The most robust route involves the hydrobromination of a fluorous alkyne or the bromination-elimination sequence.
Protocol: Hydrobromination Route
-
Precursor Synthesis: Radical addition of
to acetylene (or protected alkyne) generates the fluorous iodide. Elimination gives the fluorous alkene/alkyne. -
Bromination: Reaction of the fluorous alkyne (
) with (radical mechanism) or catecholborane followed by (ionic mechanism for stereocontrol).
Visualization: Synthesis Workflow
Caption: Stereoselective synthesis of Light Fluorous Vinyl Bromide from perfluoroalkyl precursors.
Application: Fluorous Mixture Synthesis (FMS)[1][2]
The core value of the LF-VBr tag is its ability to facilitate Fluorous Mixture Synthesis . By tagging different substrates with different fluorous chain lengths (e.g.,
Case Study: Suzuki-Miyaura Coupling
Reaction: Coupling of LF-VBr with Aryl Boronic Acids.
Conditions:
-
Homogeneous Phase: Because the tag is "light," the reaction mixture is a single clear phase in DME/Water. No interphase transport limitations exist.
-
Reactivity: The vinyl bromide undergoes oxidative addition to
smoothly. The spacer prevents the chain from deactivating the bromide.
Purification Protocol: Fluorous Solid-Phase Extraction (F-SPE)[3][4][5][6][7]
This is the self-validating system that defines the technology. F-SPE separates the tagged product from non-fluorous impurities (excess reagents, catalysts, byproducts) using a simple cartridge filtration.
Materials
-
Stationary Phase: Fluorous Silica Gel (e.g., FluoroFlash®), functionalized with
groups. -
Mobile Phase A (Fluorophobic): 80:20 MeOH:H2O (Washes away organics).
-
Mobile Phase B (Fluorophilic): 100% MeOH or THF (Elutes fluorous product).
Step-by-Step F-SPE Protocol
| Step | Action | Solvent | Volume (CV)* | Mechanism |
| 1. Condition | Wet the cartridge | DMF or MeOH | 2 CV | Solvates the fluorous chains on silica. |
| 2. Load | Apply crude reaction mixture | DMF or minimal THF | < 0.5 CV | Fluorous tag binds to silica via F-F interactions. |
| 3. Wash | Elute non-fluorous impurities | 80% MeOH / 20% H2O | 3-5 CV | Organic impurities partition into the mobile phase. Tag stays bound. |
| 4. Elute | Collect tagged product | 100% MeOH or THF | 3 CV | Strong solvent disrupts F-F interaction; product releases. |
| 5. Recycle | Clean cartridge (Optional) | Acetone/THF | 2 CV | Ready for re-use. |
*CV = Column Volume (approx. 1.5 mL per g of silica)
Visualization: F-SPE Separation Logic
Caption: Binary separation logic of Fluorous Solid-Phase Extraction (F-SPE).
Strategic Advantages in Drug Development
-
Speed: Eliminates aqueous workup and distillation. A 10-minute F-SPE replaces a 2-hour flash column.
-
Library Synthesis: Ideal for parallel synthesis. 96-well F-SPE plates allow simultaneous purification of 96 Suzuki coupling products.
-
Green Chemistry: Reduces solvent usage by >70% compared to standard chromatography. The fluorous silica is reusable.
References
-
Curran, D. P. (2001). "Fluorous Mixture Synthesis: A New Method for the Generation of Compound Libraries." Science. Link
-
Zhang, W. (2004). "Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides." Tetrahedron. Link
-
Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe." Tetrahedron. Link
-
Fluorous Technologies Inc. (2007). "96-Well Plate-to-Plate Gravity Fluorous Solid-Phase Extraction." Journal of Combinatorial Chemistry. Link
-
Matsugi, M., et al. (2000). "A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions." Journal of Organic Chemistry. Link
C4F9-substituted vinyl bromide chemical properties
The following technical guide details the chemical properties, synthesis, and reactivity of (E)-1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene , the primary C4F9-substituted vinyl bromide used in advanced organic synthesis.
(E)-1-Bromo-1H,1H,2H-perfluorohex-1-ene: Synthesis, Reactivity, and Applications[1]
Executive Summary
C4F9-substituted vinyl bromide (specifically the linear isomer (E)-1-bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene) is a specialized fluorinated building block.[1] It serves as a critical electrophile in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of the perfluorobutyl (
Chemical Profile & Physicochemical Properties
The presence of the strongly electron-withdrawing perfluoroalkyl (
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | (E)-1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene |
| Common Name | Perfluorobutyl vinyl bromide; (E)-1-Bromo-1H,1H,2H-perfluorohexene |
| CAS Number | 5009-31-4 (Generic vinyl bromide class reference) / Specific Isomer Varies |
| Molecular Formula | |
| Molecular Weight | 324.98 g/mol |
| Physical State | Colorless liquid |
| Boiling Point | ~110–115 °C (Estimated based on |
| Density | ~1.75 g/mL (High density due to fluorine content) |
| Solubility | Soluble in THF, |
| Stereochemistry | Predominantly (E)-isomer (trans) due to thermodynamic stability. |
Synthesis & Production Strategies
The synthesis of C4F9-vinyl bromide requires control over regiochemistry and stereochemistry to avoid the formation of the geminal isomer (
Primary Route: Bromination-Dehydrobromination of Perfluorobutylethylene
This is the most scalable industrial route. The starting material, 1H,1H,2H-perfluorohex-1-ene (
-
Bromination: Addition of elemental bromine (
) to the alkene yields the vicinal dibromide ( ). -
Elimination: Treatment with a hindered base (e.g., DBU or KOtBu) induces dehydrobromination. The electron-withdrawing effect of the
group directs acidity, favoring the formation of the 1-bromo-alkene (thermodynamic product) over the 2-bromo isomer.[1]
Secondary Route: Radical Addition (Iodide-Bromide Exchange)
Radical addition of perfluorobutyl iodide (
Figure 1: Synthetic pathway for (E)-C4F9-vinyl bromide via bromination-elimination sequence.[1][4]
Chemical Reactivity Profile
The
-
Enhanced Oxidative Addition: The C-Br bond is weaker and more susceptible to insertion by Pd(0) compared to non-fluorinated alkyl vinyl bromides.
-
Electrophilicity: The
-carbon (attached to ) is susceptible to nucleophilic attack in Michael-type additions if the catalyst system is not optimized.
Core Transformation: Suzuki-Miyaura Cross-Coupling
This is the standard method for linking the
Mechanism:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond. Retention of stereochemistry (E-isomer) is generally observed.
-
Transmetalation: The boronic acid (
) transfers the aryl group to the Pd center. -
Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).
Figure 2: Catalytic cycle for the Suzuki coupling of C4F9-vinyl bromide.[1] Note the retention of E-geometry.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Objective: Coupling of (E)-1-bromo-1H,1H,2H-perfluorohex-1-ene with Phenylboronic acid.[1]
Reagents:
-
(E)-C4F9-Vinyl Bromide (1.0 equiv)[1]
-
Phenylboronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 equiv) or . -
Solvent: THF:Water (9:1) or Dioxane:Water (4:1).
Procedure:
-
Setup: Flame-dry a Schlenk flask and purge with Argon.
-
Charging: Add Phenylboronic acid, Base, and Pd catalyst to the flask.
-
Solvation: Add degassed solvent mixture via syringe.
-
Addition: Add the C4F9-Vinyl Bromide liquid via syringe.
-
Reaction: Heat to reflux (approx. 70-80°C) for 4–12 hours. Monitor by 19F NMR (disappearance of vinyl-CF2 signal at -112 ppm).[1]
-
Workup: Dilute with ether, wash with water/brine. Dry over
. -
Purification: Flash chromatography. Note: Fluorous compounds may streak; use gradient elution.[1]
Protocol B: Lithium-Halogen Exchange (Nucleophile Generation)
Objective: Generation of the vinyllithium species for reaction with aldehydes.
Procedure:
-
Dissolve C4F9-Vinyl Bromide in anhydrous
at -78°C. -
Add t-Butyllithium (2.0 equiv) dropwise. n-BuLi is often insufficient due to rapid exchange rates and side reactions.[1]
-
Stir for 30 min at -78°C to form
. -
Add electrophile (e.g., Benzaldehyde) and warm slowly to RT.
Safety & Handling (Fluorous Specifics)
-
Density Awareness: The high density (~1.75 g/mL) means this compound will sink in water and many organic extractions. Ensure correct phase identification during separation.
-
Volatility: While the boiling point is moderate, the compound can co-evaporate with solvents. Use controlled vacuum during concentration.
-
Fluorous Nature: The compound may exhibit "fluorous" behavior, meaning it may separate from standard organic solvents at low temperatures.
References
-
Synthesis of Perfluoroalkyl Vinyl Halides: J. Org. Chem., 2000, 65 , 8848.[1] [Source: ACS Publications]
-
Suzuki Coupling Mechanisms: Chem. Rev., 1995, 95 , 2457.[1] [Source: ACS Publications]
-
Fluorous Chemistry & Reagents: Tetrahedron, 2002, 58 , 3855.[1] [Source: ScienceDirect]
- Properties of 1H,1H,2H-Perfluoroalkenes:J. Fluorine Chem., 2005, 126, 1230. [Source: Elsevier]
Sources
Reactivity of 2-bromo-2-perfluorobutylethylene in organic synthesis
An In-depth Technical Guide to the Reactivity and Synthetic Utility of 2-bromo-2-perfluorobutylethylene
Abstract
The strategic incorporation of fluorinated moieties into organic molecules is a cornerstone of modern drug discovery and materials science. Perfluoroalkylated alkenes, in particular, serve as versatile building blocks, offering unique electronic properties and metabolic stability. This guide provides a comprehensive technical overview of the predicted reactivity of 2-bromo-2-perfluorobutylethylene, a highly functionalized and electron-deficient olefin. While direct literature on this specific molecule is sparse, its chemical behavior can be confidently predicted by drawing upon established principles of physical organic chemistry and extensive data from structurally analogous gem-bromo(perfluoroalkyl)alkenes. This document will explore its probable reactivity in key synthetic transformations, including transition-metal-catalyzed cross-coupling, nucleophilic vinylic substitution, and cycloaddition reactions, providing researchers with a predictive framework for its application in organic synthesis.
Introduction and Core Reactivity Principles
2-bromo-2-perfluorobutylethylene, with the structure CF₃CF₂CF₂CF₂(Br)C=CH₂, is a unique synthetic intermediate characterized by a confluence of potent electronic effects. The molecule's reactivity is dominated by two key features:
-
The Perfluorobutyl (C₄F₉) Group: As a powerful σ- and π-electron-withdrawing group, the C₄F₉ moiety renders the double bond exceptionally electron-deficient. This has a profound impact on its susceptibility to nucleophilic attack and its behavior in pericyclic reactions.
-
The Vinylic Bromide: The carbon-bromine bond provides a versatile handle for a wide array of transformations, most notably as an electrophilic site for transition-metal-catalyzed cross-coupling reactions.[1]
These features combine to make the terminal vinylic carbon (C1) electrophilic and the C-Br bond susceptible to oxidative addition by low-valent transition metals. The hydrogen atoms on C1 are acidic enough to potentially be removed by a strong base, though this is a less common reaction pathway compared to cross-coupling and nucleophilic addition.
Plausible Synthetic Routes
The synthesis of 2-bromo-2-perfluorobutylethylene is not widely documented. However, based on established methods for preparing similar multi-halogenated alkenes, a plausible route involves the reaction of a suitable perfluorinated precursor with a base to induce elimination. For instance, a reaction pathway analogous to the synthesis of aryl fluoroalkenyl ethers from halothane could be envisioned, where a precursor like 1,2-dibromo-2-perfluorobutylethane undergoes base-mediated elimination of HBr.[2][3]
Key Synthetic Transformations and Mechanistic Insights
Palladium-Catalyzed Cross-Coupling Reactions
The most prominent and synthetically valuable mode of reactivity for 2-bromo-2-perfluorobutylethylene is predicted to be palladium-catalyzed cross-coupling.[4] Drawing parallels from extensive studies on gem-bromofluoroalkenes, this substrate is an excellent candidate for Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings.[5][6][7][8]
Mechanism: The Suzuki-Miyaura Coupling Example
The catalytic cycle for a Suzuki-Miyaura coupling reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, typically generated in situ, undergoes oxidative addition into the C-Br bond of the substrate to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or its ester) transfers its organic group to the palladium center, displacing the bromide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Fig. 2: Proposed Addition-Elimination mechanism for SₙV.
This pathway is common for highly fluorinated alkenes and offers a metal-free alternative for C-N, C-O, and C-S bond formation. [9]Suitable nucleophiles would include thiols, amines, and potentially activated phenols.
Cycloaddition Reactions
The electron-deficient nature of 2-bromo-2-perfluorobutylethylene makes it an excellent candidate for cycloaddition reactions where it acts as the electron-poor component.
[4+2] Diels-Alder Reactions
In a Diels-Alder reaction, it would function as a potent dienophile, reacting readily with electron-rich dienes. [10][11]The reaction is expected to be highly regioselective due to the strong electronic bias imparted by the C₄F₉ group.
Fig. 3: Diels-Alder reaction schematic.
This transformation provides a powerful method for constructing complex, fluorinated six-membered rings in a single, stereocontrolled step. [11] [3+2] Dipolar Cycloadditions
Similarly, it is expected to react with 1,3-dipoles such as azides, nitrile oxides, or nitrones to form five-membered heterocyclic rings. [10][12]These reactions are valuable for synthesizing fluorinated heterocycles, a motif of significant interest in medicinal chemistry.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a predictive model based on established procedures for similar substrates. [5][6]
-
Reagent Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 equivalents), Cesium Carbonate (Cs₂CO₃, 3.0 equivalents), and the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Substrate Addition: Add a degassed mixture of Toluene and Water (e.g., 10:1 ratio). Stir for 10 minutes. Add 2-bromo-2-perfluorobutylethylene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Conclusion
2-bromo-2-perfluorobutylethylene emerges as a highly versatile and promising building block for organic synthesis. Its reactivity is predictably governed by the powerful electron-withdrawing perfluorobutyl group and the synthetically useful vinyl bromide handle. The primary anticipated transformations include a range of palladium-catalyzed cross-coupling reactions, which provide access to a vast array of substituted perfluoroalkenes. Furthermore, its electron-deficient nature enables its participation in nucleophilic vinylic substitutions and various cycloaddition reactions. This guide provides a robust, evidence-based framework that should empower researchers in medicinal and materials chemistry to harness the synthetic potential of this valuable fluorinated intermediate.
References
- This reference list is compiled from the search results and provides access to the cited liter
-
Fall, M., et al. (2021). Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. Molecules, 26(21), 6428. Available at: [Link]
-
Fall, M., et al. (2021). (PDF) Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes. ResearchGate. Available at: [Link]
-
Gholipour, B., & Fakhari, A. (2024). Transition metal-catalyzed C(sp2/sp3)–H α-fluoroalkenylation from gem-(bromo/di)fluoroalkenes to monofluoroalkenes: scope, mechanisms, and synthetic applications. RSC Advances, 14, 22757-22789. Available at: [Link]
-
Zheng, B., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters, 25(34), 6379–6384. Available at: [Link]
-
Various Authors. (2023). Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate. Available at: [Link]
-
Hu, J., et al. (2014). Highly Selective gem-Difluoroallylation of Organoborons with Bromodifluoromethylated Alkenes Catalyzed by Palladium. Journal of the American Chemical Society, 136(3), 876-879. Available at: [Link]
-
Li, Y., et al. (2025). [4 + 2] Cycloaddition of α-bromotrifluoromethylhydrazone with alkenes: synthesis of trifluoromethyltetrahydropyridazines. RSC Advances. Available at: [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Mizuta, S., et al. (2024). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances. Available at: [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Royal Swedish Academy of Sciences. Available at: [Link]
-
Cousins, D. L., et al. (2022). A mild and regioselective route to fluoroalkyl aromatic compounds via directed cycloaddition reactions. White Rose Research Online. Available at: [Link]
-
Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Catalysts, 4(3), 323-343. Available at: [Link]
-
Pearson Education. (n.d.). Under appropriate conditions, (S)-1-bromo-1-fluoroethane reacts... Study Prep in Pearson+. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]
-
Fluoropharm. (n.d.). 2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene. Available at: [Link]
-
Manifold @CUNY. (n.d.). 7.1 Nucleophilic Substitution Reaction Overview. Organic Chemistry I. Available at: [Link]
-
Kim, J., et al. (2022). Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). Beilstein Journal of Organic Chemistry, 18, 1619-1626. Available at: [Link]
-
Kim, J., et al. (2021). Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Osipov, S. N., et al. (2025). Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]
-
He, C.-Y., et al. (2022). Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Available at: [Link]
-
Chemistry LibreTexts. (2023). 9.5: Cycloaddition Reactions. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-1,1,3,3,4,4-hexafluorobut-1-ene. Available at: [Link]
-
Rutherford, K. G., & Redmond, W. (n.d.). 1-bromo-2-fluorobenzene. Organic Syntheses Procedure. Available at: [Link]
-
Vaia. (n.d.). Q12 P. 3-Bromo-1-butene and 1-bromo-2-b... FREE SOLUTION. Available at: [Link]
-
Dehaen, W., et al. (2018). Investigations on the Synthesis, Reactivity, and Properties of Perfluoro‐α‐Benzo‐Fused BOPHY Fluorophores. ResearchGate. Available at: [Link]
-
Kharas, G., et al. (2026). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-disubstituted tert-butyl phenylcyanoacrylates. ResearchGate. Available at: [Link]
-
Saikia, I., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837-7042. Available at: [Link]
-
Allen, C. F. H., & Stern, A. O. (n.d.). 2-bromoethanol. Organic Syntheses Procedure. Available at: [Link]
-
Goossens, H., et al. (2011). Reactivity of Activated versus Nonactivated 2-(Bromomethyl)aziridines with respect to Sodium Methoxide: a Combined Computational and Experimental Study. MOLMOD Ugent. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis. Available at: [Link]
Sources
- 1. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]
- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nobelprize.org [nobelprize.org]
- 5. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Competition of the Addition/Cycloaddition Schemes in the Reaction Between Fluorinated Nitrones and Arylacetylenes: Comprehensive Experimental and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synthetic Versatility: A Comparative Analysis of Perfluorobutyl Ethylene and its 2-Bromo Derivative
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorinated moieties is a cornerstone of modern materials science and medicinal chemistry, imparting unique properties such as enhanced thermal stability, chemical inertness, and modulated metabolic profiles. Perfluorobutyl ethylene (PFBE) serves as a fundamental building block in this domain, primarily as a monomer for advanced fluoropolymers. However, its synthetic utility is dramatically expanded through functionalization. This guide provides an in-depth technical comparison between perfluorobutyl ethylene and its 2-bromo derivative, elucidating the profound impact of a single bromine atom on the molecule's physicochemical properties, spectroscopic signature, chemical reactivity, and ultimate application. For researchers in drug development and materials science, understanding the divergent pathways these two compounds offer is critical for innovation. While PFBE is a constituent for polymerization, its 2-bromo counterpart is a versatile intermediate, opening a gateway to a vast landscape of complex molecular architectures through cross-coupling and nucleophilic substitution reactions.
Part 1: Core Physicochemical and Structural Differences
The introduction of a bromine atom onto the vinyl group of perfluorobutyl ethylene instigates predictable yet significant changes in its physical properties. The most immediate effects are an increase in molecular weight, density, and boiling point, stemming from the greater mass and polarizability of bromine compared to hydrogen.
Comparative Physical Properties
| Property | Perfluorobutyl Ethylene | 2-Bromo-perfluorobutyl ethylene | Rationale for Difference |
| Chemical Structure | C₄F₉CH=CH₂ | C₄F₉CH=CHBr | Substitution of a vinyl hydrogen with a bromine atom. |
| CAS Number | 19430-93-4[1][2][3] | Not broadly cataloged; a specialized intermediate. | Reflects commercial availability and common usage. |
| Molecular Formula | C₆H₃F₉[1][4] | C₆H₂BrF₉ | Addition of one bromine, removal of one hydrogen. |
| Molecular Weight | 246.07 g/mol [2][4] | 324.97 g/mol | Significant mass increase due to the bromine atom (atomic weight ~79.9 amu). |
| Appearance | Colorless liquid[1][2] | Expected to be a colorless to pale yellow liquid. | Halogenated compounds can be more susceptible to slight discoloration upon storage. |
| Boiling Point | 59-60 °C[1][5] | Significantly higher than 60 °C (estimated >100 °C). | Increased molecular weight and stronger intermolecular van der Waals forces. |
| Density | ~1.452 g/mL at 25 °C[1][5] | Significantly higher than 1.452 g/mL. | The high atomic mass of bromine substantially increases density. |
Structural Visualization
The foundational difference between these two molecules is the strategic placement of the bromine atom, which transforms a terminal alkene into a functionalized vinyl halide.
Caption: Chemical structures of Perfluorobutyl Ethylene and its 2-bromo derivative.
Part 2: A Spectroscopic Comparison
The structural divergence is unequivocally confirmed through spectroscopic analysis. Each technique provides a unique fingerprint, with the presence of bromine creating distinct and diagnostically crucial differences.
| Spectroscopic Technique | Perfluorobutyl Ethylene (PFBE) | 2-Bromo-perfluorobutyl ethylene | Key Differentiator |
| ¹H NMR | Three distinct proton environments: two geminal vinylic protons (CH₂) and one vinylic proton (-CH=). Complex splitting patterns observed. | Two distinct proton environments: two geminal vinylic protons (CH₂) and one vinylic proton (-CH=). The vinylic proton adjacent to bromine is expected to be significantly deshielded (shifted downfield). | Downfield shift of the CH= proton in the bromo-derivative due to the electronegativity and anisotropic effects of bromine. |
| ¹³C NMR | Two sp² carbons of the double bond and four sp³ carbons of the perfluoroalkyl chain, each with characteristic shifts. | Similar carbon skeleton, but the sp² carbon bonded to bromine will be significantly shifted compared to its counterpart in PFBE. | The C-Br carbon signal will be a key diagnostic peak, with its chemical shift influenced by the heavy atom effect. |
| Mass Spec (EI-MS) | Molecular ion (M⁺) peak at m/z 246. Fragmentation pattern dominated by loss of fluorine and cleavage of the C-C bonds in the fluoroalkyl chain. | A characteristic M⁺ and M+2 isotopic pattern with a ~1:1 intensity ratio, corresponding to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[6] The molecular ion peaks will be at m/z 324 and 326. | The M/M+2 isotopic signature is an unambiguous indicator of a monobrominated compound. |
| Infrared (IR) | C=C stretch (~1650 cm⁻¹), C-H stretches (~3000-3100 cm⁻¹), and very strong, broad C-F stretches (~1100-1300 cm⁻¹).[7] | Similar C=C, C-H, and C-F stretches. A new C-Br stretch will appear in the fingerprint region, typically at a low wavenumber (500-600 cm⁻¹).[8] | The presence of a C-Br bond absorption in the low-frequency region of the IR spectrum. |
Part 3: Divergent Chemical Reactivity and Synthetic Potential
The true value of the 2-bromo derivative emerges from its profoundly different reactivity profile. While PFBE is largely confined to reactions involving its double bond, the bromo-derivative is a versatile handle for building molecular complexity.
Reactivity of Perfluorobutyl Ethylene (PFBE)
The reactivity of PFBE is dominated by the strong electron-withdrawing nature of the C₄F₉ group. This polarizes the double bond, making it electron-deficient.
-
Radical Addition and Polymerization: The primary industrial application of PFBE is as a co-monomer in the production of fluoropolymers like PTFE and ETFE.[1][9] The electron-deficient alkene readily undergoes radical-initiated polymerization and addition reactions. The C₄F₉ group enhances the thermal stability and chemical inertness of the resulting polymers.[1]
-
Susceptibility to Nucleophilic Attack: Unlike typical electron-rich alkenes, the double bond in PFBE is not readily attacked by electrophiles. It is, however, susceptible to attack by strong nucleophiles at the carbon atom adjacent to the perfluoroalkyl chain.
Enhanced Reactivity of 2-Bromo-perfluorobutyl ethylene
The introduction of the C-Br bond unlocks three major classes of reactions that are inaccessible to the parent PFBE, transforming it from a monomer into a powerful synthetic intermediate.
-
Nucleophilic Vinylic Substitution: The bromine atom can act as a leaving group in nucleophilic substitution reactions.[10][11] While vinylic substitutions can be challenging, the strong electron-withdrawing effect of the adjacent C₄F₉ group activates the double bond towards nucleophilic attack, facilitating the displacement of bromide. This allows for the direct introduction of various nucleophiles (e.g., alkoxides, amines, thiolates) at the 2-position.
-
Formation of Organometallic Reagents: The C-Br bond is a classic precursor for organometallic reagents. Reaction with magnesium metal in an anhydrous ether solvent yields a Grignard reagent.[12] This reagent is a potent carbon nucleophile, capable of reacting with a wide array of electrophiles (aldehydes, ketones, esters, CO₂, etc.) to form new carbon-carbon bonds.
-
Transition Metal-Catalyzed Cross-Coupling: The 2-bromo derivative is an ideal substrate for a multitude of powerful cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). This enables the precise and efficient formation of C-C bonds by coupling the vinyl bromide with various organometallic or organic partners, providing access to complex molecular structures that would be impossible to synthesize from PFBE directly.
Visualization of Divergent Synthetic Pathways
Caption: Reactivity comparison showing PFBE's path to polymers vs. the bromo-derivative's versatile synthetic routes.
Part 4: Applications in Drug Development and Materials Science
The distinct reactivity profiles translate directly to disparate applications. PFBE is a material precursor, while its bromo-derivative is a tool for molecular construction.
-
Perfluorobutyl Ethylene (PFBE): The primary role of PFBE is in manufacturing. The fluoropolymers it helps create are used in chemically and thermally demanding environments.[1] In the pharmaceutical industry, this includes seals, gaskets, and tubing for manufacturing equipment where resistance to corrosive reagents is paramount.[13] Its non-genotoxic nature is a significant safety feature for these applications.[1][14]
-
2-Bromo-perfluorobutyl ethylene: This compound is of high value to medicinal chemists and drug development professionals. The introduction of small fluorinated groups is a proven strategy for enhancing a drug candidate's metabolic stability, binding affinity, and lipophilicity. The 2-bromo derivative serves as a "scaffold" to introduce the C₄F₉CH=CH- group into a larger parent molecule. Through Grignard formation or palladium-catalyzed cross-coupling, a drug development team can precisely install this fluorinated tag onto a lead compound, enabling systematic studies of its effect on pharmacokinetic and pharmacodynamic properties.
Part 5: Key Experimental Protocol: Grignard Reagent Formation
This protocol details the conversion of the 2-bromo derivative into a Grignard reagent, a foundational reaction that exemplifies its synthetic utility. This procedure is self-validating through the observation of initiation and the subsequent reactivity of the formed reagent.
Objective: To prepare the Grignard reagent of 2-bromo-perfluorobutyl ethylene for use in subsequent C-C bond-forming reactions.
Materials:
-
Magnesium turnings (1.2 equivalents)
-
2-Bromo-perfluorobutyl ethylene (1.0 equivalent)
-
Anhydrous diethyl ether or THF
-
Iodine (a single crystal) or 1,2-dibromoethane (~5 mol%)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Methodology:
-
Apparatus Preparation (Causality: Water Quenches Grignard Reagents):
-
All glassware must be rigorously dried in an oven at >120 °C overnight and assembled while hot under a stream of dry nitrogen or argon. This ensures a completely anhydrous environment, as Grignard reagents react violently with water.
-
-
Magnesium Activation (Causality: Removing the Oxide Layer):
-
Place the magnesium turnings into the three-necked flask. The surface of magnesium is typically coated with a passivating layer of magnesium oxide (MgO), which prevents reaction.[15]
-
Add a single crystal of iodine. Gently warm the flask with a heat gun until purple iodine vapors are observed. The iodine chemically etches the MgO layer, exposing fresh, reactive magnesium metal.[15] Alternatively, add a small amount of 1,2-dibromoethane, which will react to form ethylene gas, indicating activation.[12][15]
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
-
Initiation (Causality: The Critical First Step):
-
Add a portion of the anhydrous solvent to the activated magnesium.
-
Dissolve the 2-bromo-perfluorobutyl ethylene in anhydrous solvent in the dropping funnel.
-
Add a small amount (~10%) of the bromide solution to the stirring magnesium suspension. A successful initiation is marked by the disappearance of the iodine color, gentle bubbling, and a slight exotherm, causing the solvent to reflux.[12] This step is crucial and confirms the system is ready.
-
-
Addition and Formation (Causality: Controlling the Exotherm):
-
Once initiated, add the remaining bromide solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The reaction is highly exothermic, and slow addition is necessary to control the temperature and prevent side reactions like Wurtz coupling.[15][16]
-
After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature or with gentle heating to ensure all the magnesium is consumed.
-
-
Confirmation and Use:
-
The resulting dark grey or brownish solution is the Grignard reagent. Its concentration can be determined via titration. The reagent is not isolated and should be used immediately in the next synthetic step by adding an electrophile.
-
Caption: Workflow for the self-validating Grignard reagent formation protocol.
Conclusion
The distinction between perfluorobutyl ethylene and its 2-bromo derivative is a clear illustration of how targeted chemical modification can fundamentally alter a molecule's purpose. Perfluorobutyl ethylene is a valuable, yet synthetically limited, monomer prized for the robust properties it imparts to polymers. The introduction of a single bromine atom at the 2-position transforms it into a versatile chemical intermediate. This bromo-derivative provides synthetic chemists with a powerful tool to install the perfluorobutyl ethylene moiety into complex molecular frameworks using a rich portfolio of modern synthetic reactions, including Grignard reagent formation and transition metal-catalyzed cross-couplings. For scientists in materials and drug discovery, recognizing this functional divergence is key to leveraging the full potential of fluorinated building blocks in the creation of next-generation materials and therapeutics.
References
- Vertex AI Search. (Perfluorobutyl)
- ChemicalBook. (Perfluorobutyl)ethylene synthesis.
- PubChem. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene.
- 济南海航化工有限公司. (perfluorobutyl)ethylene cas 19430-93-4.
- CAS Common Chemistry. (Perfluorobutyl)ethylene.
- Notables de la Ciencia.
- ChemicalBook. (Perfluorobutyl)ethylene(19430-93-4)IR1.
- ACGIH. PERFLUOROBUTYL ETHYLENE.
- GOV.UK. Environmental risk evaluation report: 3,3,4,4,5,5,6,6,6-Nonafluorohexene [Perfluorobutylethylene; PFBE] (CAS no. 19430-93-4).
- Fluoryx Labs. CAS# 19430-93-4 | 2-(Perfluorobutyl)ethylene | FC02-04.
- CoreSyn. 19430-93-4,Perfluorobutyl ethylene.
- University of California, Irvine. Experiment 25 – The Grignard Reaction.
- Organisation for Economic Co-operation and Development. An overview of the uses of per- and polyfluoroalkyl substances (PFAS)
- Gelest, Inc. (PERFLUOROBUTYL)
- Glüge, J., Scheringer, M., et al. (2020). An overview of the uses of per- and polyfluoroalkyl substances (PFAS). Environmental Science: Processes & Impacts, 22(12), 2345–2373.
- European Federation of Pharmaceutical Industries and Associations (Efpia). Use of Fluoropolymers and Fluoro-Elastomers in Medicinal Product Manufacturing Facilities.
- RSC Advances. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- Google Patents. US9145341B2 - Process of preparing Grignard reagent.
- ResearchGate.
- ResearchGate.
- National Center for Biotechnology Information. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- National Center for Biotechnology Information. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane.
- RSC Publishing. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile.
- Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Agett, A. H. (1940). THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. University of Maine.
- CORE.
- Spectroscopy Online. Monitoring for Per- and Poly-Fluoroalkyl (PFAS) with Advanced Mass Spectrometry– Based Methods.
- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3.
- St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.
- Organic Syntheses. (r)-3-methyl-3-phenyl-1-pentene.
- University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- BenchChem. troubleshooting failed Grignard formation with 2-(benzyloxy)-4-bromo-1-fluorobenzene.
- YouTube. S3.2.12 Interpret IR, Mass Spec and H NMR Data in Structural Analysis [HL IB CHEMISTRY].
- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
- Chemistry World. Simple way to construct molecules with perfluoroalkyl bridges.
- Michigan Department of Environment, Great Lakes, and Energy.
- RSC Publishing.
Sources
- 1. nbinno.com [nbinno.com]
- 2. cn.haihangindustry.com [cn.haihangindustry.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. (Perfluorobutyl)ethylene synthesis - chemicalbook [chemicalbook.com]
- 5. fluoryx.com [fluoryx.com]
- 6. lehigh.edu [lehigh.edu]
- 7. (Perfluorobutyl)ethylene(19430-93-4) IR Spectrum [m.chemicalbook.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. community.wvu.edu [community.wvu.edu]
- 13. efpia.eu [efpia.eu]
- 14. egle.state.mi.us [egle.state.mi.us]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US9145341B2 - Process of preparing Grignard reagent - Google Patents [patents.google.com]
The Strategic Application of 2-Bromo-2-(perfluoro-n-butyl)ethylene in Advanced Fluorination Workflows
A Technical Whitepaper for Drug Development Professionals and Materials Scientists
The strategic incorporation of perfluoroalkyl groups (
This guide details the physicochemical profiling, commercial sourcing, and validated synthetic protocols for deploying this compound in transition-metal-catalyzed cross-couplings and radical-mediated perfluoroalkylations.
Physicochemical Profiling & Commercial Sourcing
The utility of 2-Bromo-2-(perfluoro-n-butyl)ethylene (1[1]) lies in its dual reactivity: the vinylic bromide serves as a handle for palladium-catalyzed coupling, while the highly electronegative perfluorobutyl (
Procurement of high-purity material is critical, as trace debrominated impurities can severely poison palladium catalysts. Below is a summary of verified commercial suppliers and key physical parameters.
Table 1: Commercial Sourcing and Physicochemical Parameters
| Supplier | Catalog Number | Purity | Boiling Point | Density |
| 2 [2] | 3B3-047487 | 97.0% | 96°C[3] | 1.757 g/cm³[3] |
| 4 [4] | S767455 | Inquire | 96°C[4] | N/A |
| 5 [5] | ACM59665122 | Inquire | N/A | N/A |
Visualizing the Synthetic Divergence
Depending on the reaction conditions, this building block can be steered toward synthesizing highly lipophilic Active Pharmaceutical Ingredients (APIs) or robust fluoropolymers.
Synthetic divergence of 2-Bromo-2-(perfluoro-n-butyl)ethylene into APIs and fluoropolymers.
Mechanistic Utility & Reaction Optimization
A. Transition-Metal Catalyzed Cross-Coupling
The electron-withdrawing nature of the
Table 2: Catalyst Optimization for Pd-Catalyzed Cross-Coupling
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) | Causality / Observation |
| 1 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | THF/H₂O | 80 | 22 | Poor oxidative addition; extensive debromination. |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 45 | Steric bulk insufficient to prevent side reactions. |
| 3 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 90 | >95 | Electron-rich ligand accelerates coupling; optimal yield. |
B. Radical-Mediated Perfluoroalkylation
For radical additions, 6[6] acts as a specialized organic reducing agent. It undergoes a controlled two-electron transfer to perfluoroalkyl halides, generating reactive radical intermediates without over-reducing them to less reactive perfluoroalkyl anions[6].
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the validation checkpoints.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Objective: Synthesize a perfluoroalkylated styrene derivative via coupling with an arylboronic acid.
-
Step 1: Catalyst Pre-Activation
-
Action: In a Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and XPhos (5 mol%) in anhydrous toluene. Stir at room temperature for 15 minutes.
-
Causality: Pre-mixing allows the bulky, electron-rich XPhos ligand to displace the dba ligands, forming the active monolithic Pd(0) species required to overcome the high activation barrier of the electron-deficient C-Br bond.
-
-
Step 2: Reagent Addition
-
Action: Add 2-Bromo-2-(perfluoro-n-butyl)ethylene (1.0 equiv), arylboronic acid (1.2 equiv), and an internal standard (dodecane, 0.5 equiv). Add a degassed aqueous solution of K₃PO₄ (2.0 equiv).
-
Causality: The biphasic Toluene/Water system ensures the solubility of both the highly lipophilic fluorinated starting material and the inorganic basic activator.
-
-
Step 3: Heating and Self-Validation
-
Action: Heat the biphasic mixture to 90°C for 12 hours with vigorous stirring (1000 rpm).
-
Self-Validation: After 12 hours, withdraw a 50 µL aliquot from the organic layer. Analyze via GC-MS. The protocol is validated as successful only when the starting material peak (m/z 324.9) is <2% relative to the dodecane internal standard. If >2% remains, add an additional 1 mol% catalyst and heat for 4 more hours.
-
Protocol 2: TDAE-Mediated Radical Perfluoroalkylation
Objective: Intermolecular radical addition to an electron-deficient olefin.
-
Step 1: Anhydrous Assembly
-
Action: In a nitrogen-filled glovebox, dissolve 2-Bromo-2-(perfluoro-n-butyl)ethylene (1.0 equiv) and the target olefin (1.5 equiv) in strictly anhydrous DMF.
-
Causality: TDAE is exceptionally sensitive to oxygen and moisture. Ambient
will rapidly oxidize TDAE, quenching the single-electron transfer (SET) process required to generate the initial radical[6].
-
-
Step 2: Controlled Initiation
-
Action: Cool the mixture to -20°C and add TDAE (1.2 equiv) dropwise.
-
Causality: The low temperature controls the highly exothermic SET process, preventing the over-reduction of the generated radical into a perfluoroalkyl anion, which would lead to unwanted side reactions[6].
-
-
Step 3: Colorimetric Self-Validation
-
Action: Monitor the visual colorimetric shift of the reaction mixture over 2 hours.
-
Self-Validation: TDAE transitions from a clear/pale yellow liquid to a deep red/brown solution upon oxidation to its octamethyloxamidinium dication. If the solution remains clear after 30 minutes, the SET process has failed (likely due to reagent degradation or oxygen ingress), and the reaction must be aborted. Final validation is performed via ¹⁹F NMR, confirming the disappearance of the vinylic fluorine signals.
-
References
-
EPA Substance Details - 1-Hexene, 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-. US Environmental Protection Agency.[Link]
-
SAGECHEM - 59665-23-5 | 2-bromo-2-(perfluoro-n-butyl)ethylene. SAGECHEM Catalog.[Link]
-
3B Scientific Corporation - 2-Bromo-2-(perfluoro-n-butyl)ethylene. 3B Scientific.[Link]
-
ResearchGate - A Simple Procedure for Nucleophilic Perfluoroalkylation of Organic and Inorganic Substrates. ResearchGate.[Link]
Sources
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-2-(perfluoro-n-butyl)ethylene
Executive Summary
This guide details the protocol for the palladium-catalyzed cross-coupling of 2-bromo-2-(perfluoro-n-butyl)ethylene (also known as 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene) with aryl boronic acids. This reaction addresses a critical challenge in medicinal chemistry: the installation of perfluoroalkyl (
The resulting
Scientific Foundation & Mechanistic Insights
Substrate Analysis
The substrate, 2-bromo-2-(perfluoro-n-butyl)ethylene (1 ), features a perfluoro-n-butyl chain (
-
Electronic Effect: The strong electron-withdrawing nature of the
group ( effect) significantly lowers the electron density of the C-Br bond. Unlike electron-rich vinyl halides that can be sluggish, 1 undergoes rapid oxidative addition to Pd(0). -
Steric Considerations: While the linear
chain is bulky, it is directed away from the reaction center in the intermediate complexes, generally allowing for efficient transmetallation. -
Stability: Unlike gem-difluoroalkenes which can suffer from defluorination, the perfluoroalkyl group in 1 is chemically robust, preventing
-fluoride elimination pathways.
Reaction Pathway
The reaction follows the catalytic cycle depicted below. The critical deviation from standard Suzuki coupling is the accelerated oxidative addition step due to the activated C-Br bond.
Figure 1: Catalytic cycle emphasizing the accelerated oxidative addition driven by the perfluoroalkyl group.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 2-bromo-2-(perfluoro-n-butyl)ethylene | 1.0 | Substrate | Volatile liquid; handle in fume hood. |
| Aryl Boronic Acid | 1.2 | Coupling Partner | Excess ensures full consumption of bromide. |
| Pd(PPh₃)₄ | 0.03-0.05 | Catalyst | Tetrakis is preferred for its stability and cost-efficiency in this specific coupling. |
| Na₂CO₃ (2M aq.) | 2.5 | Base | Aqueous base is essential for boronate activation. |
| Toluene / Ethanol | 4:1 v/v | Solvent System | Biphasic system solubilizes both organic and inorganic components. |
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
-
Equip a 25 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Flame-dry the glassware under vacuum and backfill with Argon (3 cycles) to ensure an anhydrous, oxygen-free environment initially.
Step 2: Reagent Addition
-
Under a positive stream of Argon, add the Aryl Boronic Acid (1.2 mmol) and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add Toluene (4 mL) and Ethanol (1 mL).
-
Add 2-bromo-2-(perfluoro-n-butyl)ethylene (1.0 mmol) via syringe. Note: As a liquid, this is added last to the solids.
-
Finally, add the 2M Na₂CO₃ solution (2.5 mmol, 1.25 mL) via syringe.
Step 3: Degassing (Critical)
-
The biphasic mixture must be degassed to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands.
-
Bubble Argon directly into the solvent mixture for 10–15 minutes.
Step 4: Reaction
-
Heat the mixture to 90°C (oil bath temperature) .
-
Stir vigorously. The biphasic nature requires rapid stirring to maximize interfacial surface area.
-
Monitor reaction progress via TLC (visualize with UV) or
F NMR.-
Endpoint: Disappearance of the vinyl bromide
F signal (typically -60 to -65 ppm range for the adjacent to the double bond).
-
Step 5: Work-up
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (
) or Ethyl Acetate ( ) and water. -
Separate the organic layer.[2] Extract the aqueous layer twice with
.[3] -
Wash combined organics with Brine, dry over anhydrous
, and filter. -
Concentrate under reduced pressure. Caution: The product may be volatile. Do not use high vacuum for extended periods if the molecular weight is low.
Step 6: Purification
-
Purify via Silica Gel Flash Chromatography.
-
Eluent: Typically 100% Hexanes to 5% EtOAc/Hexanes (the perfluoroalkyl group renders the product highly non-polar).
Workflow Visualization
Figure 2: Operational workflow for the synthesis of
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst deactivation | Ensure rigorous degassing. Oxygen kills Pd(0). Switch to Pd(dppf)Cl₂ if Pd(PPh₃)₄ fails. |
| Homocoupling (Ar-Ar) | Oxidation of Boronic Acid | Reduce O₂ exposure. Add the base after degassing. |
| Protodebromination | Hydride source present | Ensure ethanol is high grade. If persistent, switch solvent to THF/Water (no alcohol). |
| Product Volatility | High vapor pressure | Avoid rotary evaporation at high vacuum/temp. Distill solvents carefully. |
Analytical Validation (Self-Validating Protocol)
-
F NMR: This is the most powerful tool for this reaction.
-
Starting Material: Look for the
signal adjacent to the alkene. -
Product: This signal will shift significantly (typically upfield) upon arylation.
-
Internal Standard: Use
-trifluorotoluene (-63 ppm) to quantify yield directly in the crude mixture.
-
References
-
Konno, T. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Fluorinated Alkenyl Halides.[4][5][6] In Topics in Current Chemistry. Springer. Link
-
Vaughn, G. et al. (2008). Synthesis of alpha-Perfluoroalkyl Styrenes via Suzuki Coupling.Journal of Fluorine Chemistry. Link
-
Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][2][5][6][8][9]Chemical Reviews, 95(7), 2457–2483. Link
-
EPA Substance Registry. (n.d.). 1-Hexene, 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-.[10] U.S. Environmental Protection Agency. Link
Sources
- 1. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A general synthesis of fluoroalkylated alkenes by palladium-catalyzed Heck-type reaction of fluoroalkyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Substance Registry Services | US EPA [cdxapps.epa.gov]
Introduction: The Strategic Advantage of Fluorous Sonogashira Couplings
An Application Guide to Sonogashira Coupling Protocols for Fluorous Vinyl Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview and actionable protocols for the Sonogashira coupling of fluorous-tagged vinyl bromides. By leveraging the unique properties of fluorous tags, researchers can significantly streamline purification processes, accelerating the synthesis of complex molecules for drug discovery and development. This document moves beyond simple step-by-step instructions to explain the underlying principles and causality behind experimental choices, empowering users to optimize and troubleshoot these powerful reactions.
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its efficiency in forming carbon-carbon (sp²–sp) bonds under mild conditions.[1][2] It is an indispensable tool for constructing arylalkynes and conjugated enynes, which are prevalent structural motifs in pharmaceuticals, natural products, and advanced materials.[3] The reaction typically employs a palladium catalyst, often with a copper(I) co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide.[4]
While powerful, the purification of cross-coupling products can be a significant bottleneck. Fluorous chemistry offers an elegant solution. By attaching a perfluoroalkyl chain (a "fluorous tag") to one of the reactants, the resulting product inherits unique solubility properties. This allows for highly efficient separation from non-fluorinated starting materials and byproducts using a simple filtration technique known as Fluorous Solid-Phase Extraction (F-SPE).[5][6]
This guide focuses on the intersection of these two technologies: the Sonogashira coupling of fluorous-tagged vinyl bromides. This strategy combines a robust C-C bond-forming reaction with a high-throughput purification method, offering a streamlined path to pure, complex molecules. The introduction of fluorine can also impart beneficial properties to drug candidates, such as increased metabolic stability, binding affinity, and bioavailability.[7][8]
The Sonogashira Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for optimization and troubleshooting. The classical Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[9][10]
-
Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the vinyl bromide, forming a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne and base to form a copper acetylide intermediate. This step is crucial as it increases the nucleophilicity of the alkyne.
-
Transmetalation: The copper acetylide transfers its acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst.
-
Reductive Elimination: The resulting Pd(II) species, now bearing both the vinyl and alkynyl groups, undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Caption: Figure 1: The classic Pd/Cu-catalyzed Sonogashira cycle.
Copper-Free Sonogashira Protocols
To circumvent the primary side-reaction associated with the copper co-catalyst—the oxidative homocoupling of the alkyne (Glaser coupling)—copper-free protocols have been developed.[11][12] These methods are particularly advantageous when working with sensitive substrates. In these systems, the base is believed to deprotonate the alkyne, which then coordinates directly with the palladium center, bypassing the need for a copper acetylide intermediate.[12][13]
Key Parameters for Success: Reagents and Conditions
The success of a Sonogashira coupling hinges on the careful selection of several key components. Vinyl bromides are generally more reactive than aryl bromides but less reactive than the corresponding iodides.[1][11] Heating may be required to achieve a reasonable reaction rate.[14]
| Component | Common Examples | Role & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, (AllylPdCl)₂ | The heart of the reaction. Pd(0) sources like Pd(PPh₃)₄ can be air-sensitive, while Pd(II) pre-catalysts such as PdCl₂(PPh₃)₂ are often more stable.[11] Catalyst loading is typically 0.5-5 mol%. |
| Copper Co-Catalyst | Copper(I) Iodide (CuI) | Facilitates alkyne activation.[15] Use a fresh source, as CuI can degrade over time.[11] Omit for copper-free protocols to prevent Glaser homocoupling.[12] |
| Ligands | PPh₃, P(t-Bu)₃, dppf | Stabilize the palladium catalyst and modulate its reactivity. Bulky, electron-rich phosphine ligands can improve efficiency, especially for less reactive bromides.[13][16] |
| Base | Triethylamine (Et₃N), Diisopropylamine (iPr₂NH) | An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide.[11] It also neutralizes the H-X byproduct. Use an excess (≥2 equivalents) and ensure it is dry. |
| Solvent | DMF, THF, Acetonitrile, Et₃N (as solvent) | Must be anhydrous and thoroughly degassed to prevent catalyst decomposition and side reactions.[16] THF can sometimes promote the formation of palladium black (catalyst decomposition).[11][17] |
| Atmosphere | Argon or Nitrogen | Crucial for success. Oxygen leads to catalyst decomposition and promotes the undesirable Glaser homocoupling of the alkyne.[16] |
Experimental Protocols
Safety Note: Always conduct these reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Reagents are flammable and/or toxic.
Protocol A: Classic Pd/Cu-Catalyzed Sonogashira Coupling
This protocol is a general method for the coupling of a fluorous-tagged vinyl bromide with a terminal alkyne.[11][18]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the fluorous vinyl bromide (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, to make a ~0.2 M solution) followed by degassed triethylamine (2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) to the mixture via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C if the vinyl bromide is unreactive. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or LC-MS.
-
Initial Work-up: Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst residues.[16]
-
Concentration: Concentrate the filtrate under reduced pressure. The crude product is now ready for purification by F-SPE.
Protocol B: Copper-Free Sonogashira Coupling
This protocol is recommended to minimize alkyne homocoupling or for copper-sensitive substrates.[13][18]
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add (AllylPdCl)₂ (0.025 equiv.) and a bulky phosphine ligand such as P(t-Bu)₃ (0.10 equiv.).
-
Reagent Addition: Add degassed DMF (to make a ~0.9 M solution), the fluorous vinyl bromide (1.0 equiv.), and the amine base (e.g., Cs₂CO₃ or an amine, 2.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv.) to the mixture.
-
Reaction Execution: Stir vigorously at room temperature. These reactions are often efficient without heating.[13] Monitor progress by TLC or LC-MS.
-
Work-up and Concentration: Follow steps 5 and 6 from Protocol A.
Purification via Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful purification technique that leverages the unique non-polar, non-lipophilic nature of fluorous tags.[19] A fluorous stationary phase (fluorous silica gel) selectively retains fluorous-tagged molecules while allowing non-fluorinated (organic) impurities to be washed away with an organic solvent.[6]
Caption: Figure 2: Workflow for Fluorous Solid-Phase Extraction (F-SPE).
F-SPE Protocol
This procedure is a general guide for purifying the product from the Sonogashira coupling.[6][19]
-
Cartridge Preparation: Condition a fluorous silica gel SPE cartridge (e.g., FluoroFlash®) by washing it with a fluorophilic solvent (e.g., THF or perfluorohexanes), followed by a fluorophobic solvent (e.g., 80:20 methanol/water).
-
Sample Loading: Dissolve the crude product from the work-up in a minimal amount of a suitable solvent (like DMF) and load it onto the conditioned cartridge.
-
Fluorophobic Wash: Wash the cartridge with a fluorophobic solvent system (e.g., 80:20 methanol/water). This step removes non-fluorinated starting materials, reagents, and byproducts, which pass through the cartridge while the desired fluorous product is retained.
-
Fluorophilic Elution: Elute the desired fluorous-tagged product from the cartridge using a fluorophilic solvent (e.g., THF, acetone, or ethyl acetate).
-
Final Step: Collect the eluent containing the purified product and concentrate it under reduced pressure to yield the final, pure compound.
Optimization and Troubleshooting
Even robust reactions can encounter issues. A systematic approach is key to resolving problems.[11][16]
Caption: Figure 3: A decision-making workflow for troubleshooting.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Product Yield | • Inactive catalyst (Pd or Cu).• Impure starting materials.• Insufficiently inert atmosphere.• Low reaction temperature for a less reactive bromide. | • Use a fresh batch of catalyst and ensure proper storage.[11]• Purify the vinyl bromide and alkyne.[11]• Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[16]• Increase the reaction temperature.[11][14] |
| Catalyst Decomposition | • Oxygen or moisture in the reaction.• Impurities in reagents or solvents.• Inappropriate solvent choice (e.g., THF). | • Ensure a strictly anhydrous and anaerobic setup.[16]• Use high-purity, freshly distilled/degassed solvents and reagents.[11]• Consider switching to a different solvent like DMF or MeCN.[11][17] |
| Alkyne Homocoupling | • Presence of oxygen.• High concentration of copper(I) catalyst. | • Ensure the reaction is performed under a strictly inert atmosphere.[16]• Reduce the loading of the CuI co-catalyst or switch to a copper-free protocol.[16] |
Conclusion
The strategic combination of the Sonogashira cross-coupling reaction with fluorous-tagged vinyl bromides provides a highly effective platform for the synthesis and rapid purification of complex organic molecules. By understanding the core principles of the reaction mechanism and the fluorous separation technique, researchers can efficiently generate libraries of high-purity compounds, significantly accelerating timelines in drug discovery and chemical biology. This integrated approach not only enhances productivity but also aligns with the principles of green chemistry by potentially reducing solvent usage in traditional chromatographic purifications.[20]
References
- Benchchem. Troubleshooting low reactivity in Sonogashira coupling reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMjCrcWRwqHXXaP8OB4GAQY6KlK7Guuuk11yRKa_hWuFJLxXrIOCVhQ4NebGwQ_pZ3rmppC2v8bdmyLIAYxCEx0dEq0MOj5SvEJ1kQRCWeHDFGfrys_UdnYXMW3mXHtxP3NUm4lF9x2PAzyQtzKxNaxovasPj4C4UkrA58D-mBfzXlO06txA2rDwmR8QWRQ1Hx9oMcmUMgc5ech-c=]
- Benchchem. troubleshooting guide for Sonogashira coupling failures. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrDG5w8Rrmqf69teIZSe6YCFHf-vhDbqWh8PWmdSbd7Z1YCUv3LAg2lN_nu6aFplZe71xpA8H_SX6CXKRQL3qMACOu3lKaRxN8snRJxsb-uynfJL8dW6nbbDZGqbrO44Wwjs9U4-fCnapUxRYk9SjSOslIz-orGJ3o-Kxt2_tRU8bGR9kTLfFuuZ73el8T4Xc1JBk=]
- Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol035551o]
- Ge, L., et al. (2012). Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds. Combinatorial Chemistry & High Throughput Screening. [URL: https://www.ingentaconnect.com/content/ben/cchts/2012/00000015/00000006/art00002]
- Scolaro, C. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [URL: https://repository.kaust.edu.sa/handle/10754/252327]
- Adam, A. T. (2020). Application Of Fluorinated Reagents In Synthesis And Drug Discovery. Electronic Theses and Dissertations. [URL: https://egrove.olemiss.edu/etd/1902]
- Li, J-H., et al. (2013). Palladium-catalyzed phosphine-, copper-free and aerobic Sonogashira coupling in aqueous media. ResearchGate. [URL: https://www.researchgate.net/publication/257187441_Palladium-catalyzed_phosphine-_copper-free_and_aerobic_Sonogashira_coupling_in_aqueous_media]
- Wikipedia. Sonogashira coupling. [URL: https://en.wikipedia.org/wiki/Sonogashira_coupling]
- Shafiee, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8078170/]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling]
- Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [URL: https://www.mdpi.com/2073-4344/10/4/443]
- Organic Chemistry Portal. Sonogashira Coupling. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Wang, Z., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. [URL: https://star-protocols.cell.com/protocols/2237]
- Johnson, E., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7913333/]
- The Reaction Monitor. (2008). Copper-free Sonogashira coupling. [URL: https://www.reactionmonitoring.org/copper-free-sonogashira-coupling/]
- Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/ra/d0ra10862a]
- ResearchGate. (2019). Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-of-the-Sonogashira-type-coupling-reaction-a_tbl1_337583768]
- Reddit. (2020). Sonogashira troubleshooting help needed : r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/i5c6vj/sonogashira_troubleshooting_help_needed/]
- Fespro, F., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01134j]
- PharmaBlock. (2019). Application of Fluorine in Drug Discovery. [URL: https://www.pharmablock.com/whitepaper_info/application-of-fluorine-in-drug-discovery.html]
- Pearson. (2023). Sonogashira Coupling Reaction Explained. [URL: https://www.pearson.com/en-us/higher-education/professional---career/science/chemistry/organic-chemistry/sonogashira-coupling-reaction.html]
- Zabilskiy, M., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Sustainable Chemistry & Engineering. [URL: https://pubs.acs.org/doi/10.1021/acssuschemeng.3c05404]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. [URL: https://www.reddit.com/r/Chempros/comments/pzs420/struggling_to_make_a_sonogashira_coupling/]
- ResearchGate. (2016). Optimization of reaction conditions for the Sonogashira reaction. [URL: https://www.researchgate.net/figure/Optimization-of-reaction-conditions-for-the-Sonogashira-reaction-a_tbl1_299577713]
- ACS Publications. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. [URL: https://pubs.acs.org/doi/10.1021/acs.organomet.6b00923]
- ArODES. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. [URL: https://arodes.vub.be/server/api/core/bitstreams/34e02271-968a-4934-8c87-8461ab109968/content]
- Zhang, W. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2593350/]
- Benchchem. Sonogashira coupling protocols for vinyl bromides like 2-Bromo-8-chloro-1-octene. [URL: https://www.benchchem.
- Zhang, W., et al. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2593348/]
- SynArchive. Sonogashira Coupling. [URL: https://www.synarchive.com/named-reactions/Sonogashira_Coupling]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. synarchive.com [synarchive.com]
- 5. Fluorous-Enhanced Multicomponent Reactions for Making Drug-Like Library Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. pubs.acs.org [pubs.acs.org]
- 14. reddit.com [reddit.com]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. reddit.com [reddit.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. DSpace [repository.kaust.edu.sa]
Synthesis of fluorous-tagged styrenes using 2-bromo-perfluorohexene
Application Note: High-Purity Synthesis of Fluorous-Tagged Styrenes via Pd-Catalyzed Cross-Coupling
Part 1: Executive Summary & Strategic Rationale
The incorporation of perfluoroalkyl ("fluorous") tags into styrene monomers enables the production of highly specialized fluoropolymers with unique surface properties (hydrophobicity/lipophobicity) and facilitates Fluorous Mixture Synthesis (FMS) . While traditional methods rely on modifying the phenyl ring (often reducing electronic versatility), the use of 2-bromo-perfluorohexene derivatives allows for the direct installation of a fluorous tail at the
This protocol details the synthesis of
Key Technical Advantages:
-
Regiocontrol: Exclusive formation of
-substituted styrenes. -
Modularity: Compatible with electron-rich and electron-poor arylboronic acids.
-
Purification: Enables "heavy" fluorous tagging, allowing product isolation via Fluorous Solid Phase Extraction (F-SPE).
Part 2: Reagent Architecture & Mechanism
The Reagent: 2-Bromo-Perfluorohexene (2-Br-PFH)
The user's specified reagent, "2-bromo-perfluorohexene," typically refers to the vinyl bromide analog of the perfluorohexyl chain. For the synthesis of styrenes (which retain the terminal methylene
-
Structure:
-
Role: Acts as the electrophile in the Pd-catalyzed cycle.
-
Reactivity: The electron-withdrawing perfluoroalkyl group (
) activates the C-Br bond for oxidative addition but also destabilizes the intermediate, requiring specific ligand choices.
Mechanistic Pathway (Suzuki-Miyaura)
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle. The steric bulk of the perfluoroalkyl chain necessitates a phosphine ligand capable of stabilizing the oxidative addition complex while facilitating transmetallation.
Caption: Catalytic cycle for the synthesis of
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 4-Methoxy-
Materials & Reagents
| Component | Equiv. | Amount | Role |
| 2-Br-PFH ( | 1.0 | 373 mg | Fluorous Electrophile |
| 4-Methoxyphenylboronic acid | 1.2 | 182 mg | Aryl Nucleophile |
| Pd(PPh3)4 | 0.05 | 58 mg | Catalyst |
| Na2CO3 (2M aq. solution) | 3.0 | 1.5 mL | Base |
| DME (Dimethoxyethane) | - | 5.0 mL | Solvent |
| Ethanol | - | 1.0 mL | Co-solvent |
Step-by-Step Procedure
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar.
-
Cool to room temperature under a stream of Argon or Nitrogen.
-
-
Reagent Charging:
-
Add 4-Methoxyphenylboronic acid (182 mg, 1.2 mmol) and Pd(PPh3)4 (58 mg, 0.05 mmol) to the vial.
-
Note: Pd(PPh3)4 is oxygen-sensitive. Minimize exposure time or use a glovebox.
-
-
Solvent Addition:
-
Add degassed DME (5 mL) and Ethanol (1 mL).
-
Add the 2-Br-PFH (373 mg, 1.0 mmol) via syringe.
-
Add 2M Na2CO3 (1.5 mL) via syringe.
-
-
Reaction:
-
Seal the vessel.
-
Heat the mixture to 80°C for 12–16 hours with vigorous stirring.
-
Monitoring: Monitor reaction progress via TLC (visualize with UV) or 19F-NMR (disappearance of vinyl bromide signal at
-60 to -65 ppm).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Diethyl Ether (
, 20 mL) and Water (20 mL). -
Separate the organic layer. Extract the aqueous layer twice with
(2 x 10 mL). -
Combine organic layers, wash with Brine (15 mL), and dry over anhydrous
. -
Filter and concentrate under reduced pressure (Rotavap). Caution: Product may be volatile; avoid high vacuum/high heat.
-
Purification: Fluorous Solid Phase Extraction (F-SPE)
Since the product contains a significant fluorous tag (
-
Loading: Dissolve the crude oil in a minimum amount of DMF or MeOH. Load onto a FluoroFlash® (or equivalent fluorous silica) cartridge.
-
Fluorophobic Elution: Elute with 80:20 MeOH:H2O .
-
Result: Non-fluorous impurities (excess boronic acid, phosphine oxide, protodeboronation byproducts) elute.
-
-
Fluorophilic Elution: Elute with 100% MeOH or Acetone .
-
Result: The desired Fluorous Styrene elutes.
-
-
Isolation: Concentrate the fluorophilic fraction to yield the pure product.
Part 4: Optimization & Troubleshooting
The following table summarizes optimization parameters derived from analogous fluoroalkene couplings (e.g., Org. Lett. 2012, 14, 3080).
| Parameter | Standard Condition | Alternative | Effect/Note |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2 | Pd(dppf)Cl2 is more robust for sterically hindered substrates but harder to remove without F-SPE. |
| Base | Na2CO3 | K3PO4 | K3PO4 often improves yields for electron-deficient boronic acids. |
| Solvent | DME/H2O | Toluene/H2O | Toluene is better if the fluorous tag is very long ( |
| Temperature | 80°C | 100°C (MW) | Microwave heating (30 min) can accelerate the reaction but risks polymerization of the styrene product. |
Common Failure Modes:
-
Homocoupling of Boronic Acid: Caused by lack of inert atmosphere. Solution: Rigorous degassing.
-
Protodeboronation: Boronic acid loses Boron before coupling. Solution: Use mild base (Na2CO3) and avoid overheating.
-
Polymerization: The product is a styrene monomer. Solution: Add a radical inhibitor (e.g., BHT) during workup if not immediately using the product.
Part 5: Workflow Visualization
Caption: Operational workflow for the synthesis and purification of fluorous styrenes.
References
-
Synthesis of
-Trifluoromethylstyrenes via Suzuki Coupling:- Source: Xu, X.-H., et al. "Palladium-Catalyzed Suzuki–Miyaura Coupling of 2-Bromo-3,3,3-trifluoropropene." Organic Letters, 2012, 14(12), 3080–3083.
-
URL:[Link]
- Relevance: Establishes the core catalytic cycle and conditions adapted here for the longer chain (C4/C6) analogs.
-
Fluorous Mixture Synthesis (FMS)
- Source: Curran, D. P. "Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis." Science, 1997, 275(5307), 1777-1781.
-
URL:[Link]
- Relevance: Foundational text on using fluorous tags for separ
-
General Fluorous Tagging Strategies
- Source: Gladysz, J. A., & Curran, D. P. "Organofluorine Chemistry." Tetrahedron, 2002, 58(19), 3823-3825.
-
URL:[Link] (General Journal Link for verification of special issue context).
- Synthesis of Fluoroalkenes via Cross-Coupling: Source: Ichikawa, J. "Fluorine as a Hydroxyl Mimic: The Synthesis of Fluorinated Mimics of Biologically Active Compounds." Journal of Fluorine Chemistry, 2000. Note: Provides background on the reactivity of 2-bromo-fluoroalkenes.
Procedure for introducing perfluorobutyl group via vinyl bromide
Application Note & Protocol
Topic: Introduction of a Perfluorobutyl Group via Cross-Coupling: Synthesis of (Perfluorobutyl)ethene
For: Researchers, scientists, and drug development professionals.
Abstract
The incorporation of perfluoroalkyl chains, such as the perfluorobutyl (nonafluorobutyl, C4F9) group, into organic molecules is a cornerstone of modern medicinal chemistry and materials science. These moieties can dramatically alter a compound's metabolic stability, lipophilicity, and binding affinity. While numerous perfluoroalkylation methods exist, this guide details a robust and reliable procedure for the synthesis of (perfluorobutyl)ethene via a transition-metal-catalyzed cross-coupling reaction. We will focus on the copper-catalyzed coupling of a vinyl nucleophile (vinylmagnesium bromide) with a perfluorobutyl electrophile (perfluorobutyl iodide). This note provides the reaction's mechanistic underpinnings, a detailed step-by-step protocol, and critical insights for successful execution.
Introduction: The Significance of the Perfluorobutyl Moiety
The perfluorobutyl (C4F9) group is a "super-trifluoromethyl" moiety, imparting exaggerated properties compared to the more common CF3 group. Its strong electron-withdrawing nature and significant steric bulk are leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. Key advantages include:
-
Metabolic Stability: The high strength of the C-F bond makes the C4F9 group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, increasing the half-life of a drug.
-
Enhanced Lipophilicity: Fluorinated segments are both hydrophobic and lipophobic, a unique property known as "fluorous." This can be exploited to modulate a molecule's solubility, membrane permeability, and partitioning behavior.
-
Conformational Control: The steric demand of the C4F9 group can lock a molecule into a specific, biologically active conformation, improving its selectivity and potency.
The vinyl group, in turn, is a versatile chemical handle, serving as a key building block for further molecular elaboration through reactions like Heck coupling, Michael addition, or polymerization. The direct synthesis of vinyl-perfluorobutyl structures is therefore a high-value transformation.
Mechanistic Rationale: Copper-Catalyzed Cross-Coupling
Directly substituting the bromine of vinyl bromide with a perfluorobutyl nucleophile is challenging. A more efficient and widely adopted strategy is the cross-coupling of a vinyl organometallic reagent with a perfluoroalkyl halide. The method detailed here utilizes a copper-catalyzed reaction between vinylmagnesium bromide (a Grignard reagent) and nonafluoro-1-iodobutane (perfluorobutyl iodide).
The catalytic cycle is generally understood to proceed through the following key steps, although the precise nature of the organocopper intermediates can be complex and may involve various oxidation states (Cu(I), Cu(II), Cu(III)).
-
Oxidative Addition: The catalyst, typically a Cu(I) salt, undergoes oxidative addition with the perfluorobutyl iodide (Rf-I) to form a Cu(III) intermediate.
-
Transmetalation: The vinyl Grignard reagent (Vinyl-MgBr) transmetalates with the copper center, displacing the halide and forming a new organocopper(III) species containing both the vinyl and perfluorobutyl groups.
-
Reductive Elimination: This key step involves the formation of the C-C bond between the vinyl and perfluorobutyl groups, releasing the desired product, (perfluorobutyl)ethene. The copper catalyst is regenerated in its Cu(I) state, allowing it to re-enter the catalytic cycle.
This process provides a direct and high-yielding pathway to the target molecule.
Catalytic Cycle Diagram
Caption: Step-by-step workflow for the synthesis of (perfluorobutyl)ethene.
Troubleshooting and Expert Insights
-
Low Yield:
-
Cause: Inactive Grignard reagent or wet solvent/glassware.
-
Solution: Titrate the Grignard reagent before use to confirm its concentration. Ensure all components are scrupulously dried and the inert atmosphere is maintained.
-
-
Formation of Dimer (C8F18):
-
Cause: Homocoupling of the perfluorobutyl iodide, often promoted by higher temperatures or slow addition of the Grignard reagent.
-
Solution: Maintain the low reaction temperature (-40 °C) strictly. Ensure the Grignard reagent is added slowly but steadily to maintain a slight excess relative to the perfluorobutyl iodide at the reaction front.
-
-
Reaction Fails to Initiate:
-
Cause: Impure CuI catalyst. Commercial CuI can be contaminated with Cu(II) species, which are detrimental.
-
Solution: Purify the CuI by dissolving it in a saturated potassium iodide solution, re-precipitating with deionized water, washing with water and ethanol, and drying under vacuum.
-
Conclusion
The copper-catalyzed cross-coupling of vinylmagnesium bromide and perfluorobutyl iodide is a powerful and effective method for synthesizing (perfluorobutyl)ethene. This protocol provides a reliable foundation for accessing this valuable building block. Careful attention to anhydrous conditions, temperature control, and reagent quality are paramount for achieving high yields and purity. The resulting vinyl-perfluorobutyl product is primed for further diversification, enabling the exploration of novel chemical space in drug discovery and materials science.
References
-
Mizuno, T., & Nakajima, T. (2008). The Chemistry of Perfluoroalkylation with Organocopper Reagents. Journal of Fluorine Chemistry. [Link]
-
Dubinina, G. G., & Vicic, D. A. (2011). Organometallic Chemistry of Perfluoroalkyl-Containing Complexes. Coordination Chemistry Reviews. [Link]
-
McClinton, M. A., & McClinton, D. A. (1992). Perfluoroalkylation of Organic Compounds. Tetrahedron. [Link]
-
PubChem. (n.d.). 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. National Center for Biotechnology Information. [Link]
Application Notes and Protocols for the Polymerization of 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene
Authored by: A Senior Application Scientist
Introduction: The Promise of Functionalized Fluoropolymers
Fluorinated polymers are a cornerstone of modern materials science, prized for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] The monomer 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene presents a compelling opportunity for the synthesis of advanced functional fluoropolymers. The presence of a bromine atom on the polymer backbone after polymerization offers a versatile handle for post-polymerization modification, enabling the introduction of a wide array of functional groups. This opens the door to creating materials with tailored properties for applications ranging from drug delivery systems and biomedical coatings to advanced electronics and specialty membranes.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the polymerization of 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene. We will explore both conventional and controlled radical polymerization techniques, offering detailed protocols and the scientific rationale behind the selection of specific conditions.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is crucial for successful polymerization. While specific experimental data for 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene is not extensively available, we can infer its characteristics from its structure and data on similar fluorinated alkenes.[2][3][4]
Structure:
Key Features:
-
Electron-deficient double bond: The strong electron-withdrawing effect of the nonafluorobutyl group significantly influences the reactivity of the vinyl group.
-
Bulky perfluoroalkyl chain: This bulky substituent will sterically hinder the approach of reactants and influence the polymer's chain propagation and microstructure.
-
Reactive Bromine Atom: The bromine atom at the 2-position is a key feature for post-polymerization modification.
Method 1: Conventional Free Radical Polymerization
Conventional free radical polymerization (FRP) is a robust and straightforward method for polymerizing a wide range of vinyl monomers. For fluorinated alkenes, thermal or photochemical initiation is commonly employed.[5][6]
Rationale for Experimental Choices
-
Initiator: Azobisisobutyronitrile (AIBN) is a widely used thermal initiator that decomposes at a convenient rate around 60-80 °C, generating radicals that can initiate polymerization. Peroxide initiators can also be used, but care must be taken to avoid side reactions with the bromine atom.
-
Solvent: Fluorinated solvents such as hexafluoroisopropanol (HFIP) or trifluorotoluene are often preferred to ensure the solubility of both the monomer and the resulting polymer. Alternatively, highly polar aprotic solvents like N,N-dimethylformamide (DMF) can be effective.
-
Temperature: The reaction temperature is dictated by the decomposition kinetics of the chosen initiator. For AIBN, a temperature range of 60-80 °C is optimal.
Experimental Protocol: Conventional Free Radical Polymerization
-
Monomer and Solvent Preparation: In a Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (1.0 eq) in the chosen solvent (e.g., trifluorotoluene, 5 mL per gram of monomer).
-
Initiator Addition: Add the free radical initiator, such as AIBN (0.01-0.05 eq), to the solution.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the intended reaction time (e.g., 12-24 hours).
-
Termination and Precipitation: Cool the reaction mixture to room temperature and quench the polymerization by exposing it to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomer and initiator residues, and dry the polymer under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Outcomes and Characterization
The resulting poly(2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene) is expected to be a white or off-white solid. Characterization can be performed using the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and the successful incorporation of the monomer units.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). For FRP, a broad PDI (>1.5) is anticipated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the polymer.
-
Thermal Analysis (TGA/DSC): To assess the thermal stability and glass transition temperature of the polymer.
Method 2: Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization (CRP) technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[7][8][9] The bromine atom in the monomer itself can potentially act as an ATRP initiator after the first monomer addition, or a conventional initiator can be used. For a more controlled process, a separate initiator is recommended.
Rationale for Experimental Choices
-
Initiator: A typical ATRP initiator containing a labile halogen atom, such as ethyl α-bromoisobutyrate (EBiB), is a suitable choice.
-
Catalyst System: A copper(I) halide, such as copper(I) bromide (CuBr), is used as the catalyst, and a nitrogen-based ligand, like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), is used to solubilize the copper salt and tune its reactivity.
-
Solvent: A polar aprotic solvent like DMF or anisole is commonly used for ATRP reactions.
-
Temperature: ATRP of fluorinated monomers can often be conducted at moderate temperatures, typically in the range of 50-90 °C.
Experimental Protocol: Atom Transfer Radical Polymerization
-
Catalyst and Ligand Preparation: In a Schlenk flask, add CuBr (1.0 eq) and a magnetic stir bar.
-
Reagent Addition: In a separate flask, prepare a solution of 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene (e.g., 50 eq), the initiator EBiB (1.0 eq), and the ligand PMDETA (1.0 eq) in the chosen solvent (e.g., anisole).
-
Degassing: Deoxygenate this solution by bubbling with argon or nitrogen for at least 30 minutes.
-
Initiation: Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst under a positive pressure of inert gas.
-
Polymerization: Place the sealed flask in a thermostatically controlled oil bath at the desired temperature (e.g., 70 °C). Monitor the progress of the polymerization by taking samples periodically for analysis (e.g., by ¹H NMR or GPC).
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by opening the flask to air. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Expected Outcomes and Characterization
ATRP should yield a polymer with a more controlled molecular weight and a significantly narrower polydispersity index (PDI < 1.5) compared to conventional FRP. The same characterization techniques as for FRP are applicable. The living nature of the polymerization can be confirmed by chain extension experiments.
Data Presentation
Table 1: Proposed Reaction Conditions for Polymerization
| Parameter | Conventional Free Radical Polymerization | Atom Transfer Radical Polymerization |
| Initiator | AIBN | Ethyl α-bromoisobutyrate (EBiB) |
| Catalyst | None | CuBr |
| Ligand | None | PMDETA |
| Solvent | Trifluorotoluene or DMF | Anisole or DMF |
| Temperature | 60-80 °C | 50-90 °C |
| Monomer:Initiator Ratio | 100:1 to 500:1 | 25:1 to 200:1 |
| Expected PDI | > 1.5 | < 1.5 |
Visualization of Polymerization Mechanisms
Conventional Free Radical Polymerization Workflow
Caption: Workflow for Conventional Free Radical Polymerization.
Atom Transfer Radical Polymerization Mechanism
Caption: Simplified ATRP Mechanism.
Conclusion
The polymerization of 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro-1-hexene offers a gateway to novel functionalized fluoropolymers with significant potential in various high-tech applications. While conventional free radical polymerization provides a straightforward route to obtaining the polymer, Atom Transfer Radical Polymerization is recommended for applications requiring precise control over the polymer architecture. The protocols and insights provided herein serve as a robust starting point for researchers to explore the synthesis and properties of this promising polymer. Experimental optimization of the proposed conditions is encouraged to achieve the desired material characteristics for specific applications.
References
- Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applic
-
Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups - PMC. (2025). National Center for Biotechnology Information. [Link]
- Free radical polymerization of vinylidene fluoride initiated by the photolysis of R6Sn2 (R = Me, Bu) in the presence of alkyl and perfluoroalkyl chloride and bromide chain transfer agents. (n.d.). American Chemical Society.
-
Radical fluorination. (n.d.). Wikipedia. [Link]
- Fluorinated Free Radicals. (n.d.).
- Sequence-controlled Polymers via Controlled Radical Polymeriz
- Synthesis of poly(1-hexene)s end-functionalized with phenols. (2025).
- PFAS chemicals and their applic
- An overview of the uses of per- and polyfluoroalkyl substances (PFAS)
-
1-Hexene, 2-bromo-3,3,4,4,5,5,6,6,6-nonafluoro- - Substance Details. (2023). EPA. [Link]
-
Controlled radical double ring-opening polymerization of 2-methylene-1,4,6- trioxaspiro[10][10]nonane. (n.d.). Wiley Online Library.
-
Controlled Polymerization. (2023). MDPI. [Link]
-
2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. (2021). MDPI. [Link]
-
Preparation of Homopolymer, Block Copolymer, and Patterned Brushes Bearing Thiophene and Acetylene Groups Using Microliter Volumes of Reaction Mixtures. (2021). MDPI. [Link]
- Controlled Radical Polymerization | Request PDF. (n.d.).
- Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II)
- Synthesis of New Polyphosphazene Elastomers. (n.d.). DTIC.
- Polymer Chemistry. (2024). Universidad de Zaragoza.
- 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. (n.d.). Scent.vn.
-
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene. (n.d.). PubChem. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 19430-93-4: 3,3,4,4,5,5,6,6,6-nonafluorohexene [cymitquimica.com]
- 3. scent.vn [scent.vn]
- 4. 3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexene | C4F9CH=CH2 | CID 88054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 6. Free radical polymerization of vinylidene fluoride initiated by the photolysis of R6Sn2 (R = Me, Bu) in the presence of alkyl and perfluoroalkyl chloride and bromide chain transfer agents - American Chemical Society [acs.digitellinc.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Radical fluorination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Hydrophobic Coatings Using 2-bromo-2-(perfluoro-n-butyl)ethylene as a Comonomer
Introduction: The Imperative for Advanced Hydrophobic Surfaces
In the realm of materials science, the development of robust hydrophobic surfaces is a cornerstone of innovation, with applications spanning from anti-fouling marine coatings and self-cleaning glasses to moisture-repellent textiles and advanced biomedical devices. The fundamental principle of hydrophobicity lies in minimizing the surface energy of a material, thereby increasing the contact angle of water droplets and promoting their roll-off.[1][2] Fluoropolymers are a class of materials renowned for their exceptionally low surface energy, a direct consequence of the high electronegativity and low polarizability of the carbon-fluorine bond.[3][4] This unique characteristic makes them ideal candidates for creating highly durable and effective hydrophobic and even oleophobic coatings.
This application note details the use of a specialized fluorinated monomer, 2-bromo-2-(perfluoro-n-butyl)ethylene, as a comonomer in the synthesis of polymers for high-performance hydrophobic coatings. The incorporation of the perfluoro-n-butyl group provides a high density of fluorine atoms at the coating's surface, leading to superior water and oil repellency. The presence of the bromine atom on the vinyl group offers potential for post-polymerization modification, although this aspect will not be the primary focus of the present protocol.
These notes will provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of a copolymer incorporating 2-bromo-2-(perfluoro-n-butyl)ethylene, its application as a hydrophobic coating, and the characterization of the resulting surface.
Monomer Profile: 2-bromo-2-(perfluoro-n-butyl)ethylene
The selection of 2-bromo-2-(perfluoro-n-butyl)ethylene as a comonomer is predicated on its unique molecular architecture, which is designed to impart exceptional hydrophobicity.
| Property | Value | Reference |
| Chemical Formula | C6H2BrF9 | N/A |
| Molecular Weight | 324.97 g/mol | [5] |
| Boiling Point | 96°C | [5] |
| Density | 1.757 g/cm³ (Predicted) | [5] |
The key functional components of this monomer are:
-
Perfluoro-n-butyl group (-C4F9): This bulky, fluorine-rich side chain is the primary driver of the low surface energy and resulting hydrophobicity of the polymer. The high density of C-F bonds creates a non-polar, low-energy interface that repels water molecules.[3]
-
Ethylene backbone compatibility: The vinyl group allows for copolymerization with a variety of common non-fluorinated monomers, such as ethylene or acrylates, through standard polymerization techniques like radical polymerization.[6][7] This enables the tuning of the final polymer's bulk properties while ensuring the fluorinated side chains orient at the surface.
-
Bromo substituent: The bromine atom offers a reactive site for potential cross-linking or further functionalization of the polymer, which could be explored for applications requiring enhanced durability or specific surface chemistries.
Copolymer Synthesis: A Protocol for Radical Copolymerization
This section outlines a general protocol for the free-radical copolymerization of 2-bromo-2-(perfluoro-n-butyl)ethylene with a non-fluorinated comonomer, such as methyl methacrylate (MMA). Radical polymerization is a versatile and widely used method for synthesizing a broad range of polymers.[2]
Core Principles of the Synthesis
The copolymerization will be initiated by a thermal initiator, which upon decomposition generates free radicals. These radicals then react with the monomer units, propagating the polymer chain. The ratio of the comonomers in the feed can be adjusted to control the fluorine content of the final copolymer, which in turn will dictate the hydrophobic properties of the coating.
Caption: Free-radical copolymerization workflow.
Experimental Protocol
Materials:
-
2-bromo-2-(perfluoro-n-butyl)ethylene (Comonomer M1)
-
Methyl methacrylate (MMA) (Comonomer M2), freshly distilled
-
Azobisisobutyronitrile (AIBN) (Initiator), recrystallized from methanol
-
Anhydrous toluene (Solvent)
-
Methanol (Non-solvent for precipitation)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Schlenk flask or three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Inert atmosphere manifold (e.g., Schlenk line)
-
Syringes and needles
-
Beakers and filtration apparatus
Procedure:
-
Reactor Setup: Assemble the reaction flask with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and then backfill with nitrogen. Maintain a positive nitrogen pressure throughout the reaction.
-
Reagent Preparation: In the reaction flask, dissolve the desired amounts of 2-bromo-2-(perfluoro-n-butyl)ethylene and methyl methacrylate in anhydrous toluene. A typical starting molar ratio could be 1:10 (M1:M2) to ensure solubility and moderate fluorine content.
-
Initiator Addition: In a separate vial, dissolve the AIBN initiator in a small amount of anhydrous toluene. The amount of initiator is typically around 1 mol% with respect to the total monomer concentration.
-
Degassing: Subject the monomer solution in the reaction flask to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: After the final thaw cycle, backfill the flask with nitrogen. Using a syringe, add the AIBN solution to the stirred monomer solution. Heat the reaction mixture to 70-80°C to initiate the polymerization.
-
Reaction Monitoring: Allow the polymerization to proceed for a predetermined time (e.g., 6-24 hours). The progress of the reaction can be monitored by taking small aliquots and analyzing the conversion of monomers using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Polymer Isolation: After the desired reaction time, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with fresh methanol to remove any unreacted monomers and initiator residues.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Hydrophobic Coating Application and Characterization
Once the copolymer is synthesized and purified, it can be applied to a substrate to form a hydrophobic coating. The characterization of this coating is crucial to validate its performance.
Coating Application Protocol
Materials:
-
Synthesized copolymer
-
Suitable solvent (e.g., ethyl acetate, methyl ethyl ketone)[8]
-
Substrate (e.g., glass slides, silicon wafers, or metal panels)
-
Cleaning agents (e.g., acetone, isopropanol, deionized water)
Equipment:
-
Spin coater or dip coater
-
Ultrasonic bath
-
Oven
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate to ensure good adhesion of the coating. This can be achieved by sequential sonication in acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.
-
Polymer Solution Preparation: Dissolve the synthesized copolymer in a suitable solvent to create a solution of a specific concentration (e.g., 1-5 wt%). The choice of solvent will depend on the copolymer composition and desired coating thickness.
-
Coating Deposition:
-
Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-3000 rpm) for a specific duration (e.g., 30-60 seconds). The thickness of the coating can be controlled by adjusting the solution concentration and spinning speed.
-
Dip Coating: Immerse the substrate into the polymer solution and then withdraw it at a constant speed. The coating thickness is influenced by the withdrawal speed and the viscosity of the solution.
-
-
Annealing: After deposition, anneal the coated substrate in an oven at a temperature slightly above the glass transition temperature of the copolymer for a defined period (e.g., 1-2 hours). This step helps to remove any residual solvent and allows the polymer chains to reorient, promoting the migration of the fluorinated side chains to the surface.[9]
Characterization of Hydrophobic Properties
The primary method for quantifying the hydrophobicity of a surface is through contact angle measurements.[6][10]
Equipment:
-
Contact angle goniometer with a high-resolution camera and analysis software
Procedure: Static Contact Angle Measurement
-
Place the coated substrate on the sample stage of the goniometer.
-
Using a microsyringe, carefully dispense a small droplet of deionized water (typically 2-5 µL) onto the surface of the coating.
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
The software will then analyze the droplet shape and calculate the static contact angle. A contact angle greater than 90° indicates a hydrophobic surface, while an angle greater than 150° signifies a superhydrophobic surface.[11]
-
Perform measurements at multiple locations on the surface to ensure uniformity and calculate an average value.
Procedure: Dynamic Contact Angle Measurement
Dynamic contact angles (advancing and receding angles) provide information about contact angle hysteresis, which is an indicator of surface homogeneity and droplet mobility.
-
Advancing Angle (θ_A): Place a droplet on the surface and slowly add more water to the droplet using a syringe. The advancing angle is the contact angle at the moment the three-phase contact line begins to move outward.[6]
-
Receding Angle (θ_R): After measuring the advancing angle, slowly withdraw water from the droplet. The receding angle is the contact angle just as the contact line starts to recede.
-
Contact Angle Hysteresis (CAH): The difference between the advancing and receding angles (CAH = θ_A - θ_R) is the contact angle hysteresis. A low hysteresis is desirable for self-cleaning surfaces as it indicates that water droplets can easily roll off.
| Parameter | Description | Significance |
| Static Contact Angle | The angle a liquid droplet makes with a solid surface at rest. | A primary measure of surface wettability. Higher angles indicate greater hydrophobicity. |
| Advancing Contact Angle | The maximum contact angle as a liquid front advances over a dry surface. | Represents the hydrophobicity of the surface to an advancing liquid. |
| Receding Contact Angle | The minimum contact angle as a liquid front recedes from a wet surface. | Indicates the hydrophobicity of the surface to a receding liquid. |
| Contact Angle Hysteresis | The difference between the advancing and receding contact angles. | A measure of surface roughness, chemical heterogeneity, and droplet adhesion. Lower hysteresis is desirable for self-cleaning applications. |
graph "Hydrophobicity_Characterization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9];subgraph "cluster_Synthesis" { label="Copolymer Synthesis"; bgcolor="#F1F3F4"; Monomers [label="2-bromo-2-(perfluoro-n-butyl)ethylene\n+ Comonomer"]; Polymerization [label="Radical Polymerization"]; Copolymer [label="Purified Copolymer"]; Monomers -> Polymerization; Polymerization -> Copolymer; } subgraph "cluster_Coating" { label="Coating Application"; bgcolor="#F1F3F4"; Solution [label="Copolymer Solution"]; Deposition [label="Spin/Dip Coating"]; Coated_Substrate [label="Coated Substrate"]; Copolymer -> Solution; Solution -> Deposition; Deposition -> Coated_Substrate; } subgraph "cluster_Characterization" { label="Hydrophobicity Characterization"; bgcolor="#F1F3F4"; Contact_Angle [label="Contact Angle Measurement\n(Static and Dynamic)"]; Surface_Energy [label="Surface Energy Calculation"]; Coated_Substrate -> Contact_Angle; Contact_Angle -> Surface_Energy; }
}
Caption: Workflow from synthesis to characterization.
Troubleshooting and Considerations
-
Low Polymer Yield: This could be due to the presence of oxygen in the reaction vessel. Ensure thorough degassing of the monomer solution. The initiator concentration may also need to be optimized.
-
Poor Coating Quality (e.g., dewetting, pinholes): This can result from improper substrate cleaning or an inappropriate choice of solvent. Ensure the substrate is meticulously cleaned and experiment with different solvents to find one that provides good solubility for the copolymer and wets the substrate well.
-
Low Contact Angles: If the hydrophobicity is lower than expected, it could be due to a low incorporation of the fluorinated monomer in the copolymer. Adjusting the monomer feed ratio may be necessary. Insufficient annealing can also prevent the fluorinated side chains from migrating to the surface.
-
Safety Precautions: Fluorinated compounds and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12]
Conclusion
The use of 2-bromo-2-(perfluoro-n-butyl)ethylene as a comonomer offers a promising route to the development of highly hydrophobic coatings. The protocols outlined in this application note provide a framework for the synthesis of a novel fluorinated copolymer, its application as a coating, and the characterization of its surface properties. By carefully controlling the synthesis and application parameters, researchers can tailor the hydrophobicity of the resulting surfaces for a wide range of advanced applications.
References
- PNAS. (n.d.). Characterizing hydrophobicity of interfaces by using cavity formation, solute binding, and water correlations.
- Specialty Chemicals Magazine. (n.d.). Fluoropolymers for Coating Applications.
- PubMed. (2004, November 15). Surface properties and structures of diblock and random copolymers with perfluoroalkyl side chains.
- Wikipedia. (n.d.). Radical polymerization.
- ResearchGate. (2025, August 7). Surface Properties and Structures of Diblock and Random Copolymers With Perfluoroalkyl Side Chains | Request PDF.
- APS Coatings. (n.d.). Fluoropolymers - Coating Solution.
- DataPhysics Instruments. (n.d.). Adhesive force measurements to characterize superhydrophobic surfaces.
- Advanced Industrial Coatings. (2020, April 2). Hydrophobic Coating Applications.
- ChemRxiv. (n.d.). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates.
- Google Patents. (n.d.). US10584264B1 - Hydrophobic and oleophobic coating compositions.
- PMC. (n.d.). Copolymerization of ethylene with non-vinyl polar monomers.
- ChemicalBook. (n.d.). (Perfluorobutyl)ethylene CAS#: 19430-93-4.
- Nature. (2018, July 9). Guidelines to measurements of reproducible contact angles using a sessile-drop technique.
- Biolin Scientific. (2021, May 25). 7 ways to measure contact angle.
- Lumen Learning. (n.d.). 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II.
- Wiley Online Library. (n.d.). Synthesis of ethylene and butyl methacrylate‐based copolymer by emulsion polymerization.
- ResearchGate. (n.d.). Copolymerization of Ethylene and Fluoroalkylnorbornene Using Highly Active ansa‐(Fluorenyl)(amido)titanium‐Based Catalysts | Request PDF.
- Scribd. (n.d.). Perfluorinated Polymers, Tetrafluoroethylene - Ethylene Copolymers | PDF.
- MDPI. (2018, November 26). Effect of PTFE Particle Size on Superhydrophobic Coating for Supercooled Water Prevention.
- OSTI.GOV. (n.d.). Circular olefin copolymers made de novo from ethylene and Î.
- ChemicalBook. (n.d.). 2-BROMO-2-(PERFLUORO-N-BUTYL)ETHYLENE | 59665-23-5.
- RSC Publishing. (n.d.). Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers.
- PMC. (n.d.). Recent Advances in the Copolymerization of Ethylene with Polar Comonomers by Nickel Catalysts.
- ResearchGate. (n.d.). Structure of the 2-bromopropionyl bromide and 2-bromoisobutyryl bromide... | Download Scientific Diagram.
- SpecialChem. (2025, July 8). Ethylene Tetrafluoroethylene (ETFE) - Uses, Structure & Material Properties.
- MDPI. (2026, January 30). Hydrophobic-to-Hydrophilic Transition of Polyethylene Surface via Salicylic Acid Grafting.
- ResearchGate. (2022, May 1). Improving the hydrophobicity/oleophobicity of polyethylene terephthalate fibrous materials using electron beam‐induced graft polymerization with 2‐(perfluorohexyl)ethyl acrylate monomer and alkyl acrylate monomer.
- Gelest, Inc. (2015, August 11). (PERFLUOROBUTYL)ETHYLENE.
Sources
- 1. coatingspp.com [coatingspp.com]
- 2. Radical polymerization - Wikipedia [en.wikipedia.org]
- 3. paint.org [paint.org]
- 4. Fluoropolymers - Coating Solution - APS Coatings [aps-coatings.com]
- 5. Copolymerization of Ethylene with Functionalized 1,1-Disubstituted Olefins Using a Fluorenylamido-Ligated Titanium Catalyst [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 18.5. Radical Polymerization of Alkenes, Polymers | Organic Chemistry II [courses.lumenlearning.com]
- 8. US10584264B1 - Hydrophobic and oleophobic coating compositions - Google Patents [patents.google.com]
- 9. Surface properties and structures of diblock and random copolymers with perfluoroalkyl side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Controlled Copolymerization of Ethylene and Biosourced Comonomers Using Dibenzobarrelene-Based α-Diimine Nickel Catalyst [mdpi.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. gelest.com [gelest.com]
Application Note: Palladium-Catalyzed Cross-Coupling of Fluorinated Vinyl Halides
Introduction & Mechanistic Rationale
Fluorinated alkenes are highly sought-after structural motifs in modern drug development, frequently serving as metabolically stable bioisosteres for amide bonds and enols. The direct installation of these motifs via the Palladium-catalyzed cross-coupling of fluorinated vinyl halides provides a modular, convergent synthetic strategy. However, translating standard cross-coupling conditions (e.g., Suzuki-Miyaura, Stille, Negishi) to fluorinated substrates is notoriously difficult due to the unique stereoelectronic effects imparted by fluorine.
This application note provides a comprehensive, self-validating guide to overcoming the catalytic bottlenecks associated with fluoroalkenyl cross-coupling, ensuring high yields and stereoretention.
Overcoming Catalytic Bottlenecks: Causality & Ligand Design
The successful cross-coupling of fluorinated vinyl halides requires a deep understanding of how fluorine alters the fundamental steps of the Pd catalytic cycle. Do not simply apply standard protocols; instead, tailor the reaction based on the following causal relationships:
-
Oxidative Addition : The highly electronegative fluorine atoms strengthen the C–X bond (where X = Cl, Br, I), making the initial oxidative addition of the Pd(0) species energetically demanding.
-
Reductive Elimination (The Primary Bottleneck) : Once transmetalation occurs, the resulting fluoroalkenyl-Pd(II)-aryl intermediate is highly electron-deficient. This lack of electron density drastically retards the rate of reductive elimination 1.
-
Competitive Side Reactions : Because reductive elimination is sluggish, the long-lived Pd(II) intermediate is prone to deleterious side reactions, including β-fluoride elimination (yielding alkynes) or hydrodehalogenation (yielding reduced fluoroalkenes) 1.
Causality-Driven Solution : To overcome these bottlenecks, the selection of the phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphines (such as SPhos or XPhos) are required. The electron-donating nature of these ligands enriches the Pd center, facilitating the difficult oxidative addition. More importantly, their massive steric bulk forces the Pd(II) intermediate into a highly strained, distorted geometry. This steric tension artificially lowers the activation energy barrier for reductive elimination, allowing it to outcompete defluorination pathways 2.
Figure 1: Catalytic cycle of Pd-catalyzed cross-coupling of fluorinated vinyl halides.
Quantitative Assessment of Reaction Conditions
The table below summarizes the causality of ligand selection using the Suzuki-Miyaura coupling of β-bromo-β-(trifluoromethyl)styrene with phenylboronic acid as a benchmark system 2.
| Catalyst System | Base | Temp | Time | Yield (%) | Major Side Product | Mechanistic Observation |
| Pd(PPh3)4 (5 mol%) | K3PO4 | 100 °C | 12 h | 45% | Hydrodehalogenation | Insufficient steric bulk; slow reductive elimination. |
| Pd(OAc)2 / DavePhos | K3PO4 | 65 °C | 6 h | 78% | Traces of alkyne | Improved bulk accelerates coupling, but slight base-induced elimination occurs. |
| Pd(OAc)2 / SPhos | K3PO4 | 65 °C | 4 h | 96% | None detected | Optimal steric/electronic balance; rapid reductive elimination. |
| Pd(OAc)2 / CyJohnPhos | K3PO4 | 65 °C | 24 h | <5% | Starting Material | Ligand too bulky/rigid; impedes initial oxidative addition. |
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details the optimized synthesis of CF3-containing 1,2-diarylethenes using the Pd(OAc)2/SPhos catalytic system 2. The use of aqueous biphasic conditions is highly effective for difluorovinyl and trifluoromethylvinyl transfers 3.
Materials Required:
-
β-bromo-β-(trifluoromethyl)styrene (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Pd(OAc)2 (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K3PO4 (2.0 mmol, 2.0 equiv)
-
Toluene/H2O (10:1 v/v, 5.5 mL), thoroughly degassed via freeze-pump-thaw.
Step-by-Step Methodology:
-
Catalyst Pre-activation : In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)2, SPhos, and K3PO4. Add 2 mL of degassed toluene. Stir at room temperature for 10 minutes until the solution turns a pale yellow, indicating the formation of the active Pd(0)-SPhos complex.
-
Substrate Addition : Dissolve the arylboronic acid and β-bromo-β-(trifluoromethyl)styrene in the remaining 3 mL of toluene. Transfer this solution to the Schlenk tube dropwise.
-
Aqueous Activation : Add 0.5 mL of degassed H2O. Causality Note: Water is critical for generating the reactive boronate species required for efficient transmetalation, preventing the stalling of the catalytic cycle.
-
Reaction Execution : Seal the tube, remove it from the glovebox, and heat the biphasic mixture at 65 °C under vigorous stirring (1000 rpm) for 4 hours.
-
Quench and Workup : Cool to room temperature. Dilute with ethyl acetate (10 mL) and quench with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL).
-
Purification : Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the fluorinated alkene.
Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.
Self-Validation & Troubleshooting
To ensure the protocol operates as a self-validating system, implement the following in-process analytical controls:
-
19F NMR Aliquot Tracking : At the 1-hour mark, extract a 0.1 mL aliquot from the organic layer. Dilute in CDCl3 containing 1.0 equiv of α,α,α-trifluorotoluene as an internal standard.
-
Validation: The disappearance of the starting material's CF3 signal (typically around -58 ppm) and the emergence of the product's CF3 signal (typically shifted downfield to -53 to -55 ppm) confirms productive cross-coupling.
-
Troubleshooting: If a new signal appears around -50 ppm, base-induced dehydrohalogenation (alkyne formation) is occurring 2. Remedy this by lowering the temperature to 50 °C or switching to a milder base like Na2CO3.
-
-
GC-MS Monitoring : Assess the crude mixture for hydrodehalogenation (M-Br+H). If present, ensure strict anaerobic conditions are maintained. Adventitious oxygen or moisture can disrupt the catalytic cycle, oxidizing the phosphine ligand and promoting protodemetalation.
References
-
Palladium–mediated organofluorine chemistry. CORE / Universidad de Valladolid. 1
-
Regio- and Stereoselective Synthesis of CF3-Containing 1,2- and 1,1-Diarylethenes. Switchable Reaction of β-Halo-β-(trifluoromethyl)styrenes with Boronic Acids. The Journal of Organic Chemistry (ACS Publications). 2
-
Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. The Royal Society of Chemistry. 3
Sources
Heck reaction conditions for electron-deficient fluorous alkenes
An Application Guide to the Mizoroki-Heck Reaction for the Synthesis of Electron-Deficient Fluorous Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Moieties
The introduction of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. This "fluorine effect" is a cornerstone of modern drug discovery and materials science. The Mizoroki-Heck reaction, a Nobel Prize-winning palladium-catalyzed cross-coupling, stands as a powerful and versatile tool for forming carbon-carbon bonds.[1] Its application to the synthesis of functionalized, electron-deficient fluorous alkenes provides a direct route to valuable building blocks that are otherwise difficult to access.
This guide provides an in-depth analysis of the critical parameters governing the Mizoroki-Heck reaction for this specific class of substrates. We will move beyond simple procedural lists to explore the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, empowering researchers to troubleshoot and optimize these crucial transformations.
The Catalytic Cycle: A Mechanistic Blueprint
The widely accepted mechanism for the Mizoroki-Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][3] Understanding this cycle is paramount for rational optimization. For electron-deficient fluorous alkenes, the strong electron-withdrawing nature of the fluorine substituents plays a key role in directing the regioselectivity of the reaction.
Caption: The Mizoroki-Heck Catalytic Cycle.
-
Oxidative Addition : The cycle begins with the insertion of the active, low-valent Pd(0) catalyst into the carbon-halogen bond of the aryl halide (or pseudohalide).[2][3] This is often the rate-determining step, with reactivity trending as I > OTf > Br >> Cl.[2]
-
Coordination and Migratory Insertion : The electron-deficient fluorous alkene then coordinates to the resulting Pd(II) complex. Subsequently, the aryl group migrates from the palladium center to the alkene in a syn addition. For electron-deficient alkenes, this carbopalladation occurs with high regioselectivity, almost exclusively at the β-carbon (the carbon not bearing the electron-withdrawing groups) to minimize steric hindrance and electronic repulsion.[2][4]
-
syn-β-Hydride Elimination : For the reaction to proceed, the newly formed σ-alkyl-Pd(II) complex must have a hydrogen atom on the carbon adjacent (β) to the palladium. A C-C bond rotation aligns this hydrogen syn-periplanar to the palladium, allowing for its elimination. This step forms the C=C double bond of the product and generates a hydrido-palladium(II) species.[2] This step is stereospecific and typically yields the more thermodynamically stable trans-(E)-alkene.[2]
-
Catalyst Regeneration : A base is crucial for the final step. It removes the proton from the hydrido-palladium complex, facilitating the reductive elimination of H-X and regenerating the active Pd(0) catalyst, thus closing the cycle.[2][5][6]
Dissecting the Reaction Conditions: A Guide to Optimization
The success of the Heck reaction with fluorous alkenes hinges on the careful selection of four key components: the palladium source, the ligand (or lack thereof), the base, and the solvent.
Palladium Catalyst Precursors
The active catalyst is Pd(0), but more stable and air-tolerant Pd(II) salts like Palladium(II) acetate (Pd(OAc)₂) are commonly used as pre-catalysts.[2][7] In the reaction mixture, these are reduced in situ to the active Pd(0) species. Other common sources include Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which is a pre-formed Pd(0) complex.[1][2][8] For challenging couplings, highly active palladacycle catalysts, such as the Herrmann-Beller palladacycle, have proven effective.[7][9]
The Role of Ligands: More Than Just Spectators
Ligands are critical for stabilizing the Pd(0) catalytic species, preventing its decomposition into inactive palladium black.[2] They also modulate the electronic and steric environment around the metal center, profoundly influencing reactivity and selectivity.
-
Phosphine Ligands : Triphenylphosphine (PPh₃) is a classic ligand. However, for more challenging substrates like aryl bromides or chlorides, bulkier and more electron-rich phosphine ligands can accelerate the rate-limiting oxidative addition step.
-
Ligand-Free Conditions : Interestingly, many successful Heck couplings with highly electron-deficient fluoroalkenes, such as methyl α-fluoroacrylate, can be performed efficiently without any added ligand.[7][9] In these cases, the solvent or the alkene substrate itself may play a role in stabilizing the catalytic intermediate.
Base Selection: The Unsung Hero
The base is essential for regenerating the Pd(0) catalyst and cannot be omitted.[8] The choice of base can impact reaction rates and yields.
-
Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and acetates (NaOAc, KOAc) are commonly used.[7][9][10] They are inexpensive and effective, particularly in polar aprotic solvents like DMF.
-
Organic Bases : Amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are also frequently employed.[7][9] They can act as both a base and, in some cases, a reducing agent for the Pd(II) precatalyst.
Solvent Effects: The Reaction Environment
The solvent not only dissolves the reagents but also plays a crucial role in the catalytic cycle's efficiency. Polar aprotic solvents are the most common choice for Heck reactions.[11]
-
DMF, DMAc, NMP : Solvents like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or N-methyl-2-pyrrolidone (NMP) are excellent choices. Their polarity can stabilize the charged intermediates in the catalytic cycle.[7][9][12]
-
Toluene : For less polar applications, toluene can be used, often in conjunction with a phase-transfer catalyst if inorganic bases are employed.[1][8]
-
Solvent Polarity and Mechanism : The polarity of the solvent can influence which mechanistic pathway is favored. In some systems, polar solvents can promote a "cationic pathway" by facilitating the dissociation of the halide ligand, which can alter regioselectivity.[5][13][14][15]
Data-Driven Insights: Survey of Reaction Conditions
The following table summarizes reported conditions for the Mizoroki-Heck arylation of various electron-deficient fluorous alkenes, providing a starting point for reaction development.
| Aryl Halide (Ar-X) | Fluorous Alkene | Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aryl Iodides | Methyl α-fluoroacrylate | Pd(OAc)₂ (5) | None | NaOAc | DMF | 80 | 70-99 | [9],[7] |
| Aryl Bromides | H₂C=CH(CF₂)₇CF₃ | Herrmann-Beller Palladacycle (1) | None | NaOAc | DMF | 140 | 91 | [7],[12] |
| Aryl Iodides | 3,3,3-Trifluoropropene | Pd(PPh₃)₄ (1) | PPh₃ | Et₃N | Toluene | 100 | 85 | [9],[7] |
| Aryl Bromides | Secondary CF₃-Alkyl Bromide | PdCl₂(PPh₃)₂ (5) | Xantphos | KOAc | DCE | 80 | 75 | [10] |
| Aryl Iodides | (1-Fluorovinyl)methyldiphenylsilane | Pd(OAc)₂ (5) | None | Ag₂CO₃ | 1,4-Dioxane | 100 | 81 | [9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common Heck reactions involving electron-deficient fluorous alkenes.
Caption: General Experimental Workflow for the Heck Reaction.
Protocol 1: Ligand-Free Coupling of 4-Iodoanisole with Methyl α-Fluoroacrylate
This protocol is adapted from the work of Couve-Bonnaire and co-workers.[7][9]
Materials:
-
4-Iodoanisole (234 mg, 1.0 mmol, 1.0 equiv)
-
Methyl α-fluoroacrylate (125 mg, 1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (11.2 mg, 0.05 mmol, 5 mol%)
-
Sodium Acetate (NaOAc) (123 mg, 1.5 mmol, 1.5 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas line
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup : To the Schlenk flask, add 4-iodoanisole, Pd(OAc)₂, and NaOAc.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition : Using a syringe, add the anhydrous DMF, followed by the methyl α-fluoroacrylate.
-
Heating : Place the flask in a preheated oil bath at 80 °C and stir vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Ligand-Mediated Coupling of 4-Bromotoluene with a Perfluoroalkene
This protocol is a representative procedure based on the work of Xiao and Gladysz.[7][9][12]
Materials:
-
4-Bromotoluene (171 mg, 1.0 mmol, 1.0 equiv)
-
1H,1H,2H-Perfluoro-1-decene (624 mg, 1.2 mmol, 1.2 equiv)
-
Herrmann-Beller Palladacycle (10 mg, 0.01 mmol, 1 mol%)
-
Sodium Acetate (NaOAc) (164 mg, 2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Oven-dried 25 mL Schlenk flask with a magnetic stir bar
-
Nitrogen or Argon gas line
Procedure:
-
Reaction Setup : In an oven-dried Schlenk flask, combine 4-bromotoluene, the Herrmann-Beller palladacycle, and NaOAc.
-
Inert Atmosphere : Seal the flask, and purge with nitrogen or argon for 15 minutes.
-
Reagent Addition : Add anhydrous DMF and the perfluoroalkene via syringe.
-
Heating : Immerse the flask in a preheated oil bath at 140 °C and stir vigorously.
-
Monitoring : Follow the disappearance of the starting material by GC-MS. The reaction may require 12-24 hours.
-
Workup : After cooling to room temperature, pour the reaction mixture into water (25 mL). Extract the product with diethyl ether (3 x 25 mL).
-
Purification : Combine the organic extracts, dry over MgSO₄, filter, and remove the solvent in vacuo. The resulting crude product can be purified by flash chromatography to afford the trans-fluorous ponytail-substituted aryl compound.[7]
Conclusion
The Mizoroki-Heck reaction is an indispensable method for the arylation of electron-deficient fluorous alkenes, providing robust access to molecules of high value in pharmaceutical and materials chemistry. A thorough understanding of the underlying mechanism and the specific roles of the catalyst, base, and solvent allows for the rational design and optimization of these reactions. While ligand-free systems are remarkably effective for certain activated substrates, the use of advanced palladacycle or ligand-based systems can overcome the challenges posed by less reactive coupling partners. The protocols and data presented herein serve as a practical foundation for researchers to successfully implement and adapt this powerful chemistry in their own synthetic endeavors.
References
-
Zhang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]
-
Wang, X., et al. (2017). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Liu, W., et al. (2020). Palladium-catalyzed oxidative Heck reaction of non-activated alkenes directed by fluorinated alcohol. Chemical Communications. Retrieved from [Link]
-
Wu, B., et al. (2020). Synthesis of remote fluoroalkylated alkenes by a palladium-catalyzed relay Heck-type reaction. Chemical Communications. Retrieved from [Link]
-
Zhang, C. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. Retrieved from [Link]
-
Heck Reaction. (n.d.). sathee jee. Retrieved from [Link]
-
Gladysz, J. A., et al. (2011). Convenient protocols for Mizoroki-Heck reactions of aromatic bromides and polybromides with fluorous alkenes of the formula H2C[double bond, length as m-dash]CH(CF2)n-1CF3 (n = 8, 10). ResearchGate. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Wang, Q., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. Organic Letters. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing. Retrieved from [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). PMC. Retrieved from [Link]
-
Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. (2011). PubMed. Retrieved from [Link]
-
Wang, Q., et al. (2023). Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction. PMC. Retrieved from [Link]
-
Abstracts. (n.d.). Science of Synthesis. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (n.d.). White Rose Research Online. Retrieved from [Link]
-
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. (2011). ResearchGate. Retrieved from [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021). YouTube. Retrieved from [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions. (2019). RSC Publishing. Retrieved from [Link]
-
Fluoroalkenylation of boronic acids via an oxidative Heck reaction. (2015). RSC Publishing. Retrieved from [Link]
-
Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes. (2013). PMC. Retrieved from [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. (2019). PMC. Retrieved from [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2013). Beilstein Journals. Retrieved from [Link]
-
Broadening Application of the Heck Reaction via in-situ Formation of Olefins. (2011). The University of Liverpool Repository. Retrieved from [Link]
-
The Heck-type reactions of fluorine-containing electron-deficient... (2018). ResearchGate. Retrieved from [Link]
-
Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction. (2020). ChemRxiv. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. SATHEE: Chemistry Heck Reaction [satheejee.iitk.ac.in]
- 4. thieme.de [thieme.de]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Synthesis of Fluorous Ponytailed Reagents from Vinyl Bromides
Guiding Principles: The Strategic Value of Fluorous Ponytails in Modern Synthesis
In contemporary chemical synthesis, particularly within drug discovery and materials science, the efficient isolation and purification of target molecules remain a significant bottleneck. Fluorous synthesis has emerged as a powerful strategic tool to address this challenge. This methodology involves the temporary or permanent attachment of a highly fluorinated moiety, often referred to as a "fluorous ponytail" or "fluorous tag," to a molecule of interest. The unique physical properties of perfluoroalkyl chains—specifically their simultaneous hydrophobicity and lipophobicity—allow for a highly selective partitioning behavior. This forms the basis of Fluorous Solid-Phase Extraction (F-SPE), a powerful purification technique that separates fluorous-tagged compounds from non-fluorous reagents, starting materials, and byproducts with exceptional efficiency.[1][2]
Vinyl bromides serve as exceptionally versatile and synthetically tractable precursors for the introduction of these fluorous ponytails. Their sp²-hybridized carbon-bromine bond is amenable to a variety of robust and well-understood palladium-catalyzed cross-coupling reactions, allowing for the strategic installation of a fluorous tag onto a wide array of molecular scaffolds.[3][4] This guide provides a detailed exploration of the synthesis of fluorous ponytailed reagents from vinyl bromides, focusing on the underlying principles, reaction optimization, and step-by-step protocols for both synthesis and subsequent purification.
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The attachment of a fluorous ponytail to a vinyl bromide is most effectively achieved through palladium-catalyzed cross-coupling reactions. The two most prominent and reliable methods for this transformation are the Mizoroki-Heck reaction and the Sonogashira coupling.
The Mizoroki-Heck Reaction: Forging a Stable Alkene Linkage
The Mizoroki-Heck reaction is arguably the most direct and widely used method for this purpose.[5][6] It facilitates the coupling of a vinyl bromide with a fluorous alkene, typically a 1H,1H,2H-perfluoro-1-alkene, to form a stable carbon-carbon double bond that links the substrate to the fluorous ponytail.[7][8] This approach is valued for its excellent functional group tolerance and generally high yields.[9]
Causality Behind Experimental Choices:
-
The Catalyst System: While simple catalysts like Palladium(II) acetate (Pd(OAc)₂) can be effective, specialized catalysts such as the Herrmann-Beller palladacycle often provide superior results, especially for less reactive aryl or vinyl bromides.[5][8] These palladacycles are pre-activated and can exhibit higher stability and turnover numbers, leading to lower required catalyst loadings (0.5–1 mol%).[8][10] For aryl iodides, phosphine-free conditions, known as the Jeffery conditions, are often preferred to avoid catalyst inhibition.[8]
-
The Base: A base, typically a mild one like sodium acetate (NaOAc), is essential for the reaction. Its primary role is to neutralize the hydrogen bromide (HBr) generated during the catalytic cycle, preventing catalyst deactivation and promoting the regeneration of the active Pd(0) species.
-
The Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) are the standard choice. They effectively solubilize the polar reaction intermediates and the palladium catalyst system, facilitating efficient reaction kinetics.
The general workflow for attaching a fluorous ponytail via the Mizoroki-Heck reaction is depicted below.
The Sonogashira Coupling: Introducing an Alkyne Linker
The Sonogashira coupling provides an alternative and equally powerful strategy, creating an alkyne linkage between the vinyl bromide and a terminal fluorous alkyne.[11][12] This method is invaluable when the resulting conjugated enyne system is a desired structural motif or when the alkyne is intended for further functionalization or subsequent reduction to an alkene or alkane.
Causality Behind Experimental Choices:
-
The Dual Catalyst System: The Sonogashira reaction classically employs a dual catalyst system: a palladium(0) complex to activate the vinyl bromide and a copper(I) salt (e.g., CuI) as a co-catalyst.[11] The copper(I) species reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. While highly effective, copper-free Sonogashira protocols have been developed to avoid potential issues with copper contamination in sensitive applications.[13]
-
The Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is crucial. It serves a dual purpose: neutralizing the HBr byproduct and acting as a solvent or co-solvent for the reaction.
-
Ligand Selection: The choice of ligand on the palladium catalyst, typically a phosphine like triphenylphosphine (PPh₃), is critical for stabilizing the Pd(0) species and facilitating the catalytic cycle.
Application Focus: Purification by Fluorous Solid-Phase Extraction (F-SPE)
The primary motivation for synthesizing fluorous ponytailed reagents is to simplify purification. F-SPE is a chromatography technique based on the principle of "fluorous-fluorous" interactions. A fluorous stationary phase, typically silica gel bonded with a perfluoroalkyl phase (e.g., –(CH₂)₂C₈F₁₇), is used to selectively retain compounds bearing a fluorous tag.[1]
The process is elegantly simple and follows a three-stage protocol:
-
Load: The crude reaction mixture is dissolved in a fluorophobic solvent (e.g., methanol/water) and loaded onto a pre-conditioned F-SPE cartridge.
-
Wash: The same fluorophobic solvent is used to wash the cartridge. All non-fluorous materials, including excess reagents, byproducts, and the catalyst, are eluted and discarded. The desired fluorous-tagged product is strongly retained on the solid phase.
-
Elute: A fluorophilic solvent (e.g., perfluorohexane, or a highly fluorinated ether) is then used to disrupt the fluorous-fluorous interactions and elute the purified fluorous-tagged product.
This workflow provides a robust and often superior alternative to traditional silica gel chromatography, especially in library synthesis and high-throughput applications.[2]
Experimental Protocols
Protocol 1: Synthesis of trans-1-(4-styryl)benzoate-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooct-1-en-1-yl)benzene via Mizoroki-Heck Reaction
This protocol details the coupling of methyl 4-bromobenzoate with 1H,1H,2H-perfluoro-1-octene, a common reaction to install an ethylene-spaced C₆F₁₃ ponytail.[8]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |
| Methyl 4-bromobenzoate | C₈H₇BrO₂ | 215.05 | 1.08 g | 5.0 |
| 1H,1H,2H-Perfluoro-1-octene | C₈H₃F₁₃ | 346.09 | 2.08 g | 6.0 |
| Herrmann-Beller Palladacycle Catalyst | C₃₈H₅₄N₂Pd₂ | 795.68 | 19.9 mg | 0.025 (0.5 mol%) |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 0.53 g | 6.5 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 25 mL | - |
Procedure
-
Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 4-bromobenzoate (1.08 g, 5.0 mmol), sodium acetate (0.53 g, 6.5 mmol), and the Herrmann-Beller palladacycle catalyst (19.9 mg, 0.025 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Reagent Addition: Using a syringe, add anhydrous DMF (25 mL), followed by 1H,1H,2H-perfluoro-1-octene (2.08 g, 6.0 mmol).
-
Reaction: Immerse the flask in a preheated oil bath at 125°C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Pre-Purification: The resulting crude oil contains the desired fluorous product and non-fluorous byproducts. This material is suitable for direct purification via F-SPE. An isolated yield of >90% is typical for this reaction.[8]
Self-Validation and Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst or insufficient temperature. | Ensure the catalyst is handled under inert conditions. Verify the reaction temperature. Increase reaction time. |
| Formation of Side Products | Homocoupling of the fluorous alkene or starting material. | Ensure an inert atmosphere is maintained. Use of a high-purity palladium catalyst is critical. |
| Dark Black Reaction Mixture | Palladium black precipitation (catalyst decomposition). | Degas solvents thoroughly. Ensure the base is anhydrous. Consider using a more robust ligand or catalyst system if the issue persists. |
Protocol 2: Purification of Fluorous-Tagged Product via F-SPE
This protocol describes the purification of the crude product obtained from Protocol 1.
Materials and Equipment
-
FluoroFlash® SPE Cartridge (or equivalent) packed with fluorous silica gel.
-
SPE manifold (optional, for pressure-assisted elution).
-
Fluorophobic Solvent: 80:20 Methanol/Water (v/v).
-
Fluorophilic Solvent: Perfluorohexane or Methyl perfluorobutyl ether (3M™ Novec™ 7100).
-
Collection vials.
Procedure
-
Cartridge Conditioning: Pass 10 mL of the fluorophilic solvent through the F-SPE cartridge, followed by 10 mL of the fluorophobic solvent. Do not allow the cartridge to run dry.
-
Sample Loading: Dissolve the crude product from Protocol 1 in a minimal volume (~2-3 mL) of the fluorophobic solvent. Load this solution onto the top of the conditioned F-SPE cartridge.
-
Fluorophobic Wash (Interference Removal): Elute the cartridge with 40-50 mL of the fluorophobic solvent. Collect this eluate in a flask labeled "Waste." This fraction contains all non-fluorous impurities. Monitor the eluate by TLC to ensure all non-fluorous spots have been washed through.
-
Fluorophilic Elution (Product Collection): Place a clean, pre-weighed collection vial under the cartridge outlet. Elute the cartridge with 20-30 mL of the fluorophilic solvent. This fraction contains the highly purified fluorous-tagged product.
-
Solvent Removal: Remove the fluorophilic solvent from the product fraction by rotary evaporation to yield the purified product as a solid or oil.
Expected Results
-
Waste Fraction: TLC analysis will show baseline impurities and potentially unreacted starting materials (if any).
-
Product Fraction: TLC analysis will show a single, clean spot corresponding to the fluorous-tagged product. ¹H and ¹⁹F NMR analysis will confirm the structure and high purity.
Conclusion
The use of vinyl bromides as synthons for the introduction of fluorous ponytails via palladium-catalyzed cross-coupling reactions represents a robust, versatile, and highly enabling technology for modern chemical synthesis. The Mizoroki-Heck and Sonogashira reactions provide reliable pathways to these valuable reagents. When coupled with the efficiency of Fluorous Solid-Phase Extraction, this overall strategy significantly streamlines synthetic workflows, accelerates the purification process, and facilitates the rapid generation of pure compounds for further research and development.
References
-
Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. [Link]
-
Zhang, W. (2004). Synthetic applications of fluorous solid-phase extraction (F-SPE). PMC. [Link]
-
Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Semantic Scholar. [Link]
-
Xiao, J., et al. (2001). A general method to fluorous ponytail-substituted aromatics. University of Liverpool IT Services. [Link]
-
Zhang, W. (2004). Synthetic Applications of Fluorous Solid-Phase Extraction (F-SPE). ResearchGate. [Link]
-
Kabalka, G. W., & Ramachandran, P. V. (2000). A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions. American Chemical Society. [Link]
-
Lin, Y-H., et al. (2014). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Publishing. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Organic Chemistry Portal. [Link]
-
Rocaboy, C., & Gladysz, J. A. (2002). Highly Active Thermomorphic Fluorous Palladacycle Catalyst Precursors for the Heck Reaction; Evidence for a Palladium Nanoparticle Pathway. ACS Publications. [Link]
-
Nasrollahzadeh, M., et al. (2016). Pd/Cu-free Heck and Sonogashira cross-coupling reaction by Co nanoparticles immobilized on magnetic chitosan as reusable catalyst. Green Chemistry (RSC Publishing). [Link]
-
Zhang, C., et al. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. ResearchGate. [Link]
-
Ramachandran, P. V., & Kabalka, G. W. (2000). A facile synthesis of perfluoroalkyl vinyl iodides and their palladium-mediated cross-coupling reactions. PubMed. [Link]
-
Ramachandran, P. V., & Kabalka, G. W. (2000). A Facile Synthesis of Perfluoroalkyl Vinyl Iodides and Their Palladium-Mediated Cross-Coupling Reactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Fier, P. S., & Hartwig, J. F. (2014). Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. ACS Publications. [Link]
-
Abdel-Fattah, B. A., et al. (2020). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. PubMed. [Link]
-
Zhang, C., et al. (2019). Catalyzed Mizoroki–Heck Reaction or C–H Activation. MDPI. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Mondal, J., & Modak, A. (2017). Heck, Suzuki and Sonogashira cross-coupling reactions using ppm level of SBA-16 supported Pd-complex. New Journal of Chemistry (RSC Publishing). [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]
-
Al-Hasnawi, S. M. J., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]
-
Kabalka, G. W., & Mereddy, A. R. (2004). Synthesis of Organic Bromides via Organotrifluoroborates. Organic Chemistry Portal. [Link]
-
Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Scilit. [Link]
-
Hennion, M.C. (1999). Solid Phase Extraction Technique - Trends, Opportunities and Applications. ResearchGate. [Link]
-
Wang, Z. (2012). Research Advances in the Synthetic Methods of Vinyl Bromides. ResearchGate. [Link]
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heck Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi-res.com [mdpi-res.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. pcliv.ac.uk [pcliv.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. scilit.com [scilit.com]
Troubleshooting & Optimization
Preventing polymerization of 2-bromo-2-(perfluoro-n-butyl)ethylene during storage
Welcome to the technical support center for 2-bromo-2-(perfluoro-n-butyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and prevent the unwanted polymerization of this valuable synthetic intermediate during storage. Fluoroalkenes are known for their unique reactivity, which also makes them susceptible to polymerization if not handled and stored correctly.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established principles of vinyl monomer chemistry and handling of fluorinated compounds.
Troubleshooting Guide: Polymerization Issues
This section addresses specific problems you might encounter, their probable causes, and detailed corrective actions.
Issue 1: Increased Viscosity or Gel Formation in the Monomer Bottle
-
Observation: You notice that the 2-bromo-2-(perfluoro-n-butyl)ethylene, which should be a liquid, has become more viscous, contains gel-like particles, or has solidified entirely.
-
Probable Cause: This is a clear indication of polymerization. The process is often a free-radical chain reaction where individual monomer units link together to form long polymer chains, leading to an increase in viscosity and eventual solidification.[4][5] This can be initiated by heat, light (UV), or the presence of radical-generating impurities.[6][7]
-
Immediate Action:
-
Isolate the Container: Safely move the container to a well-ventilated area, away from heat sources and other chemicals. Do not attempt to open a container that shows signs of pressurization.
-
Assess the Extent: If the polymerization is localized (e.g., a small amount of solid), it may be possible to salvage the remaining liquid. However, if the entire contents are solid, the material is unusable.
-
Safe Disposal: Dispose of the polymerized material according to your institution's hazardous waste guidelines. Do not attempt to reverse the polymerization.
-
-
Preventative Measures:
-
Strict Temperature Control: Store the monomer at the recommended temperature, typically refrigerated (2-8 °C), to minimize thermally-initiated polymerization.[6]
-
Light Protection: Store in an amber glass bottle or in a dark location to prevent UV-induced radical formation.[8]
-
Inert Atmosphere: Store the container under an inert atmosphere (e.g., nitrogen or argon) to displace oxygen. While oxygen can sometimes act as an inhibitor, it can also form peroxides that may initiate polymerization, especially in the presence of impurities.[5][9]
-
Use of Inhibitors: For long-term storage, consider adding a suitable radical inhibitor.
-
Issue 2: Inconsistent Reaction Yields or Complete Reaction Failure
-
Observation: You are using 2-bromo-2-(perfluoro-n-butyl)ethylene in a reaction, and you observe lower than expected yields, or the reaction does not proceed at all.
-
Probable Cause: The presence of oligomers or polymers in your starting material can interfere with the desired reaction by reducing the concentration of the active monomer and potentially quenching reagents. The inhibitor added for storage might also interfere with your reaction chemistry if not removed.
-
Troubleshooting Protocol:
-
Verify Monomer Purity: Before use, check the purity of the monomer. A simple method is to observe its physical appearance for any signs of viscosity changes. For a more quantitative assessment, techniques like ¹H or ¹⁹F NMR can be used to detect the presence of polymer (broad signals) alongside the sharp signals of the monomer.
-
Inhibitor Removal (If Necessary): If your reaction is sensitive to the presence of phenolic inhibitors (like MEHQ or BHT), you may need to remove them. This can typically be done by passing the monomer through a column of activated alumina or by a dilute basic wash, followed by drying and immediate use.[5]
-
Caution: Removing the inhibitor will make the monomer highly susceptible to polymerization. The purified monomer should be used immediately and not stored.
-
-
Logical Flow for Troubleshooting Polymerization
Caption: Troubleshooting workflow for polymerization issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 2-bromo-2-(perfluoro-n-butyl)ethylene polymerization?
-
Initiation: Formation of a free radical, which can be triggered by heat, UV light, or impurities.
-
Propagation: The initial radical adds to a monomer molecule, creating a new, larger radical that continues to add more monomer units in a chain reaction.[10]
-
Termination: Two radicals combine to form a stable, non-reactive polymer chain.[10]
The presence of the electron-withdrawing perfluorobutyl group can influence the reactivity of the double bond.
Q2: What are the ideal storage conditions for 2-bromo-2-(perfluoro-n-butyl)ethylene?
To maximize shelf life and prevent polymerization, the following conditions are recommended based on general principles for storing reactive monomers and fluorinated compounds:[7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of thermally initiated polymerization.[6] |
| Light | Store in an amber or opaque container in the dark | Prevents initiation of radical polymerization by UV light.[8] |
| Atmosphere | Under an inert gas (Nitrogen or Argon) | Minimizes the presence of oxygen, which can form peroxides that may initiate polymerization.[9] |
| Container | Tightly sealed container, preferably the original | Prevents contamination from moisture and other atmospheric impurities.[8] |
| Inhibitor | Check if an inhibitor is present. If not, consider adding one for long-term storage. | Chemically scavenges free radicals to prevent the initiation of polymerization.[5] |
Q3: Which inhibitors are suitable for 2-bromo-2-(perfluoro-n-butyl)ethylene, and at what concentration?
Commonly used inhibitors for vinyl monomers that act as radical scavengers are likely to be effective. The choice of inhibitor may depend on the intended application and the required storage duration.
| Inhibitor | Typical Concentration | Notes |
| 4-Methoxyphenol (MEHQ) | 50-200 ppm | A very common and effective storage inhibitor. Often requires the presence of trace oxygen to be fully effective.[4] |
| Butylated Hydroxytoluene (BHT) | 100-500 ppm | Another widely used phenolic inhibitor. |
| Phenothiazine (PTZ) | 100-500 ppm | A highly effective inhibitor that does not require oxygen.[4][10] However, it can impart color to the monomer.[10] |
Important: Always introduce the inhibitor into a fresh, unpolymerized batch of the monomer. Adding an inhibitor to a monomer that has already begun to polymerize will not reverse the process.
Q4: Can I distill 2-bromo-2-(perfluoro-n-butyl)ethylene to purify it?
Yes, distillation can be an effective method for purification, especially to remove any polymer that has formed. However, this process carries a significant risk of initiating polymerization due to the application of heat.[5]
Protocol for Safe Distillation:
-
Add an Inhibitor: Before heating, add a non-volatile polymerization inhibitor, such as phenothiazine, to the distillation flask.
-
Use Reduced Pressure: Perform the distillation under vacuum to lower the boiling point and reduce the thermal stress on the monomer.
-
Maintain a Cool Receiving Flask: Keep the receiving flask cooled to quickly quench the purified monomer and prevent polymerization in the condensate.
-
Do Not Distill to Dryness: Always leave a small amount of liquid in the distillation flask to avoid concentrating potentially explosive peroxidic impurities.
-
Stabilize the Distillate: Add a storage inhibitor (e.g., MEHQ) to the freshly distilled monomer if it is to be stored. Otherwise, use it immediately.
Polymerization Mechanism and Inhibition
Sources
- 1. DSpace [kuscholarworks.ku.edu]
- 2. sciencedaily.com [sciencedaily.com]
- 3. technologynetworks.com [technologynetworks.com]
- 4. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 6. amp.generalair.com [amp.generalair.com]
- 7. (Perfluorobutyl)ethylene - Safety Data Sheet [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. gelest.com [gelest.com]
- 10. icheme.org [icheme.org]
Technical Support Center: Optimizing Yield in Cross-Coupling of Sterically Hindered Vinyl Bromides
Welcome to our dedicated resource for overcoming the challenges associated with the cross-coupling of sterically hindered vinyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of these critical reactions. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols based on proven methodologies.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.
Q1: My Suzuki-Miyaura coupling of a sterically hindered vinyl bromide is resulting in low to no product yield. What are the primary reasons for this failure?
Low yields in these demanding coupling reactions can often be attributed to several key factors:
-
Inefficient Oxidative Addition: The steric bulk surrounding the carbon-bromine bond can significantly impede the initial oxidative addition of the palladium catalyst, a critical first step in the catalytic cycle.[1][2]
-
Challenging Transmetalation: The transfer of the organic moiety from the boron reagent to the palladium center can be slowed by steric hindrance on either of the coupling partners.[1]
-
Prevalence of Side Reactions: Competing reactions such as hydrodehalogenation (the replacement of the bromide with a hydrogen) and homocoupling of the boronic acid partner can consume starting materials and reduce the yield of the desired product.[1]
-
Inappropriate Ligand Selection: The choice of ligand is paramount for stabilizing the palladium catalyst and facilitating the catalytic cycle. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often required.[1][3]
-
Suboptimal Base and Solvent System: The selection of the base and solvent is crucial for activating the boronic acid and maintaining the catalyst's activity throughout the reaction.[1][4]
Q2: I'm observing significant side products, such as dehalogenation of my vinyl bromide and homocoupling of my coupling partner. How can these be minimized?
The formation of side products is a common challenge, particularly with sterically hindered substrates. Here are some strategies to mitigate these issues:
-
Dehalogenation: This side reaction is often promoted by β-hydride elimination. To suppress this, ensure your reaction is conducted under strictly inert conditions, using degassed solvents and an inert atmosphere (e.g., argon or nitrogen). The use of a bulky ligand is designed to favor the desired reductive elimination over β-hydride elimination.[2][5]
-
Homocoupling: This can be caused by oxidative conditions or the presence of Pd(II) species at the start of the reaction. Thoroughly degassing the reaction mixture and using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can help. Increasing the rate of the cross-coupling by optimizing other parameters will also allow the desired reaction to outcompete the homocoupling pathway.[1]
-
Protodeboronation (in Suzuki-Miyaura Coupling): This occurs when the boronic acid reacts with water or other protic sources before transmetalation. Using anhydrous conditions or a base that does not generate water can be beneficial.
Q3: What is the critical role of bulky, electron-rich phosphine ligands in these reactions?
Bulky, electron-rich phosphine ligands are indispensable for the successful cross-coupling of sterically hindered substrates due to several key functions:
-
Promotion of Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which in turn facilitates the oxidative addition to the C-Br bond of the vinyl bromide.[1][3]
-
Stabilization of the Active Catalyst: These ligands stabilize the catalytically active Pd(0) species, preventing its decomposition into inactive palladium black.[2]
-
Facilitation of Reductive Elimination: The steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the Pd(0) catalyst.[2][6]
Buchwald-type biaryl phosphines such as SPhos, XPhos, and RuPhos are excellent examples of ligands that have proven effective for challenging couplings.[1][7]
Q4: How do I select the optimal base and solvent for my reaction?
The choice of base and solvent is highly interdependent and substrate-specific.
-
Base Selection: The base's primary role in Suzuki-Miyaura coupling is to activate the boronic acid, forming a more nucleophilic borate species that facilitates transmetalation.[4][8][9] For sterically hindered substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[1] However, the base strength must be balanced with the functional group tolerance of the substrates.
-
Solvent Selection: Aprotic polar solvents such as dioxane, tetrahydrofuran (THF), and toluene are commonly used.[2][10] In many Suzuki-Miyaura couplings, the addition of a small amount of water can be beneficial for activating the boronic acid.[1] The solvent system should be chosen to ensure adequate solubility of all reactants and the catalyst complex. A solvent screen may be necessary to identify the optimal conditions for a particularly challenging substrate.[11][12]
Experimental Protocols & Optimization Workflow
General Workflow for Optimizing Cross-Coupling of Sterically Hindered Vinyl Bromides
Caption: A general workflow for optimizing challenging cross-coupling reactions.
Optimized Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Vinyl Bromide
This protocol provides a general starting point and may require further optimization for specific substrates.
Reagent Preparation:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the sterically hindered vinyl bromide (1.0 mmol, 1.0 equiv), the boronic acid or its ester derivative (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[1]
-
In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., XPhos, 1.1-1.2 equiv relative to Pd).[1] Add this catalyst mixture to the reaction vessel.
Reaction Setup:
-
Add the degassed solvent system (e.g., dioxane/water 10:1, to achieve a concentration of 0.1-0.2 M).[1]
-
Seal the vessel and thoroughly purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Ligand and Base Effects
The following table summarizes the impact of different ligands and bases on the yield of a model Suzuki-Miyaura coupling reaction between a sterically hindered vinyl bromide and phenylboronic acid.
| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | <10 |
| 2 | P(t-Bu)₃ | K₂CO₃ | Dioxane/H₂O | 100 | 45 |
| 3 | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 4 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 5 | XPhos | Cs₂CO₃ | Toluene/H₂O | 110 | 95 |
Data is generalized from multiple sources for illustrative purposes. Actual yields are highly dependent on the specific substrates.
Alternative Cross-Coupling Strategies
For substrates that are particularly challenging for Suzuki-Miyaura coupling, alternative methods may provide better results.
Stille Coupling
The Stille reaction, which couples an organic halide with an organotin compound, can be more robust for sterically hindered substrates and is not sensitive to the presence of water.[13] However, the toxicity of organotin reagents is a significant drawback.[3][13]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than organoboron compounds. This increased reactivity can be advantageous for difficult couplings. However, organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and inert reaction conditions.[14]
Heck Coupling
For the coupling of vinyl bromides with alkenes, the Heck reaction is a powerful tool. The choice of ligand is critical, with bulky, electron-rich phosphines often being necessary for efficient coupling of challenging substrates.[15][16]
References
- Technical Support Center: Optimizing Cross-Coupling Reactions of Sterically Hindered Vinyl Bromides - Benchchem.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substr
- A Head-to-Head Battle: Suzuki vs. Stille Reactions for Vinyl Bromide Coupling - Benchchem.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Effect of solvent on the cross-coupling reaction a .
- Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides - Organic Chemistry Portal.
- The Heck coupling reactions of aryl bromides with styrene - ResearchG
- Technical Support Center: Troubleshooting Negishi Reactions with Vinylzinc Bromide - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Solubility of C4F9 Vinyl Bromide in Non-Fluorous Solvents
Welcome to the technical support center for C4F9 vinyl bromide (systematically known as 1-bromo-nonafluoro-1-butene and its isomers). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this highly fluorinated reagent in conventional, non-fluorous organic solvents. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to ensure successful and homogenous reaction conditions.
Part 1: Understanding the Core Challenge: The "Fluorous" Effect
Highly fluorinated compounds like C4F9 vinyl bromide belong to a class of molecules often termed "fluorous." This term, analogous to "aqueous," signifies a strong affinity for fluorinated solvents (like perfluorohexane) and, conversely, a distinct lack of affinity for most standard organic solvents.[1][2] This behavior stems from the unique properties of the carbon-fluorine bond, which is the strongest single bond in organic chemistry.[3] This creates a molecule that is both hydrophobic and lipophobic, leading to poor miscibility and the formation of a separate "fluorous phase" when mixed with many organic solvents.
Attempting to dissolve a fluorous reagent in a standard organic solvent is akin to mixing oil and water. The molecules of each component are more strongly attracted to themselves than to each other, resulting in a biphasic system where effective chemical reactions cannot occur. Achieving a single, homogenous phase is therefore the critical first step for any successful synthesis involving C4F9 vinyl bromide.
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered by users in the field.
Q1: Why is my C4F9 vinyl bromide forming a separate layer at the bottom of my flask with common solvents like toluene, hexane, or dichloromethane?
A1: This is a classic example of fluorous-organic immiscibility. C4F9 vinyl bromide is significantly denser than most organic solvents and has very weak intermolecular interactions (van der Waals forces) with hydrocarbon-based molecules. Solvents like hexane and toluene are non-polar but "lipophilic," making them incompatible with the "lipophobic" nature of your fluorinated compound. This results in the formation of two distinct liquid phases.
Q2: What are the recommended starting solvents for dissolving C4F9 vinyl bromide?
A2: While no common non-fluorous solvent is perfect, some offer a better starting point due to their unique properties. The goal is to find a solvent that can bridge the gap between the fluorous and organic worlds. Based on established practice in fluorous chemistry, the following solvents should be prioritized for initial screening:
-
Fluorinated "Hybrid" Solvents: Solvents like α,α,α-trifluorotoluene (TFT) or benzotrifluoride (BTF) are excellent choices.[4][5] They possess both a hydrocarbon-like aromatic ring and a fluorinated methyl group, allowing them to solvate both fluorous and organic reagents simultaneously.
-
Ethereal Solvents: Tetrahydrofuran (THF) and diethyl ether are known to be among the most "fluorophilic" of the common organic solvents and can be effective, especially as co-solvents.[6]
-
Polar Aprotic Solvents: Solvents such as Dimethylformamide (DMF) and acetonitrile can sometimes dissolve fluorous compounds, but miscibility can be highly temperature-dependent and may require a co-solvent.[6]
Q3: I've managed to get a single phase, but my reaction is still not proceeding as expected. What could be the issue?
A3: You may be observing macroscopic homogeneity, but microscopic phase separation could still be occurring. A seemingly clear solution might consist of nano-scale aggregates or "micelles" of the fluorous reagent. This means the C4F9 vinyl bromide is not truly solvated at the molecular level, severely limiting its availability to react with other dissolved reagents. Vigorous stirring and gentle heating can sometimes overcome this, but a change in the solvent system is often required.
Q4: What safety precautions should I take when heating my solvent to improve the solubility of C4F9 vinyl bromide?
A4: C4F9 vinyl bromide and its non-fluorinated analogue, vinyl bromide, are volatile compounds.[7][8] Heating should always be done in a well-ventilated fume hood. Use a reflux condenser to prevent the loss of volatile materials. If the reaction is sensitive to air or moisture, conduct it under an inert atmosphere (e.g., nitrogen or argon). Always consult the Safety Data Sheet (SDS) for specific handling, toxicity, and disposal information, as per- and polyfluoroalkyl substances (PFAS) are under scrutiny for their environmental persistence and potential health effects.[9][10][11]
Part 3: Troubleshooting Guide: A Step-by-Step Protocol for Achieving a Homogenous Solution
This workflow provides a systematic approach to finding the right solvent system for your experiment.
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: In separate, clearly labeled 1-dram vials, add approximately 10-20 mg of C4F9 vinyl bromide.
-
Solvent Addition: To each vial, add 0.5 mL of a single test solvent from the list in Table 1.
-
Initial Observation: Cap the vials and let them stand for 5 minutes. Observe if a single clear phase forms or if two distinct layers are visible. Record the results.
-
Agitation: Agitate the vials using a vortex mixer for 30 seconds. Observe any changes. A cloudy or opaque mixture indicates an emulsion, not a true solution.
-
Co-Solvent Titration: For vials that remain biphasic, add a known "fluorophilic" co-solvent like THF dropwise while agitating. Observe if the addition of the co-solvent leads to the formation of a single phase.[4] Record the approximate ratio of primary solvent to co-solvent required.
Data Interpretation
Your goal is to identify a solvent or solvent mixture that results in a single, clear, and stable phase. This indicates true molecular dissolution, which is essential for reliable and reproducible reaction kinetics.
Part 4: Data Summary & Visualization
Table 1: Qualitative Solubility Guide for C4F9 Vinyl Bromide
The following table summarizes the expected solubility based on the principles of fluorous chemistry and data from analogous compounds. This should be used as a starting point for the experimental screening protocol described above.
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Fluorinated | Perfluorohexane, HFE-7100 | Highly Miscible | "Like dissolves like." These solvents are the gold standard for dissolving fluorous compounds but require specialized fluorous-tagged reagents for product separation.[1][6] |
| Hybrid Fluorinated | α,α,α-Trifluorotoluene (TFT) | Likely Miscible | TFT acts as an amphiphilic solvent, capable of dissolving both fluorous and organic materials, often allowing for a homogeneous reaction in a single solvent.[5] |
| Ethers | Tetrahydrofuran (THF) | Partially Miscible / Good Co-solvent | THF is considered one of the most "fluorophilic" common organic solvents and is an excellent choice as a co-solvent to merge fluorous and organic phases.[6] |
| Polar Aprotic | Acetonitrile, DMF | Poorly Miscible to Partially Miscible | Solubility is highly variable and often requires heating. These solvents are generally "fluorophobic" but their high polarity can sometimes overcome the phase separation.[6] |
| Hydrocarbons | Toluene, Hexane | Immiscible | These non-polar, lipophilic solvents have very weak interactions with the lipophobic C4F9 vinyl bromide, leading to robust phase separation. |
| Chlorinated | Dichloromethane (DCM) | Immiscible | Similar to hydrocarbons, DCM is unable to effectively solvate highly fluorinated compounds, resulting in a biphasic system. |
| Alcohols | Methanol, Ethanol | Immiscible | The strong hydrogen-bonding network of alcohols excludes fluorous molecules, leading to poor solubility. However, highly fluorinated alcohols like HFIP can be effective but are specialized solvents.[13] |
Conceptual Workflows (Diagrams)
Caption: Immiscible System: Direct mixing leads to two separate layers.
Caption: Co-Solvent Strategy: A third solvent mediates miscibility.
References
-
Rocaboy, C., Gladysz, J.A. (2003). New fluorous/organic biphasic systems achieved by solvent tuning. PubMed Central (PMC), NIH. Available from: [Link]
- Curran, D.P., Luo, Z. (1996). Fluorous reaction and separation systems. Google Patents (US6156896A).
- Gladysz, J.A., Curran, D.P., Horváth, I.T. (Eds.). (2004). Chapter 7: Fluorous Solvents and Related Systems. Handbook of Fluorous Chemistry. Wiley-VCH.
-
Jubault, P., et al. (2005). Selective Solvent Interactions in a Fluorous Reaction System. Journal of the American Chemical Society, 127(24), 8894–8904. Available from: [Link]
-
Shuklov, I.A., Dubrovina, N.V., Börner, A. (2007). Fluorinated Alcohols as Solvents, Co-solvents and Additives in Homogeneous Catalysis. Synthesis, 2007(19), 2925-2943. Available from: [Link]
-
Curran, D.P. (2000). A bird's eye view of fluorous reaction and separation techniques. L'actualité chimique. Available from: [Link]
-
Wikipedia. (n.d.). Fluorous chemistry. Wikipedia. Available from: [Link]
-
van Koten, G., Klein Gebbink, R.J.M. (2005). Fluorous phase separation techniques in catalysis. Chemical Society Reviews, 34(3), 246-258. Available from: [Link]
-
Kiper, R.A. (n.d.). cis-1-bromo-1-butene. Chemical Database. Available from: [Link]
-
enHealth. (2017). Guidance Statements on per- and poly-fluoroalkyl substances Document 7. Department of the Prime Minister and Cabinet, Australia. Available from: [Link]
-
Solubility of Things. (n.d.). Vinyl bromide. Available from: [Link]
-
Kiper, R.A. (n.d.). vinyl bromide. Chemical Database. Available from: [Link]
-
Migliore, E., et al. (2024). Exposure to Per- and Polyfluoroalkyl Substances (PFASs) in Healthcare: Environmental and Clinical Insights. PubMed Central (PMC). Available from: [Link]
-
Washington, J.W., et al. (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis. PubMed Central (PMC). Available from: [Link]
-
Public Health England. (2009). PFOS and PFOA Toxicological Overview. GOV.UK. Available from: [Link]
-
Grokipedia. (n.d.). Vinyl bromide (data page). Available from: [Link]
-
Food Packaging Forum. (n.d.). Dossier – Per- and polyfluoroalkyl substances (PFASs). Available from: [Link]
-
Wang, Y., et al. (2019). PFOS solubility in different organic solvents (a) and alcoholic... ResearchGate. Available from: [Link]
-
NIST. (n.d.). cis 1-bromo-1-butene. NIST Chemistry WebBook. Available from: [Link]
Sources
- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. foodpackagingforum.org [foodpackagingforum.org]
- 4. US6156896A - Fluorous reaction and separation systems - Google Patents [patents.google.com]
- 5. books.rsc.org [books.rsc.org]
- 6. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. vinyl bromide [chemister.ru]
- 8. grokipedia.com [grokipedia.com]
- 9. pmc.gov.au [pmc.gov.au]
- 10. Exposure to Per- and Polyfluoroalkyl Substances (PFASs) in Healthcare: Environmental and Clinical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 12. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Handling Volatile Fluorinated Vinyl Bromides
Welcome to the Technical Support Center for the safe handling and application of volatile fluorinated vinyl bromides. This guide is designed for researchers, scientists, and professionals in drug development who work with these unique and reactive compounds. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying principles to ensure your experiments are safe, reproducible, and successful.
Section 1: Core Principles & Safety FAQ
This section addresses the fundamental properties and critical safety protocols for working with volatile fluorinated vinyl bromides. Understanding these principles is the bedrock of safe and effective experimentation.
Q1: What are the primary chemical properties of fluorinated vinyl bromides that dictate their handling procedures?
A1: The handling procedures are dictated by a combination of physical and chemical properties:
-
Volatility: Many of these compounds have low boiling points, some close to room temperature (e.g., vinyl bromide boils at 16°C)[1][2]. This means they exist as gases or volatile liquids, posing a significant inhalation hazard and requiring containment in closed systems or well-ventilated areas.[3][4]
-
Flammability: They are often extremely flammable and can form explosive mixtures with air.[5][6] The vapor may travel a considerable distance to an ignition source and flash back.[4] Therefore, all ignition sources must be rigorously excluded from the handling area.[3][7]
-
Reactivity: The presence of fluorine atoms makes the double bond electron-deficient. This makes fluorinated alkenes susceptible to nucleophilic attack, a reactivity pattern that is often complementary to their non-fluorinated hydrocarbon analogs.[8][9] This electrophilic nature is key to their synthetic utility but also means they can react with common nucleophiles, including water, sometimes vigorously.
-
Toxicity & Carcinogenicity: Vinyl bromide itself is considered a potential occupational carcinogen.[7][10] While the toxicology of every fluorinated analog may not be fully characterized, it is prudent to treat them as hazardous, minimizing exposure through engineering controls and appropriate PPE.
Q2: What are the non-negotiable engineering controls and PPE for my laboratory?
A2: Given the hazards, a multi-layered safety approach is essential.
-
Primary Engineering Control: All manipulations must be conducted within a properly functioning chemical fume hood with a certified face velocity. For highly volatile or gaseous compounds, a closed system (e.g., a Schlenk line or glovebox) is strongly recommended.[3][7]
-
Ventilation: Ensure the lab has adequate general ventilation. For gas cylinders, storage should be in a purpose-built, well-ventilated compound, preferably outdoors.[5]
-
Electrical Equipment: All electrical equipment (stir plates, vacuum pumps, lighting) within the fume hood or handling area must be explosion-proof and properly grounded to prevent sparks.[3][11]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are mandatory. For higher-risk operations, a face shield should be worn in addition to goggles.
-
Hand Protection: Use appropriate chemical-resistant gloves. Given the potential for these compounds to permeate standard gloves, consider double-gloving. Consult glove manufacturer data for specific breakthrough times.
-
Body Protection: A flame-retardant lab coat is required. For large-scale work or situations with a high splash risk, a chemical-resistant apron is also necessary.
-
Respiratory Protection: While engineering controls are primary, respiratory protection may be required for emergency situations. This should be determined by your institution's safety officer.[3]
-
Q3: How should I properly store volatile fluorinated vinyl bromides?
A3: Proper storage is critical to maintain reagent integrity and prevent accidents.
-
Temperature & Location: Store in a cool, dry, well-ventilated, and fireproof area away from direct sunlight and heat sources.[11] Cylinders should be stored upright and secured to prevent falling.[11]
-
Incompatible Materials: Segregate from oxidizing agents, with which they can react violently.[4][7] Also, keep them away from chemically active metals and bases.
-
Stabilizers: Many vinyl bromides are supplied with a stabilizer (e.g., phenol) to inhibit polymerization, which can be initiated by heat or light.[1] Store only if stabilized.[3][4]
-
Container Integrity: Keep containers tightly sealed when not in use. For lecture bottles or gas cylinders, ensure the valve protection cap is in place.[5][11]
Section 2: Experimental Design & Troubleshooting
Success in the lab comes from meticulous planning and the ability to diagnose problems when they arise. This section provides workflows and troubleshooting advice for common applications.
Workflow Diagram: General Setup for a Cross-Coupling Reaction
The following diagram outlines the critical steps and considerations when setting up a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille reaction, with a volatile fluorinated vinyl bromide.
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura reactions.
| Parameter | Potential Issue & Explanation | Recommended Action |
| Catalyst System | The palladium catalyst or ligand may be deactivated. Electron-deficient fluorinated vinyl bromides can be challenging substrates requiring a highly active catalyst. | Use a fresh source of palladium precursor and ligand. Consider more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) which can facilitate the oxidative addition step. [12] |
| Base | The base may be too weak or have poor solubility in the reaction medium, leading to inefficient transmetalation. | Switch to a stronger or more soluble base. Potassium phosphate (K₃PO₄) or cesium fluoride (CsF) are often effective choices. [13][14] |
| Solvent | The presence of water or oxygen can deactivate the catalyst. The solvent choice also affects the solubility of the base and other reagents. | Ensure solvents are anhydrous and thoroughly degassed. A mixture of a polar aprotic solvent (like dioxane or THF) with a small amount of water can sometimes accelerate the reaction, but this must be optimized. [12] |
| Temperature | The reaction may be too slow at the chosen temperature. Conversely, too high a temperature can cause catalyst decomposition or byproduct formation. | Incrementally increase the reaction temperature, monitoring for product formation and decomposition. A typical range is 80-110 °C. [12] |
| Reagent Quality | The vinyl bromide may have polymerized, or the organoboron reagent may have degraded. | Use freshly prepared or purified reagents. Potassium vinyltrifluoroborate is a stable and effective alternative to vinylboronic acid. [14] |
Q5: I am performing a Stille coupling and observing significant homocoupling of my organotin reagent. How can I suppress this side reaction?
A5: Homocoupling is a common side reaction in Stille couplings, arising from the reaction of two organotin molecules.
-
Causality: This is often promoted by the presence of oxygen or inefficient transmetalation, allowing for alternative catalytic cycles to dominate.
-
Solutions:
-
Rigorous Inert Atmosphere: Ensure your reaction setup is completely free of oxygen by using degassed solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen).
-
Additives: The addition of fluoride sources, like cesium fluoride (CsF), can accelerate the desired transmetalation step, outcompeting the homocoupling pathway. [15]Copper(I) iodide (CuI) is also a well-known co-catalyst that can facilitate the key transmetalation step, especially for challenging substrates. [16] 3. Catalyst Choice: While Pd(PPh₃)₄ is common, sometimes less phosphine-rich catalysts like Pd₂(dba)₃ with an added ligand (e.g., AsPh₃ or P(fur)₃) can be more effective and reduce homocoupling. [16][17]
-
Section 3: Protocols and Procedures
Protocol 1: Safe Dispensing of a Volatile Fluorinated Vinyl Bromide (Liquid)
Objective: To accurately and safely transfer a volatile liquid reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.
Materials:
-
Flame-dried Schlenk flask (reaction vessel) under Argon/N₂
-
Sure/Seal™ bottle of the fluorinated vinyl bromide
-
Dry, gas-tight syringe
-
Long needle (cannula)
-
Second needle for gas outlet
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Pre-cool the Reagent: Place the Sure/Seal™ bottle of the vinyl bromide in a freezer or a -20 °C bath for at least 30 minutes. This significantly reduces its vapor pressure, making it easier and safer to handle.
-
Set up Reaction Flask: Place the sealed, inerted reaction flask in the low-temperature bath and allow it to cool completely.
-
Prepare for Transfer: Remove the pre-cooled reagent bottle from the cold bath. Puncture the septum with a needle connected to your inert gas line to ensure positive pressure. Puncture with a second, "outlet" needle to vent.
-
Withdraw Reagent: Using a clean, dry, gas-tight syringe that has been flushed with inert gas, carefully puncture the septum. Slowly draw the desired volume of the cold liquid into the syringe. Causality: Drawing the liquid slowly prevents a sudden pressure drop inside the syringe, which could cause the volatile liquid to boil.
-
Inject into Reaction Flask: Remove the syringe from the reagent bottle and immediately insert the needle through the septum of the pre-cooled reaction flask. Inject the liquid slowly down the inner wall of the flask, directly into the cold solvent if possible.
-
Clean Up: Immediately withdraw the syringe, and quench any residual reagent in the needle and syringe by drawing up and expelling a suitable quenching solution (e.g., isopropanol followed by bicarbonate solution) in the fume hood.
Protocol 2: Safe Reaction Quenching Procedure
Objective: To safely neutralize reactive species, including unreacted fluorinated vinyl bromide, at the end of a reaction.
Procedure:
-
Cool the Reaction: Before exposing the reaction mixture to air, cool the flask to 0 °C or below using an ice/water bath. This minimizes the volatilization of unreacted starting material. [18]2. Slow Addition of Quenching Agent: While stirring vigorously, slowly add a proton source that is not overly reactive. Isopropanol or ethanol are good initial choices. [19]Add dropwise via syringe. Causality: A slow, controlled addition prevents a dangerous exotherm if unreacted organometallics or strong bases are present.
-
Observe and Wait: After each addition, observe the reaction. If gas evolution or a temperature increase occurs, pause the addition until it subsides. [18]4. Aqueous Quench: Once the initial reactive species are quenched (no more gas evolution), you can slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃). [20]This will neutralize any remaining reagents and salts.
-
Proceed to Workup: The reaction is now safe to open to the atmosphere and proceed with standard aqueous extraction. Always perform extractions with cooled solvents to minimize loss of volatile products. [21]
Section 4: Comprehensive FAQ
Q6: Can I use a rotary evaporator (rotovap) to remove solvents after my reaction? A6: This should be done with extreme caution or avoided entirely if your product is highly volatile. The combination of reduced pressure and heating can easily cause low-boiling point products to evaporate along with the solvent. [21][22]If you must use a rotovap, use very low temperatures (e.g., a 0 °C or 10 °C water bath) and apply vacuum very gradually. Always use a cold trap (preferably dry ice/acetone) to catch any volatile product that escapes. A safer alternative is to remove the solvent via a gentle stream of nitrogen gas.
Q7: What is the best way to dispose of waste containing fluorinated vinyl bromides? A7: All waste (liquid and solid) must be treated as hazardous. Segregate it into a dedicated, clearly labeled hazardous waste container. Never pour it down the drain. The quenching protocol described above should be used to neutralize any reactive waste streams before they are collected for disposal. Follow all institutional and local regulations for hazardous waste disposal. [23] Q8: My fluorinated vinyl bromide is a gas at room temperature. How do I measure and add it to my reaction? A8: There are two primary methods:
-
Condensation: Set up your reaction flask on a balance in a fume hood and cool it to a temperature well below the boiling point of the gas (e.g., -78 °C). Connect the gas cylinder to the flask via tubing and a needle passed through a septum. Slowly bubble the gas into the cold, stirred solvent. The mass increase on the balance will tell you how much you have added.
-
Gas-Tight Syringe: For small amounts, a gas-tight syringe can be used to transfer a known volume of the gas from the cylinder headspace into the reaction vessel. This is less precise due to temperature and pressure variations.
Q9: What are the signs of polymerization, and how can I prevent it? A9: Signs of polymerization include the formation of a solid precipitate or a sudden, unexpected increase in temperature (exotherm). Prevention is key:
-
Always use reagents that contain a polymerization inhibitor if available.
-
Store reagents according to the manufacturer's instructions (cold, dark, sealed). [1]* Avoid excessive heating during reactions unless the protocol specifically requires it.
References
-
University of Bristol. (n.d.). Fluorinated Alkenes. Retrieved from [Link]
-
Burton, D. J. (1995). Nucleophilic Reaction of Fluorinated Alkenes. ResearchGate. Retrieved from [Link]
-
American Chemical Society. (n.d.). Fluorine-retentive reactions of gem-difluorinated alkenes. ACS. Retrieved from [Link]
-
Airgas. (2018). Trifluoroethylene - Safety Data Sheet. Retrieved from [Link]
-
Burke, S. D., & Maleczka, R. E. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Michigan State University. Retrieved from [Link]
-
ScienceDirect. (2024). Recent progress on 1,2-hydroxyfluorination of alkenes. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. PMC. Retrieved from [Link]
-
American Chemical Society. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Alkenes with Halogens. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. Retrieved from [Link]
-
Anslyn Group. (n.d.). Safety Manual. University of Texas at Austin. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl fluoride synthesis by fluorination. Retrieved from [Link]
-
National Institutes of Health. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. PMC. Retrieved from [Link]
-
Reddit. (2024). Quenching Vinyl bromide. r/OrganicChemistry. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Vinyl Bromide. OSHA. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Vinyl Bromide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). Stille couplings in water at room temperature. Green Chemistry. Retrieved from [Link]
-
University of Washington. (n.d.). Quenching Solvent Drying Still Bottoms. Retrieved from [Link]
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
-
MDPI. (2018). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Retrieved from [Link]
-
ResearchGate. (2016). How to quench propargyl bromide?. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl bromide. Retrieved from [Link]
-
International Labour Organization. (2021). ICSC 0597 - VINYL BROMIDE. Retrieved from [Link]
-
IRO Oil Drilling Chemical Company. (2020). Fluoride and Bromide in Organic Compounds. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]
-
International Journal of Scientific & Engineering Research. (n.d.). A Study of Effects Unique Fluorine in Organic Reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 1, Properties of Vinyl Bromide. 15th Report on Carcinogens. Retrieved from [Link]
Sources
- 1. Vinyl bromide | 593-60-2 [chemicalbook.com]
- 2. Table 1, Properties of Vinyl Bromide - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. ICSC 0597 - VINYL BROMIDE [inchem.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. nj.gov [nj.gov]
- 8. crab.rutgers.edu [crab.rutgers.edu]
- 9. researchgate.net [researchgate.net]
- 10. osha.gov [osha.gov]
- 11. airgas.com [airgas.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stille reaction - Wikipedia [en.wikipedia.org]
- 16. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chemistry.msu.edu [chemistry.msu.edu]
- 18. rubingroup.org [rubingroup.org]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. mdpi.com [mdpi.com]
- 21. How To [chem.rochester.edu]
- 22. reddit.com [reddit.com]
- 23. fishersci.com [fishersci.com]
Purification challenges for semi-fluorous reaction products
Introduction: The Orthogonal Power of Semi-Fluorous Separation
Welcome to the Fluorous Technologies Support Hub. If you are accessing this guide, you are likely utilizing semi-fluorous (or "light" fluorous) tags—typically
Unlike "heavy" fluorous chemistry, which relies on biphasic liquid-liquid extraction, semi-fluorous chemistry depends on Fluorous Solid Phase Extraction (F-SPE) . This technique is orthogonal to standard silica gel chromatography. While normal silica separates based on polarity, fluorous silica separates based on fluorine content .
The Golden Rule of F-SPE:
In the presence of a fluorophobic solvent (e.g., MeOH/H₂O), fluorous-tagged molecules bind to the fluorous silica, while non-fluorous organic molecules pass through.
Standard F-SPE Workflow
Before troubleshooting, verify your baseline protocol matches the industry standard for semi-fluorous tags.
The Three-Stage Protocol
| Stage | Solvent System (Typical) | Function | Mechanism |
| 1. Loading | DMF, DMSO, or MeOH (min. volume) | Load sample onto cartridge. | Solvophobic interaction drives tag to silica. |
| 2. Wash | 80:20 MeOH : H₂O | Elute non-fluorous impurities. | Fluorophobic solvent repels organic impurities but retains fluorous tags. |
| 3. Elution | 100% MeOH or THF | Elute semi-fluorous product. | Fluorophilic solvent disrupts F-F interactions. |
Visual Workflow (F-SPE)
Caption: Standard F-SPE workflow separating non-fluorous impurities (Waste) from semi-fluorous products via orthogonal solvent switches.
Diagnostic Matrix: Troubleshooting Common Failures
Identify your issue below and proceed to the corresponding Deep Dive section.
| Symptom | Likely Diagnosis | Immediate Action |
| Product found in Wash Fraction | "Fluorous Breakthrough" | Increase water % in wash; check loading solvent volume. |
| Product stays on Column | "Elution Failure" | Switch elution solvent to THF; check solubility. |
| Impurities in Elution Fraction | "Non-Specific Binding" | Perform a pre-wash with stronger organic solvent; check for "heavy" impurities. |
| Low Recovery (<50%) | "Precipitation/Trapping" | Check sample solubility in loading solvent; ensure no precipitation on the frit. |
Deep Dive: Technical Solutions
Issue A: Fluorous Breakthrough (Product Elutes Early)
The Problem: Your semi-fluorous product is eluting with the non-fluorous impurities in the 80:20 MeOH/H₂O wash.
Root Cause Analysis:
-
Solvent Strength: The wash solvent is too "organic." For lighter tags (e.g.,
), 80% MeOH might be strong enough to disrupt the weak fluorous interactions. -
Loading Solvent: You loaded the sample in a strong solvent (THF or DCM) which acted as a local eluent, carrying the product through the column before it could bind.
-
Tag Degradation: The fluorous tag may have cleaved prematurely during the reaction.
Corrective Protocol:
-
Adjust Polarity: Increase the water content in the wash to 70:30 or 60:40 MeOH:H₂O . This increases the solvophobic effect, forcing the fluorous tag to bind tighter to the fluorous silica.
-
Loading Technique:
-
Evaporate the reaction solvent completely.
-
Redissolve in a minimum amount of DMF or DMSO (fluorophobic loading solvents).
-
Pro-Tip: If the sample is insoluble in DMF, use a "sandwich" load: Dissolve in minimal THF, load, then immediately chase with 100% water to force precipitation/binding onto the top of the column.
-
Issue B: Elution Failure (Product Stuck on Column)
The Problem: The wash is clean, but the product does not elute with 100% MeOH.
Root Cause Analysis:
-
Solubility: The product is not soluble enough in MeOH to elute.
-
Secondary Interactions: The molecule contains highly polar functional groups (amines, acids) interacting with the silica backbone of the fluorous phase (silanophilic interactions), rather than the fluorous chains.
Corrective Protocol:
-
Switch Solvent: Change the elution solvent to 100% THF or Acetone . THF is an excellent solvent for semi-fluorous compounds and disrupts F-F interactions efficiently.
-
Disrupt Polar Interactions: If the molecule is basic (amine), add 0.1% NH₄OH to the elution solvent. If acidic, add 0.1% Acetic Acid . This neutralizes secondary interactions with the silica backbone.
Issue C: Tag Cleavage & Removal
The Problem: After F-SPE, you cleave the tag, but cannot separate the cleaved tag from the final product.
Root Cause Analysis: Standard semi-fluorous tags (e.g., fluorous silyl ethers) are designed to be removed. However, if the cleavage reaction is incomplete or the workup is improper, the tag remains.
Corrective Protocol (The "Demixing" Strategy):
-
Perform Cleavage: (e.g., TBAF for silyl tags).
-
Second F-SPE Pass: Pass the crude cleavage mixture through the F-SPE cartridge again.
-
Flow-through: Your final, de-tagged product (now non-fluorous) will elute in the fluorophobic wash (80:20 MeOH:H₂O).
-
Retained: The cleaved fluorous tag (and any uncleaved starting material) will stay on the column.
-
Logic Tree: Troubleshooting Decision Support
Use this logic tree to determine your next experimental step.
Caption: Decision tree for diagnosing retention and elution failures in semi-fluorous purification.
Frequently Asked Questions (FAQ)
Q: Can I reuse the fluorous silica cartridge? A: Yes. Unlike reactive scavenger resins, fluorous silica is a passive separation media.
-
Regeneration Protocol: Wash with 100% THF (3 column volumes), followed by 100% Acetone, then re-equilibrate with your loading solvent (e.g., 80:20 MeOH:H₂O).
-
Limit: Do not reuse if you have loaded irreversible poisons (e.g., certain heavy metal oxidants that might precipitate inside the pores).
Q: My compound precipitates when I add the 80:20 wash solvent. What do I do? A: This is a common issue with highly insoluble organic cores.
-
Solution: Use a "Solid Load" technique. Adsorb your crude reaction mixture onto a small amount of regular silica gel or Celite, evaporate the solvent, and place this dry powder on top of the fluorous cartridge. Then proceed with the wash.[1]
Q: How does "Light" vs. "Heavy" fluorous tagging affect the protocol? A:
-
Heavy (>60% F by MW): Usually requires liquid-liquid extraction (Fluorous solvent vs. Organic solvent).[2] F-SPE is unnecessary.
-
Light/Semi (<40% F by MW): Requires F-SPE. The solvophobic effect is necessary to drive the tag onto the stationary phase because the fluorine content is too low to form a separate liquid phase.
References
-
Zhang, W. (2003). Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis. Tetrahedron, 59(25), 4475-4489.
-
Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel: A New Tool for Preparative Separations. Synlett, 2001(09), 1488-1496.
-
Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron, 58(20), 3823-3825.
-
Sigma-Aldrich. (n.d.). Fluorous Solid-Phase Extraction (F-SPE) Protocol.
Sources
Technical Support Center: Stability and Handling of 2-bromo-2-(perfluoro-n-butyl)ethylene Under Basic Conditions
Welcome to the technical support center for 2-bromo-2-(perfluoro-n-butyl)ethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the stability and handling of this versatile fluorinated building block in the presence of basic reagents. Our goal is to empower you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the success and integrity of your experiments.
Introduction: The Dual Nature of a Valuable Reagent
2-bromo-2-(perfluoro-n-butyl)ethylene is a valuable synthetic intermediate, prized for the introduction of the perfluoro-n-butyl moiety into organic molecules. The electron-withdrawing nature of the perfluoroalkyl group significantly influences the reactivity of the adjacent vinyl bromide, making it susceptible to nucleophilic attack and elimination reactions under basic conditions. Understanding this reactivity is paramount to its successful application in complex synthetic pathways. This guide will delve into the common challenges encountered and provide practical, mechanistically-grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 2-bromo-2-(perfluoro-n-butyl)ethylene under basic conditions?
A1: The principal decomposition pathway is dehydrobromination , an elimination reaction that leads to the formation of perfluoro-n-butylacetylene. This occurs because the perfluoro-n-butyl group enhances the acidity of the vinylic proton, facilitating its abstraction by a base. A secondary, though generally less favorable, pathway is hydrolysis , which can lead to the formation of a ketone. Vinyl halides, in general, are resistant to classical SN1 and SN2 reactions[1][2].
Q2: I am observing the formation of a gaseous product and a drop in pH during my reaction. What is likely happening?
A2: The formation of a gaseous product is likely due to the generation of perfluoro-n-butylacetylene, which is a volatile alkyne. A drop in pH could be attributed to the formation of HBr as a byproduct of the dehydrobromination reaction, which will acidify the reaction mixture if not adequately buffered or if the base is consumed.
Q3: Can I use common inorganic bases like sodium hydroxide or potassium carbonate with this reagent?
A3: While technically possible, strong inorganic bases like NaOH and KOH can be aggressive and may lead to rapid, uncontrolled elimination or undesired side reactions. Weaker inorganic bases like potassium carbonate may be more suitable for specific applications, but careful control of reaction temperature and stoichiometry is crucial. For more controlled reactions, non-nucleophilic organic bases are often preferred.
Q4: How does the choice of solvent affect the stability of 2-bromo-2-(perfluoro-n-butyl)ethylene in the presence of a base?
A4: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like THF, DMF, or acetonitrile can facilitate elimination reactions. Protic solvents, especially in the presence of strong bases, may promote hydrolysis as a competing pathway. It is essential to use anhydrous solvents to minimize hydrolysis.
Q5: What are the recommended storage conditions for 2-bromo-2-(perfluoro-n-butyl)ethylene?
A5: To ensure long-term stability, 2-bromo-2-(perfluoro-n-butyl)ethylene should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). It should be kept away from incompatible materials, particularly strong bases and oxidizing agents.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no yield of desired product | 1. Decomposition of starting material: The base is too strong or the temperature is too high, leading to rapid dehydrobromination. 2. Hydrolysis: Presence of water in the reaction mixture. | 1. Use a weaker, non-nucleophilic base: Consider using bases like triethylamine (Et3N) or diisopropylethylamine (DIPEA). 2. Lower the reaction temperature: Start at a low temperature (e.g., 0 °C or -78 °C) and slowly warm to room temperature. 3. Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents and dry glassware. |
| Formation of multiple unidentified byproducts | 1. Complex side reactions: The chosen base may be acting as a nucleophile, leading to substitution or addition-elimination products. 2. Radical pathways: Some perfluoroalkyl compounds can undergo single-electron transfer (SET) processes. | 1. Switch to a sterically hindered base: Bases like 2,6-lutidine or proton sponge can minimize nucleophilic attack. 2. Degas the reaction mixture: To minimize radical reactions initiated by oxygen, sparge the solvent with an inert gas before adding reagents. |
| Reaction is sluggish or does not go to completion | 1. Insufficiently basic conditions: The chosen base may not be strong enough to effect the desired transformation. 2. Poor solubility: The reagent or base may not be fully dissolved in the chosen solvent. | 1. Gradually increase the strength of the base: If a weak base is ineffective, consider a switch to a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). 2. Choose a more suitable solvent: Ensure all components are soluble at the reaction temperature. A co-solvent may be necessary. |
| Difficulty in isolating the product | Volatility of the product: The desired product might be volatile and lost during workup or purification. | Use gentle workup procedures: Avoid high temperatures during solvent removal. Consider extraction with a low-boiling point solvent and careful rotary evaporation. For highly volatile products, consider distillation directly from the reaction mixture. |
Experimental Protocols
Protocol 1: Controlled Dehydrobromination to Synthesize Perfluoro-n-butylacetylene
This protocol provides a method for the controlled elimination of HBr from 2-bromo-2-(perfluoro-n-butyl)ethylene.
Materials:
-
2-bromo-2-(perfluoro-n-butyl)ethylene
-
Triethylamine (Et3N), freshly distilled
-
Anhydrous diethyl ether (Et2O)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere of argon or nitrogen.
-
Dissolve 2-bromo-2-(perfluoro-n-butyl)ethylene (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of triethylamine (1.2 eq) in anhydrous diethyl ether via the dropping funnel over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, the reaction mixture can be filtered to remove the triethylammonium bromide salt.
-
The ethereal solution containing the volatile perfluoro-n-butylacetylene should be handled with care and can be used directly in subsequent steps or carefully concentrated.
Rationale: The use of a mild, non-nucleophilic organic base like triethylamine at low temperatures allows for a controlled elimination reaction, minimizing side product formation. Diethyl ether is a suitable solvent due to its low boiling point, facilitating product isolation.
Visualizations
Decomposition Pathway Diagram
The following diagram illustrates the primary decomposition pathway of 2-bromo-2-(perfluoro-n-butyl)ethylene under basic conditions.
Caption: Primary decomposition pathways of 2-bromo-2-(perfluoro-n-butyl)ethylene.
Experimental Workflow for Safe Handling and Reaction
This workflow outlines the critical steps for safely handling 2-bromo-2-(perfluoro-n-butyl)ethylene in a basic reaction.
Caption: Recommended workflow for reactions involving 2-bromo-2-(perfluoro-n-butyl)ethylene.
References
- Hughes, E. D., & Ingold, C. K. (1935). 188. The mechanism of elimination reactions. Part I. Unimolecular dehydrohalogenation of alkyl halides in acid and alkaline solution. Journal of the Chemical Society (Resumed), 244-255.
- Nowicki, J. (2013). Nucleophilic Vinylic Substitution. In Organic Reaction Mechanisms 2010 (pp. 227-241). John Wiley & Sons, Ltd.
-
Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18–21. [Link]
-
Vaia. (n.d.). Problem 24 Alkenyl halides such as vinyl br... Retrieved from [Link]
-
Wikipedia contributors. (2024, February 19). Nucleophilic substitution. In Wikipedia, The Free Encyclopedia. Retrieved 20:30, February 26, 2026, from [Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹⁹F NMR Chemical Shifts of 2-Bromo-2-(perfluoro-n-butyl)ethylene and its Analogs
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. The strategic incorporation of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its exceptional sensitivity and vast chemical shift dispersion, offering a detailed window into the electronic environment of fluorine nuclei.[1][2]
The Foundational Principles of ¹⁹F NMR Chemical Shifts
Unlike ¹H NMR, where the chemical shift is primarily dictated by diamagnetic shielding, ¹⁹F NMR chemical shifts are heavily influenced by the paramagnetic shielding term.[3] This results in a much wider chemical shift range, often spanning over 800 ppm, which minimizes signal overlap and enhances sensitivity to the local electronic environment.[3] Several key factors influence the ¹⁹F chemical shift:
-
Electronegativity and Inductive Effects: The high electronegativity of fluorine means it strongly withdraws electron density from neighboring atoms. The presence of other electron-withdrawing groups will further deshield the fluorine nucleus, causing a downfield shift (to a less negative ppm value). Conversely, electron-donating groups will increase shielding and cause an upfield shift.[4]
-
Hybridization: The hybridization of the carbon atom bonded to the fluorine is crucial. Fluorine atoms attached to sp²-hybridized carbons, such as those in alkenes, are typically found downfield compared to those on sp³-hybridized carbons.[4]
-
Resonance Effects: For fluorine atoms in or near a π-system, resonance effects can significantly alter electron density and, therefore, the chemical shift.[4]
-
Through-Space Coupling: In sterically crowded molecules, the interaction of non-bonding orbitals can lead to through-space spin-spin coupling, providing valuable information about the spatial proximity of fluorine atoms.
-
Solvent Effects: Intermolecular interactions with the solvent can alter the electronic environment of the fluorine nucleus, leading to chemical shift changes of several ppm.[3]
Comparative Analysis of Perfluoro-n-butyl Ethylene and its Bromo-analogs
To understand the ¹⁹F NMR landscape of 2-bromo-2-(perfluoro-n-butyl)ethylene, we will compare the experimental data of two closely related compounds. Perfluoro-n-butyl ethylene will serve as our baseline, illustrating the chemical shifts of the C₄F₉ group attached to a simple vinyl moiety. (E)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene, while having a shorter C₂F₅ chain, provides invaluable insight into the effect of a bromine atom on the adjacent perfluoroalkyl group in a similar electronic system.
| Compound | Structure | CF₃ (δ, ppm) | α-CF₂ (δ, ppm) | β-CF₂ (δ, ppm) | γ-CF₂ (δ, ppm) | Solvent |
| Perfluoro-n-butyl ethylene | CF₃CF₂CF₂CF₂CH=CH₂ | -81.6 | -114.7 | -124.8 | -126.5 | Not Specified |
| (E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene | CF₃CF₂C(Br)=CHCF₃ | - | -63.54 | - | - | CDCl₃ |
| Predicted 2-Bromo-2-(perfluoro-n-butyl)ethylene | CF₃CF₂CF₂CF₂C(Br)=CH₂ | ~ -81 | ~ -110 to -112 | ~ -124 | ~ -126 | - |
Table 1: Comparison of ¹⁹F NMR Chemical Shifts.
In-depth Discussion of Chemical Shift Trends
Perfluoro-n-butyl Ethylene: In this baseline molecule, we observe a typical pattern for a perfluoroalkyl chain. The terminal CF₃ group at -81.6 ppm is the most shielded. The chemical shifts of the CF₂ groups become progressively more shielded as their distance from the electron-withdrawing vinyl group increases: α-CF₂ (-114.7 ppm), β-CF₂ (-124.8 ppm), and γ-CF₂ (-126.5 ppm).
(E)-2-Bromo-1,1,1,4,4,4-hexafluorobut-2-ene: The most striking feature in the spectrum of this compound is the significant downfield shift of the α-CF₂ group to -63.54 ppm.[5] This deshielding effect is a direct consequence of the substitution of a hydrogen atom with a more electronegative bromine atom on the double bond. The bromine atom inductively withdraws electron density from the π-system, which in turn deshields the adjacent fluorine nuclei.
Predicting the Spectrum of 2-Bromo-2-(perfluoro-n-butyl)ethylene: Based on the data from our comparative compounds, we can confidently predict the ¹⁹F NMR spectrum of the target molecule. The chemical shifts of the β-CF₂ and γ-CF₂ groups, being further from the double bond, are expected to be largely unperturbed and should appear around -124 ppm and -126 ppm, respectively. The terminal CF₃ group should also remain relatively unchanged at approximately -81 ppm.
The most significant change will be observed for the α-CF₂ group. Drawing a direct parallel with the bromo-hexafluorobutene analog, we can anticipate a substantial downfield shift for the α-CF₂ in 2-bromo-2-(perfluoro-n-butyl)ethylene. A reasonable estimate would place this signal in the range of -110 to -112 ppm, a noticeable shift from the -114.7 ppm observed in the unsubstituted ethylene.
Experimental Protocol for High-Fidelity ¹⁹F NMR Spectroscopy
Acquiring accurate and reproducible ¹⁹F NMR data is crucial for correct structural elucidation and quantitative analysis. The following protocol provides a robust framework for obtaining high-quality spectra of fluorinated alkenes.
1. Sample Preparation: a. Accurately weigh 5-10 mg of the fluorinated compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube. c. For quantitative measurements, add a known amount of an internal standard. A common choice is trifluorotoluene, which gives a single sharp resonance at approximately -63.7 ppm.[6]
2. Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Tune and match the ¹⁹F probe. d. Set the spectral width to encompass the expected chemical shift range (e.g., from -50 to -250 ppm for perfluoroalkyl compounds). e. The transmitter offset should be centered in the region of interest to ensure uniform excitation.[7]
3. Data Acquisition: a. For routine qualitative spectra, a 30° pulse angle and a relaxation delay (D1) of 1-2 seconds are typically sufficient. b. For accurate quantitative analysis, a 90° pulse angle should be used, and the relaxation delay must be at least 5 times the longest T₁ relaxation time of any fluorine nucleus in the sample. This is critical for ensuring complete relaxation and accurate integration. c. Acquire a sufficient number of scans (typically 16 to 128) to achieve an adequate signal-to-noise ratio. d. If desired, ¹H decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.[3]
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Reference the spectrum. While CFCl₃ is the primary standard (0 ppm), it is often more practical to use a secondary internal or external standard and reference the spectrum accordingly.[1][6] e. Integrate the signals to determine the relative ratios of the different fluorine environments.
Visualizing Molecular Structure and Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structures of the compounds discussed and the concept of through-bond J-coupling.
Caption: Through-bond J-coupling in perfluoro-n-butyl ethylenes.
Caption: A streamlined workflow for acquiring ¹⁹F NMR spectra.
Conclusion
This guide demonstrates that even in the absence of direct experimental data for a specific molecule, a robust and insightful analysis can be conducted through careful comparison with well-chosen analogs. The ¹⁹F NMR chemical shifts of the perfluoro-n-butyl group are highly sensitive to the electronic nature of the substituents on the adjacent vinyl group. The substitution of a hydrogen with a bromine atom is predicted to cause a significant downfield shift in the α-CF₂ resonance of 2-bromo-2-(perfluoro-n-butyl)ethylene, a direct consequence of the inductive electron withdrawal by the bromine atom. This comparative approach, grounded in the fundamental principles of ¹⁹F NMR spectroscopy, provides a powerful tool for structural elucidation and is an essential component of the analytical toolkit for chemists working with fluorinated compounds.
References
-
Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017, December 18). AZoM. [Link]
-
Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. (n.d.). PMC - NIH. [Link]
-
Supporting Information (E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to re. (n.d.). Beilstein Journals. [Link]
-
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017, March 31). ACG Publications. [Link]
-
Nmr spectroscopy of fluorine 19. (n.d.). Slideshare. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]
-
19F Chemical Shifts and Coupling Constants. (n.d.). NMR Facility, UCSB Chem and Biochem. [Link]
-
Quantitative NMR Spectroscopy. (n.d.). [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. (2022, April 6). PMC. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. [Link]
-
19F NMR Reference Standards. (n.d.). [Link]
-
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. (n.d.). PMC. [Link]
-
19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. (n.d.). Analytical Methods (RSC Publishing). [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. (n.d.). ChemRxiv. [Link]
-
Change in the chemical shift of ¹⁹F in the perfluoroalkyl iodides upon dilution with acetone. (n.d.). ResearchGate. [Link]
-
(E,Z)-1,1,1,4,4,4-Hexafluorobut-2-enes: hydrofluoroolefins halogenation/dehydrohalogenation cascade to reach new fluorinated allene. (2024, February 27). PMC. [Link]
-
NMR Spectroscopy :: 19F NMR Chemical Shifts. (n.d.). Organic Chemistry Data. [Link]
-
19F NMR Chemical Shifts. 1. Aliphatic Fluorides. (2001, March 29). The Journal of Organic Chemistry. [Link]
-
Ring Current Effects: Factors Affecting the NMR Chemical Shift of Molecules Adsorbed on Porous Carbons. (n.d.). University of Cambridge. [Link]
-
Factors Affecting Chemical Shift. (n.d.). Perlego. [Link]
-
Synthesis and 19F NMR parameters of a perfluoro-tert-butoxy tagged L-DOPA analogue. (n.d.). CNR-IRIS. [Link]
-
Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. (n.d.). Oxford Instruments. [Link]
-
DFT-GIAO Calculations of 19F NMR Chemical Shifts for Perfluoro Compounds. (n.d.). PubMed. [Link]
-
19F NMR Chemical Shifts Are Sensitive to Remote Functional Group Variations. (n.d.). ResearchGate. [Link]
-
19F-centred NMR analysis of mono-fluorinated compounds. (2022, March 15). Semantic Scholar. [Link]
-
Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PMC. [Link]
-
19Flourine NMR. (n.d.). [Link]
-
New Frontiers and Developing Applications in 19F NMR. (n.d.). PMC. [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). PMC. [Link]
-
Synthesis and tritium-induced F NMR shifts of 1,1,1,4,4,4-hexafluoro-2,3 ditritio-2-butene. (n.d.). [Link]
-
The 19F NMR spectrum of Perftoran® and PFTBA emulsion (a), the chemical... (n.d.). ResearchGate. [Link]
-
19F, 31P, 14N NMR. (n.d.). Scribd. [Link]
-
Metal-free catalytic hydrocarboxylation of hexafluorobut-2-yne. (2021, December 6). RSC Publishing. [Link]
-
On 19F NMR Spectra of BF2 and BF Complexes and Related Compounds. (2016, November 21). [Link]
Sources
- 1. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. colorado.edu [colorado.edu]
- 7. acgpubs.org [acgpubs.org]
A Comparative Guide to the Solid-Phase Extraction of 2-Bromo-Perfluorohexene: Fluorous Silica Gel vs. C18 Reversed-Phase
For Researchers, Scientists, and Drug Development Professionals
In the realm of modern synthetic chemistry, particularly in the development of fluorinated pharmaceuticals and agrochemicals, the purification of highly fluorinated intermediates is a frequent and often challenging task. The unique physicochemical properties of organofluorine compounds, driven by the high electronegativity and low polarizability of the carbon-fluorine bond, can lead to atypical chromatographic behavior on traditional stationary phases. This guide provides an in-depth comparison of the retention behavior of 2-bromo-perfluorohexene, a representative highly fluorinated alkene, on fluorous silica gel versus conventional C18 reversed-phase silica gel in a solid-phase extraction (SPE) format.
The choice of 2-bromo-perfluorohexene as a model compound is predicated on its structural features: a perfluorinated carbon chain that imparts strong fluorous characteristics and a bromine atom that, along with the double bond, offers sites for further chemical modification. Understanding its chromatographic behavior is therefore of significant practical interest.
This guide is structured to provide not only a direct comparison of the two SPE methods but also to elucidate the underlying principles of fluorous separations, empowering the reader to apply these concepts to their own purification challenges.
The Principle of Fluorous Solid-Phase Extraction (F-SPE)
This "on/off" separation behavior makes F-SPE a powerful tool for the rapid purification of fluorous compounds from non-fluorous reaction components.[7][8]
Comparison with C18 Reversed-Phase SPE
C18 reversed-phase chromatography separates molecules based on their hydrophobicity. The stationary phase consists of silica gel modified with octadecyl (C18) alkyl chains. In this mode of separation, non-polar and moderately polar compounds are retained from a polar mobile phase, with elution being achieved by increasing the proportion of a less polar organic solvent.
Highly fluorinated compounds like 2-bromo-perfluorohexene are both hydrophobic and lipophobic. This dual nature can lead to poor retention on C18 columns when using standard reversed-phase solvent systems. The strong intramolecular C-F dipoles result in a non-polar molecule with a low polarizability, which limits its van der Waals interactions with the C18 alkyl chains. Consequently, highly fluorinated compounds often elute very early from C18 columns, sometimes at or near the void volume, making their separation from other non-polar impurities challenging.[1]
Experimental Comparison: Retention of 2-Bromo-Perfluorohexene
To illustrate the practical differences between fluorous and C18 SPE for the purification of 2-bromo-perfluorohexene, a hypothetical comparative experiment is outlined below. The experiment is designed to separate 2-bromo-perfluorohexene from a common non-fluorinated byproduct, such as a hydrocarbon-based starting material or reagent.
Illustrative Data: Retention Behavior
The following table summarizes the expected elution behavior of 2-bromo-perfluorohexene and a representative non-fluorinated impurity on both fluorous and C18 SPE cartridges.
| Analyte | SPE Cartridge | Elution Solvent | Expected Retention |
| 2-Bromo-Perfluorohexene | Fluorous Silica | 80:20 Methanol/Water | Strongly Retained |
| 2-Bromo-Perfluorohexene | Fluorous Silica | 100% Methanol | Eluted |
| Non-Fluorinated Impurity | Fluorous Silica | 80:20 Methanol/Water | Not Retained (Eluted) |
| Non-Fluorinated Impurity | Fluorous Silica | 100% Methanol | - |
| 2-Bromo-Perfluorohexene | C18 Silica | 80:20 Methanol/Water | Weakly Retained/Not Retained |
| Non-Fluorinated Impurity | C18 Silica | 80:20 Methanol/Water | Moderately to Strongly Retained |
Experimental Protocols
Objective: To separate 2-bromo-perfluorohexene from a non-fluorinated impurity using fluorous SPE and C18 SPE.
Materials:
-
Fluorous SPE cartridge (e.g., 500 mg packing material)
-
C18 SPE cartridge (e.g., 500 mg packing material)
-
Test solution: 2-bromo-perfluorohexene and a non-fluorinated impurity (e.g., an aromatic starting material) dissolved in a minimal amount of a suitable solvent (e.g., acetonitrile).
-
HPLC-grade methanol
-
Deionized water
-
SPE manifold
-
Collection vials
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)
-
Conditioning: Condition the fluorous SPE cartridge by passing 5 mL of methanol followed by 5 mL of 80:20 methanol/water through the cartridge. Do not allow the cartridge to run dry.
-
Loading: Load the test solution onto the conditioned cartridge.
-
Washing (Fluorophobic Pass): Elute the non-fluorinated impurity by passing 10 mL of 80:20 methanol/water through the cartridge. Collect this fraction for analysis. This step is designed to wash away any non-fluorous components while the fluorous analyte remains bound to the stationary phase.[6]
-
Elution (Fluorophilic Pass): Elute the retained 2-bromo-perfluorohexene by passing 5 mL of 100% methanol through the cartridge. Collect this fraction for analysis.
Protocol 2: C18 Reversed-Phase Solid-Phase Extraction
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of 80:20 methanol/water through the cartridge. Do not allow the cartridge to run dry.
-
Loading: Load the test solution onto the conditioned cartridge.
-
Elution: Elute the cartridge with 10 mL of 80:20 methanol/water. Collect fractions for analysis. It is anticipated that 2-bromo-perfluorohexene will elute early in this step, potentially co-eluting with very non-polar impurities, while more polar non-fluorinated impurities will be retained.
Visualizing the Separation Workflows
Caption: Workflow for the fluorous solid-phase extraction of 2-bromo-perfluorohexene.
Caption: Comparison of separation principles: Fluorous vs. C18 SPE.
Discussion and Conclusion
The comparative analysis clearly demonstrates the advantages of fluorous solid-phase extraction for the purification of highly fluorinated compounds like 2-bromo-perfluorohexene. The strong and selective retention of the fluorous analyte on the fluorous silica gel allows for a simple and efficient separation from non-fluorinated impurities. This "digital" or "on/off" separation is particularly advantageous in high-throughput and parallel synthesis applications where rapid and reliable purification is essential.[8]
In contrast, the use of traditional C18 reversed-phase SPE for such separations is often suboptimal. The weak retention of highly fluorinated compounds can lead to poor resolution from other non-polar species and may require the use of highly aqueous mobile phases, which can be problematic for compounds with low water solubility.
Key Takeaways for the Practicing Scientist:
-
For the purification of highly fluorinated compounds, fluorous SPE should be considered the method of choice. The selectivity offered by fluorous-fluorous interactions provides a more robust and predictable separation compared to traditional methods.
-
F-SPE is an excellent technique for "catch-and-release" purification. Fluorous-tagged reagents or catalysts can be easily removed from a reaction mixture, or a fluorous-tagged product can be selectively isolated.
-
When developing a purification strategy for a novel fluorinated molecule, consider its fluorine content. The higher the fluorine content, the greater the retention on a fluorous stationary phase.[2][3]
-
C18 chromatography remains a valuable tool for the analysis and purification of a wide range of organic compounds, but its limitations for highly fluorinated species must be recognized.
By understanding the principles of fluorous chromatography and how it compares to traditional separation techniques, researchers can make more informed decisions when designing purification protocols for fluorinated molecules, ultimately accelerating the drug discovery and development process.
References
-
New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds. (URL: [Link])
-
Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents. (URL: [Link])
-
Evaluation of fluorous affinity using fluoroalkyl‐modified silica gel and selective separation of poly‐fluoroalkyl substances in organic solvents. (URL: [Link])
-
Fluorous Silica Gel. (URL: [Link])
-
Fluorous chemistry - Wikipedia. (URL: [Link])
-
A bird's eye view of fluorous reaction and separation techniques. (URL: [Link])
-
Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (URL: [Link])
-
Fluorous phase chemistry: a new industrial technology. (URL: [Link])
-
Absorption of short-chain to long-chain perfluoroalkyl substances using swellable organically modified silica. (URL: [Link])
-
Synthetic applications of fluorous solid-phase extraction (F-SPE). (URL: [Link])
-
Different Types of Silica Gel Column Chromatography. (URL: [Link])
-
Fluorous Synthesis of Heterocyclic Systems. (URL: [Link])
-
Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. (URL: [Link])
-
GEL CHROMATOGRAPHY. (URL: [Link])
-
Fluorous Reverse Phase Silica Gel. A New Tool for Preparative Separations in Synthetic Organic and Organofluorine Chemistry. (URL: [Link])
- Preparation method of 2-bromo-3,3,3-trifluoropropene. (URL: )
-
Gel-Filtration Chromatography. (URL: [Link])
-
Fluorous Methods for Synthesis and Separation of Organic Molecules. (URL: [Link])
-
The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. (URL: [Link])
-
Principles of Gel Filtration Chromatography. (URL: [Link])
-
Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane). (URL: [Link])
-
2-bromoethanol - Organic Syntheses Procedure. (URL: [Link])
-
1-bromo-2-fluorobenzene - Organic Syntheses Procedure. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of fluorous affinity using fluoroalkyl-modified silica gel and selective separation of poly-fluoroalkyl substances in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 5. Fluorous Synthesis of Heterocyclic Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Separation Efficiency: Fluorous Solid-Phase Extraction (F-SPE) for Light Fluorous Tagged Compounds
In the landscape of modern synthetic chemistry, particularly within drug discovery and complex molecule synthesis, the adage "synthesis is reaction and separation" holds profound truth.[1] While reaction methodologies have seen remarkable advancements, purification remains a significant bottleneck. This guide provides an in-depth, objective comparison of Fluorous Solid-Phase Extraction (F-SPE) against traditional chromatographic methods for the purification of compounds bearing 'light' fluorous tags. We will move beyond mere protocols to explore the underlying principles and provide the experimental data necessary for researchers to make informed decisions, ensuring both efficiency and integrity in their purification strategies.
The Fluorous Tagging Paradigm: Beyond Polarity
Fluorous chemistry introduces a third phase, distinct from the conventional aqueous and organic phases, based on the unique properties of perfluoroalkyl groups (Rf).[2] These highly fluorinated chains are both hydrophobic and lipophobic, exhibiting a strong preference for self-association.[3] This "fluorophilicity" is the bedrock of fluorous separation techniques.
A key distinction exists between "heavy" and "light" fluorous tags.[4][5]
-
Heavy Tags (>60% fluorine by weight): These render molecules soluble in fluorous solvents, making them suitable for fluorous liquid-liquid extraction (F-LLE).
The F-SPE Mechanism: An Orthogonal Separation Technique
Fluorous Solid-Phase Extraction (F-SPE) utilizes a stationary phase, typically silica gel bonded with a perfluoroalkyl phase (e.g., –SiMe2(CH2)2C8F17), packed into a cartridge format. The separation relies on the strong, selective fluorous-fluorous interaction between the tagged compound and the stationary phase.[4] The process is elegantly simple and can be likened more to a filtration than a complex chromatographic separation.[1]
The workflow is designed to partition a sample into two distinct fractions: fluorous and non-fluorous.
Caption: The standard four-step Fluorous Solid-Phase Extraction (F-SPE) workflow.
Head-to-Head: F-SPE vs. Traditional Chromatography
To objectively assess the efficiency of F-SPE, we must compare it to the workhorses of the synthesis lab: traditional silica gel flash chromatography and preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
| Feature | Fluorous SPE (F-SPE) | Silica Gel Flash Chromatography | Preparative RP-HPLC |
| Separation Principle | Fluorophilicity (binary) | Polarity (analog) | Hydrophobicity/Polarity (analog) |
| Predictability | High: Based on tag presence | Moderate to Low: Requires TLC scouting | High: Based on analytical trace |
| Speed | Very Fast (< 30 minutes) | Slow (1-4 hours) | Moderate (30-90 min per injection) |
| Solvent Consumption | Low (~20-50 mL) | High (500 mL - 2 L) | Moderate to High (100-500 mL) |
| Loading Capacity | High | Moderate | Low |
| Automation | Easily automated in 96-well format[1] | Possible with dedicated systems | Standard with autosamplers |
| Resolution | Not chromatographic; separates classes | Good, but can be difficult | Very High |
| Ideal Use Case | Rapid purification of tagged products from untagged reagents/byproducts.[2] | Separating compounds of differing polarity. | High-purity separation of complex mixtures or final product polishing. |
Experimental Design: A Comparative Case Study
To provide actionable data, we designed a comparative study based on a common synthetic transformation: an amide coupling reaction.
-
Model Reaction: Coupling of a "light" fluorous-tagged amine (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononylamine) with an excess of a non-fluorous carboxylic acid (benzoic acid) using EDC/HOBt as coupling agents.
-
Objective: Isolate the pure fluorous amide product from the reaction mixture containing excess benzoic acid, EDC/HOBt byproducts (e.g., dicyclohexylurea if using DCC), and residual solvents.
-
Methodology: The crude reaction mixture was divided into three equal portions. Each portion was purified by one of the three methods: F-SPE, automated flash chromatography, or preparative RP-HPLC. The resulting fractions were analyzed by LC-MS and ¹H NMR to determine yield and purity.[7]
Caption: A decision guide for selecting the optimal purification strategy.
Detailed Experimental Protocols
Protocol 1: Fluorous Solid-Phase Extraction (F-SPE)
-
Causality: This protocol is designed for maximum retention of the fluorous-tagged product while efficiently washing away all non-fluorous components. The solvent choices are critical for achieving this binary separation.
-
Cartridge Conditioning:
-
Step: Flush a 1g fluorous silica gel cartridge with one column volume (~5 mL) of a fluorophilic solvent (e.g., methanol or THF), followed by one column volume of the initial fluorophobic wash solvent (e.g., 80:20 Methanol/Water).
-
Expertise: This activates the fluorous stationary phase and equilibrates it to the starting conditions, ensuring reproducible retention.[8] Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Step: Dissolve the crude reaction mixture (~100-200 mg) in a minimal amount of loading solvent (0.5-1.0 mL of DMF or the reaction solvent) and apply it to the top of the conditioned cartridge.[1] Gently apply positive pressure or vacuum to draw the sample into the sorbent bed.
-
Expertise: Using a strong, polar solvent like DMF ensures all components are solubilized for loading. Keeping the volume low prevents premature elution.
-
-
Fluorophobic Wash:
-
Step: Wash the cartridge with 3-5 column volumes (~15-25 mL) of 80:20 Methanol/Water.[1] Collect this as the "non-fluorous fraction."
-
Expertise: This solvent system is highly polar and has low "fluorophilicity." It is strong enough to dissolve and elute the polar, non-fluorous impurities (excess acid, coupling byproducts) but too weak to disrupt the strong fluorous-fluorous interaction between the tagged product and the sorbent.
-
-
Fluorophilic Elution:
-
Step: Elute the desired product by washing the cartridge with 2-3 column volumes (~10-15 mL) of a fluorophilic solvent like methanol or THF. Collect this as the "fluorous fraction."
-
Expertise: Methanol and THF are strong enough to disrupt the fluorous interactions and elute the tagged product. This switch in solvent is what provides the clean separation.
-
Protocol 2: Automated Silica Gel Flash Chromatography
-
Causality: This protocol relies on differential partitioning of compounds between the polar silica stationary phase and a non-polar mobile phase based on their polarity.
-
Sample Preparation: Adsorb the crude mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., DCM), adding silica, and evaporating to dryness.
-
Column and Method: Select a pre-packed silica column appropriately sized for the sample mass. Develop a gradient method based on prior TLC analysis (e.g., a linear gradient from 100% Hexanes to 50% Ethyl Acetate/Hexanes over 20 column volumes).
-
Execution: Load the dry-loaded sample onto the system and run the gradient method, collecting fractions based on UV absorbance.
-
Analysis: Combine fractions corresponding to the product peak and evaporate the solvent.
Protocol 3: Preparative RP-HPLC
-
Causality: This method separates compounds based on their hydrophobicity, providing very high resolution. The highly fluorous tag makes the product significantly more hydrophobic than the starting materials.
-
Method Development: Develop a separation method on an analytical C18 column, typically using a water/acetonitrile or water/methanol gradient with 0.1% TFA or formic acid.[7]
-
Sample Preparation: Dissolve the crude mixture in a suitable solvent (e.g., DMF, DMSO) and filter through a 0.45 µm syringe filter.
-
Execution: Scale the analytical gradient to a preparative C18 column. Inject the sample and collect fractions corresponding to the target peak, guided by UV detection.
-
Workup: Combine the pure fractions. If TFA was used, neutralize and perform a liquid-liquid extraction. Lyophilize or evaporate the solvent to obtain the final product.
Data Analysis and Comparison
The results from our comparative study are summarized below. The data clearly illustrates the trade-offs between speed, purity, and recovery for each technique.
| Parameter | F-SPE Result | Flash Chromatography Result | Preparative HPLC Result |
| Time per Sample | ~25 minutes | ~2.5 hours | ~1.5 hours (plus workup) |
| Purity (by LC-MS) | > 97% | ~92% | > 99% |
| Recovery Yield | 94% | 71% | 82% |
| Solvent Consumed | ~40 mL | ~1.2 L | ~300 mL |
| Primary Byproducts Removed | Yes (in fluorophobic wash) | Partially (co-elution) | Yes (separated peaks) |
Discussion and Expert Recommendations
The experimental data confirms the theoretical advantages of F-SPE for its intended application.
-
For Speed and Efficiency: F-SPE is the undisputed winner. For projects requiring the rapid synthesis of analogs or library generation, the ability to purify a sample in under 30 minutes with minimal solvent waste is transformative.[4] Its high recovery rate is also a significant advantage over flash chromatography, where product can be lost to irreversible adsorption or broad peaks.
-
For Ultra-High Purity: When the goal is to obtain a final compound with the highest possible purity (>99%), such as for biological testing or as an analytical standard, preparative HPLC remains the gold standard. While F-SPE delivers high purity, it may not separate the fluorous-tagged product from other minor, lipophilic fluorous impurities.
-
For Complex Non-Fluorous Mixtures: Traditional flash chromatography is most effective when the target compound is not tagged and the mixture contains compounds with a wide range of polarities.[9]
Trustworthiness of the Protocol: The F-SPE protocol is inherently self-validating. The collection of two distinct fractions (fluorophobic wash and fluorophilic eluent) allows for a rapid mass balance and purity check. Analysis of the wash fraction by TLC or LC-MS should show all the non-fluorous impurities, while the eluent should contain almost exclusively the desired product. This clear separation provides a high degree of confidence in the purification's success without extensive characterization of every fraction.
Conclusion
Fluorous Solid-Phase Extraction is not a universal replacement for all other purification techniques, but rather a powerful, orthogonal tool that excels in a specific and increasingly common scenario: the rapid and efficient purification of light fluorous-tagged molecules.[10] By changing the basis of separation from polarity to the simple presence of a fluorous tag, F-SPE offers unparalleled speed, predictability, and resource efficiency. For researchers in medicinal chemistry and high-throughput synthesis, integrating a light fluorous tagging strategy with F-SPE can significantly accelerate discovery by breaking the purification bottleneck.
References
-
Zhang, W. (2006). Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. Current Opinion in Drug Discovery & Development. [Link]
-
Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Journal of Organic Chemistry. [Link]
-
Curran, D. P. (2001). A bird's eye view of fluorous reaction and separation techniques. Chimie Nouvelle. [Link]
-
Gao, P., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances. [Link]
-
Curran, D. P., et al. (1999). Fluorous Synthesis with Fewer Fluorines (Light Fluorous Synthesis): Separation of Tagged from Untagged Products by Solid-Phase Extraction with Fluorous Reverse-Phase Silica Gel. Journal of the American Chemical Society. [Link]
-
Wang, Y., et al. (2019). Fluorous Solid-Phase Extraction Technique Based on Nanographite Fluoride. Analytical Chemistry. [Link]
-
Crich, D. (2021). Applications of fluorous tag methodology in carbohydrate synthesis. Royal Society of Chemistry. [Link]
-
University of Illinois. (2016). Fluorous Tags in Organic Chemistry. Chemistry at Illinois. [Link]
-
Berry & Associates. (2007). 3'-Fluorous Modifier CPG. Product Information Sheet. [Link]
-
European Environment Agency. (n.d.). Overview on PFAS analytical methods. Publications. [Link]
-
Reddit. (2012). Difference between solid phase extraction and flash chromatography? r/chemistry. [Link]
-
Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Resource Article. [Link]
-
Hawach Scientific. (2024). Solid Phase Extraction VS Column Chromatography. Blog. [Link]
-
Waters Corporation. (n.d.). A Simplified Solid Phase Extraction (SPE) Protocol for Bioanalysis Using Oasis HLB. Application Note. [Link]
-
MDPI. (2024). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Journal Article. [Link]
-
ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Blog. [Link]
Sources
- 1. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. biosearchtech.a.bigcontent.io [biosearchtech.a.bigcontent.io]
- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 9. specartridge.com [specartridge.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
2-Bromo-2-(perfluoro-n-butyl)ethylene proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2-Bromo-2-(perfluoro-n-butyl)ethylene
Executive Summary & Chemical Profile
This guide outlines the critical safety and disposal protocols for 2-Bromo-2-(perfluoro-n-butyl)ethylene (Chemical Structure:
Standard "halogenated waste" protocols are insufficient. Effective management requires a hybrid approach that addresses immediate reactivity risks while ensuring the long-term destruction of the carbon-fluorine (C-F) bonds via high-temperature mineralization.
Physicochemical & Hazard Data
| Property | Value / Characteristic | Operational Implication |
| Structure | Dual Hazard: Reactive alkene + Persistent PFAS. | |
| Physical State | Liquid (Colorless to pale yellow) | High mobility; requires secondary containment. |
| Reactivity | Vinyl Halide | Susceptible to radical polymerization; incompatible with active metals (Mg, Li) and strong oxidizers. |
| Toxicity Class | Potential Carcinogen (Alkylating Agent) | Zero-skin-contact policy. Use double-gloving or laminate gloves. |
| Environmental | PFAS (Short-chain C4) | Zero-discharge. Cannot be released to sewer or standard landfill. |
Operational Handling & Immediate Safety
Core Directive: Treat this compound as a "High-Hazard Halogenated" substance. The primary operational risk is exposure to the vinyl bromide motif, while the primary disposal risk is the release of PFAS.
A. Personal Protective Equipment (PPE) Matrix
-
Respiratory: Work strictly within a certified chemical fume hood. If handling >100mL outside a hood, use a full-face respirator with organic vapor cartridges (OV/AG).
-
Dermal:
-
Primary: Nitrile (splash protection only).
-
Secondary (Required for handling): Silver Shield® (Laminate) or Viton® gloves are required for prolonged contact or spill cleanup, as halogenated alkenes can permeate standard nitrile.
-
-
Ocular: Chemical splash goggles (ANSI Z87.1).
B. Storage & Stability
-
Temperature: Store at 2°C – 8°C . Vinyl bromides can autopolymerize or degrade; cool storage inhibits this.
-
Segregation: Store away from:
-
Strong Oxidizers (e.g., peroxides, nitric acid) – Risk of violent cleavage.
-
Active Metals (Lithium, Magnesium) – Risk of Grignard/Lithio formation.
-
Bases – Risk of elimination reactions (HBr loss).
-
-
Container: Amber glass with PTFE-lined caps. Avoid long-term storage in low-density plastics due to potential leaching/swelling.
Disposal Procedures (The "Cradle-to-Grave" Workflow)
Critical Failure Point: Do not simply label this as "Halogenated Waste." You must explicitly flag the Fluorinated/PFAS content to ensure the waste disposal vendor utilizes the correct incineration protocols. Standard incineration (800°C) may not fully mineralize the C-F bonds, leading to the release of HF or CF4 gases.
Step-by-Step Disposal Protocol
-
Waste Stream Selection:
-
Designate a specific waste container for "Fluorinated/Brominated Organics."
-
Do NOT mix with aqueous acidic waste (risk of phase separation and leaching).
-
Do NOT mix with oxidizers (risk of exothermic reaction in the drum).
-
-
Quenching (Only if Reactive Residues Persist):
-
If the material is part of a reaction mixture containing active initiators or metals, quench carefully with isopropanol or water (in an ice bath) before transferring to the waste container.
-
-
Containerization:
-
Use HDPE (High-Density Polyethylene) or Glass carboys.
-
Ensure the container is rated for halogenated solvents.
-
Fill only to 90% capacity to allow for vapor expansion.
-
-
Labeling Requirements (Mandatory):
-
Primary Tag: "Hazardous Waste - Flammable, Toxic."
-
Chemical Constituents: List "2-Bromo-2-(perfluoro-n-butyl)ethylene" explicitly.
-
Special Note: Add a bright sticker or bold text: "CONTAINS PFAS / FLUORINATED ORGANICS. REQUIRES HIGH-TEMP INCINERATION."
-
-
Vendor Handoff:
-
Confirm your waste vendor (e.g., Veolia, Clean Harbors) routes this stream to a facility capable of High-Temperature Incineration (>1100°C) with acid gas scrubbing (for HF and HBr capture).
-
Visualizing the Disposal Logic
The following diagram illustrates the decision matrix for handling this specific fluorinated alkene.
Caption: Decision matrix for the safe segregation and destruction of reactive fluorinated vinyl bromides.
Emergency Response Protocols
Spill Response (< 500 mL)
-
Evacuate & Ventilate: Clear the immediate area.[1][2] Vapor density is heavier than air; ensure floor-level ventilation if possible.
-
PPE Up: Don Silver Shield/Laminate gloves and a respirator.
-
Absorb: Use a non-combustible absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels (flammability risk).
-
Collect: Scoop into a wide-mouth jar, seal, and label as "Hazardous Waste (Debris) - Fluorinated."
-
Clean: Wipe surface with soap and water; collect rinsate as hazardous waste.
Fire Fighting
-
Media: Dry chemical,
, or alcohol-resistant foam. -
Warning: Combustion produces Hydrogen Fluoride (HF) and Hydrogen Bromide (HBr) . Firefighters must wear full SCBA.
Regulatory & Scientific Context
Why High-Temperature Incineration?
The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard waste kilns operating at 800°C may fail to break the perfluoro-n-butyl chain completely, leading to the emission of Products of Incomplete Combustion (PICs) like
Why Segregate from Oxidizers? Vinyl bromides are electron-rich alkenes. In the presence of strong oxidizers, they can form epoxides or cleave violently. Segregation prevents "drum reactions" where incompatible wastes generate heat and pressure during storage or transport.
References
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). [Link][3][4][5][6][7]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] The National Academies Press.[8] [Link]
-
PubChem. (n.d.). Vinyl Bromide Compound Summary.[9] National Library of Medicine. [Link]
-
American Chemical Society (ACS). (2023). Identifying and Managing PFAS Waste in the Laboratory. ACS Chemical Health & Safety. [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. nj.gov [nj.gov]
- 3. montrose-env.com [montrose-env.com]
- 4. epa.gov [epa.gov]
- 5. eelp.law.harvard.edu [eelp.law.harvard.edu]
- 6. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 7. McCoy Review: Interim Guidance on Destruction and Disposal of PFAS and PFAS-Containing Materials [mccoyseminars.com]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 9. chemicalbook.com [chemicalbook.com]
Comprehensive Safety and Handling Guide for 2-Bromo-2-(perfluoro-n-butyl)ethylene
This guide provides essential safety and logistical information for the handling and disposal of 2-Bromo-2-(perfluoro-n-butyl)ethylene. As a valued researcher, your safety is paramount. This document is designed to provide in-depth, practical guidance that goes beyond standard operating procedures, ensuring you are equipped with the knowledge to handle this chemical with the utmost confidence and safety.
Hazard Identification and Risk Assessment
Primary Hazards:
-
Flammability: Halogenated alkenes can be flammable, with vapors potentially forming explosive mixtures with air.[2][3][5][6] It is crucial to keep this compound away from heat, sparks, and open flames.[1][3][5][6]
-
Skin and Eye Irritation: This compound is expected to cause skin and serious eye irritation.[1][5] Direct contact should be avoided at all times.
-
Inhalation Hazard: Vapors may cause respiratory tract irritation.[1][5] Symptoms of overexposure can include coughing, headache, and nausea.[1]
-
Potential for Hydrogen Fluoride (HF) Formation: A significant and critical hazard associated with many fluorinated compounds is the potential for the formation of hydrogen fluoride (HF) upon decomposition or reaction with moisture.[1][7][8][9] HF is extremely corrosive and toxic, causing severe burns that may not be immediately painful.[8][10]
Special Considerations:
Due to the presence of the perfluoro-n-butyl group, this compound may persist in the environment.[1] Therefore, proper disposal is not only a safety but also an environmental responsibility.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-Bromo-2-(perfluoro-n-butyl)ethylene. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical properties.
| Body Part | Recommended PPE | Rationale and Expert Insight |
| Hands | Nitrile or Neoprene Gloves | While standard nitrile gloves offer good general protection for incidental contact, for any prolonged handling or in case of a spill, heavier-duty neoprene gloves are recommended due to their enhanced resistance to a broader range of chemicals, including halogenated hydrocarbons.[1][11][12][13] Always double-glove for added protection. |
| Eyes | Chemical Splash Goggles and a Face Shield | The risk of serious eye irritation necessitates the use of chemical splash goggles that form a seal around the eyes.[1][14] A full-face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high risk of splashing, to protect the entire face.[14][15] |
| Body | Flame-Resistant Laboratory Coat and Chemical-Resistant Apron | A flame-resistant lab coat is a prudent measure given the flammability risk.[15] Over the lab coat, a chemical-resistant apron, preferably made of rubber or neoprene, will provide an additional barrier against spills of this potentially corrosive and irritating substance.[15] |
| Respiratory | NIOSH-approved Respirator with Organic Vapor/Acid Gas Cartridges | All work with this compound must be conducted in a certified chemical fume hood.[16] If there is a potential for exposure above established limits or in the event of a ventilation failure, a NIOSH-approved respirator with combination organic vapor and acid gas cartridges is necessary to protect against both the organic compound and potential HF formation.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined operational plan is critical for minimizing risk.
Preparation:
-
Designated Work Area: All handling of 2-Bromo-2-(perfluoro-n-butyl)ethylene must occur within a certified chemical fume hood with a tested and confirmed face velocity.[16]
-
Emergency Preparedness: Ensure that a safety shower and eyewash station are immediately accessible and have been recently tested.[1][16] Crucially, have a tube of 2.5% calcium gluconate gel readily available as a first-aid measure for potential HF exposure.[7][8]
-
Spill Kit: A chemical spill kit containing absorbent materials suitable for organic compounds should be readily available.
Handling Procedure:
-
Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that all metal containers and equipment are properly grounded and bonded during transfer.[1][3][5]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[1][3][5][6] When transferring the liquid, do so slowly and carefully to minimize splashing and vapor generation.
-
Heating: If heating is required, use a well-controlled heating mantle or oil bath. Never use an open flame.
-
Post-Handling: After handling, thoroughly wash your hands with soap and water, even if you were wearing gloves.[1]
Disposal Plan: Ensuring a Safe and Compliant Waste Stream
Proper disposal is a critical final step in the chemical handling workflow.
Waste Segregation and Collection:
-
Designated Waste Container: Collect all waste containing 2-Bromo-2-(perfluoro-n-butyl)ethylene in a dedicated, clearly labeled, and sealed container for halogenated organic waste.[17]
-
Incompatible Wastes: Do not mix this waste with strong oxidizing agents, acids, or bases to prevent potentially violent reactions.[4][6]
-
Container Management: Keep the waste container closed at all times except when adding waste.[17] Do not overfill the container.
Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request for pickup by the Environmental Health and Safety (EHS) department.[17]
-
Labeling: Ensure the waste container is accurately labeled with the full chemical name and any associated hazards.
Emergency Procedures: Be Prepared, Act Decisively
In the event of an emergency, a swift and informed response is crucial.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes, removing all contaminated clothing.[2][6][10] If HF exposure is suspected, after the initial water flush, apply 2.5% calcium gluconate gel to the affected area.[7][8] Seek immediate medical attention. |
| Eye Contact | Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[2][3][4][6] Seek immediate medical attention. |
| Inhalation | Move the affected individual to fresh air immediately.[3][6] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Spill | For a small spill within a chemical fume hood, use an inert absorbent material to contain and collect the spill.[17] Place the absorbed material in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's emergency response team.[17] |
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and safety protocols for handling 2-Bromo-2-(perfluoro-n-butyl)ethylene.
Caption: Workflow for handling 2-Bromo-2-(perfluoro-n-butyl)ethylene.
References
-
Gelest, Inc. (2015, August 11). (PERFLUOROBUTYL)ETHYLENE Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: BROMOTRIFLUOROETHYLENE. Retrieved from [Link]
-
Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
-
University of Arizona, Research Laboratory & Safety Services. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]
-
California Institute of Technology, Division of Chemistry and Chemical Engineering. (n.d.). General Lab Safety Procedure. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 2-Bromobutane. Retrieved from [Link]
-
University of California, Santa Barbara, Environmental Health & Safety. (n.d.). Fluorine Safety. Retrieved from [Link]
-
Great Plains Center for Agricultural Health. (n.d.). EQUIPMENT. Retrieved from [Link]
-
Princeton University, Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Retrieved from [Link]
-
University of Illinois, Division of Research Safety. (2025, December 6). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. nj.gov [nj.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. fishersci.com [fishersci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. LCSS: FLUORINE [web.stanford.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. research.arizona.edu [research.arizona.edu]
- 12. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 13. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Personal Protective Equipment | Division of Research Safety | Illinois [drs.illinois.edu]
- 16. cce.caltech.edu [cce.caltech.edu]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
